Disperse Yellow 56
Description
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Properties
IUPAC Name |
4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-20-17-8-4-5-9-18(17)22-21(28)19(20)26-25-16-12-10-15(11-13-16)24-23-14-6-2-1-3-7-14/h1-13H,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKCZAMIMLHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023745 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54077-16-6 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54077-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Yellow 56 chemical properties and structure
Disperse Yellow 56 is a synthetic organic compound classified as a disperse dye.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, acetate, and phenolic fibers.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is characterized as a light yellow to orange powder.[2][3] It is notably insoluble in water but exhibits solubility in organic solvents like acetone, alcohols, and ethers.[1][3] The dye is stable under a variety of environmental conditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54077-16-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [3][4][5][6][7] |
| Molecular Weight | 369.38 g/mol | [3][4][6] |
| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [5] |
| Appearance | Light yellow to red-orange powder | [2][3] |
| Melting Point | 360 °C | [4] |
| Boiling Point | 614.1 ± 55.0 °C (Predicted) | [8][9] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [8][9] |
| pKa | 4.50 ± 1.00 (Predicted) | [8][9] |
| Solubility | Soluble in acetone, alcohols, and ethers; Insoluble in water | [1][3][6] |
Chemical Structure
This compound is classified as a double azo dye.[6] Its molecular structure consists of a quinoline-2,4-diol moiety coupled to a 4-(phenyldiazenyl)benzenamine through a diazo bridge.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound involves a two-step process: a diazotization reaction followed by a coupling reaction.[6]
-
Diazotization of 4-(Phenyldiazenyl)benzenamine:
-
An aromatic amine, 4-(phenyldiazenyl)benzenamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary amine group into a diazonium salt. The reaction is maintained under acidic conditions to ensure the stability of the diazonium salt.[6]
-
-
Azo Coupling:
-
The resulting diazonium salt solution is then slowly added to a solution of the coupling component, Quinoline-2,4-diol, which is typically dissolved in a basic or neutral medium. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the final azo dye, this compound.[6] The pH is a critical parameter in this step, with an appropriate range being 4-5.[6][9]
-
Caption: General synthesis workflow for this compound.
Chemical Reactions
This compound can undergo several types of chemical reactions:
-
Oxidation: The dye can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.[2]
-
Reduction: Reduction reactions can cleave the azo bond (-N=N-), resulting in the formation of aromatic amines.[2]
-
Substitution: The aromatic rings of the dye can undergo substitution reactions where existing functional groups are replaced by other groups.[2]
Applications
Beyond its primary use in the textile industry for dyeing polyester, this compound has applications in other fields.[2][3] It is used in the coloring of plastics and paper.[2] In biochemical research, it serves as a non-specific protein stain and as a fluorescent probe for monitoring protein dynamics within living cells.[2]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
- 5. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. usbio.net [usbio.net]
- 8. 54077-16-6 CAS MSDS (Disperse Yellow 56) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Disperse Yellow 56 CAS#: 54077-16-6 [m.chemicalbook.com]
An In-depth Technical Guide to Disperse Yellow 56 (CAS 54077-16-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 56, with the CAS number 54077-16-6, is a monoazo disperse dye recognized for its application in the textile industry, particularly for dyeing polyester (B1180765) fibers.[1][2] Its chemical formula is C₂₁H₁₅N₅O₂, and it has a molecular weight of 369.38 g/mol .[2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, industrial applications, and toxicological profile. The document includes structured data tables for easy reference, detailed experimental protocols for its primary application, and visualizations of key processes to support researchers and professionals in the fields of chemistry, materials science, and drug development. While its primary use is in dyeing, this guide also explores its potential, though less documented, applications as a non-specific protein stain and fluorescent probe in biochemical research.[3]
Physicochemical Properties
This compound is a yellow to orange powder.[2][4] It is characterized by its low solubility in water but is soluble in organic solvents such as acetone (B3395972).[1][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [2] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [2] |
| Molecular Weight | 369.38 g/mol | [2] |
| Appearance | Yellow to orange powder | [2][4] |
| Solubility | Insoluble in water; Soluble in acetone and other organic solvents like alcohols and ethers. | [1][4] |
| Melting Point | 360 °C | [5] |
| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [6] |
Synthesis
The synthesis of this compound is typically achieved through a diazotization reaction followed by a coupling reaction.[3][4] The general manufacturing method involves the diazotization of 4-(Phenyldiazenyl)benzenamine, which is then coupled with Quinoline-2,4-diol.[4]
General Experimental Protocol for Synthesis
While a detailed, step-by-step industrial synthesis protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is based on the fundamental principles of azo dye synthesis.
Materials:
-
4-(Phenyldiazenyl)benzenamine
-
Quinoline-2,4-diol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Suitable solvent for purification (e.g., ethanol (B145695) or acetic acid)
Procedure:
-
Diazotization:
-
Dissolve 4-(Phenyldiazenyl)benzenamine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure the completion of the diazotization reaction, forming the diazonium salt.
-
-
Coupling:
-
Prepare a solution of Quinoline-2,4-diol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component, maintaining the temperature below 5 °C and ensuring the reaction mixture remains alkaline.
-
A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the reaction is complete, filter the precipitate.
-
Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable organic solvent.
-
Dry the purified this compound in a vacuum oven.
-
Industrial Applications
The primary application of this compound is in the textile industry for the direct dyeing of synthetic fibers, particularly polyester.[1][2] It is also used for dyeing acetate (B1210297) and nylon fibers.[2]
Experimental Protocol for Dyeing Polyester Fabric
The dyeing of polyester with disperse dyes is typically carried out at high temperatures and pressures to facilitate the diffusion of the dye into the hydrophobic fiber.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Water
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Dye Bath Preparation:
-
Prepare a paste of the required amount of this compound with a dispersing agent.
-
Add this paste to the dye bath containing water.
-
Adjust the pH of the dye bath to 4-5 using acetic acid.[4]
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130 °C.
-
Maintain this temperature for approximately 60 minutes to allow for dye penetration and fixation.
-
-
Post-Dyeing Treatment:
-
Cool the dye bath.
-
Remove the dyed fabric and rinse it thoroughly with hot and then cold water.
-
A reduction clearing process may be performed to remove surface dye and improve wash fastness.
-
Dry the dyed fabric.
-
Potential Research Applications
Beyond its industrial use, this compound has been noted for its potential in biochemical research as a nonspecific protein stain and a fluorescent probe for monitoring protein dynamics.[3] However, specific experimental protocols for these applications are not well-documented in the scientific literature.
Hypothetical Protocol for Use as a Fluorescent Probe
Based on the general principles of using fluorescent dyes for cellular imaging, a hypothetical protocol for using this compound is proposed below. Disclaimer: This protocol is theoretical and requires optimization and validation for any specific application.
Objective: To visualize intracellular structures or protein aggregates using this compound.
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Store the stock solution at -20 °C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration (e.g., 1-10 µg/mL; this needs to be optimized).
-
Incubate the fixed cells with the working solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths would need to be determined experimentally.
-
Toxicological and Safety Information
Safety Precautions:
-
Avoid skin and eye contact.[1]
-
Avoid inhalation of dust.[1]
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
General Toxicology of Disperse Dyes: Some disperse dyes are known to be skin sensitizers and can cause allergic contact dermatitis. The metabolism of some azo dyes by skin microflora or in the liver can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. Therefore, handling of all disperse dyes, including this compound, should be done with care, and exposure should be minimized.
Conclusion
This compound is a commercially important dye with well-established applications in the textile industry. Its physicochemical properties are well-defined, and its synthesis is based on standard azo dye chemistry. While its potential use in biochemical research is intriguing, there is a clear need for further studies to develop and validate specific protocols for applications such as protein staining and fluorescence microscopy. Furthermore, a comprehensive toxicological evaluation with quantitative data is required to fully assess its safety profile for both industrial and research purposes. This guide serves as a foundational resource for professionals working with or investigating this compound, highlighting both the knowns and the existing knowledge gaps that present opportunities for future research.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
- 6. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Disperse Yellow 56 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 56, with the CAS Registry Number 54077-16-6 and the molecular formula C₂₁H₁₅N₅O₂, is a monoazo dye characterized by its yellow hue.[1][2] As a disperse dye, it is sparingly soluble in water but exhibits solubility in various organic solvents.[3][4] This property is fundamental to its application in dyeing synthetic fibers such as polyester, where it is applied from a fine aqueous dispersion and subsequently dissolves into the hydrophobic fiber.[3] Understanding its solubility profile in different organic solvents is crucial for optimizing its use in industrial applications, as well as for its study in research settings, including its potential use as a non-specific protein stain.[5]
This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for the quantitative determination of its solubility, and a framework for presenting solubility data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [1] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1] |
| Molecular Weight | 369.38 g/mol | [1] |
| Appearance | Red, light yellow, and orange powder | [1] |
| General Solubility | Soluble in acetone, alcohols, and ethers; Insoluble in water.[3][6] |
Solubility of this compound in Organic Solvents
Qualitative Solubility
This compound is qualitatively described as being soluble in a range of organic solvents. This includes:
-
Acetone : Frequently mentioned as a solvent for this compound.[1][5][6]
-
Alcohols : Generally soluble in alcohols.[3]
-
Ethers : Generally soluble in ethers.[3]
It is noted to be insoluble in water, which is characteristic of disperse dyes.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The quantitative solubility of this compound in organic solvents can be determined using established laboratory methods. The following are detailed protocols for the gravimetric and spectrophotometric methods.
Gravimetric Method
This method directly measures the mass of the dissolved dye in a known volume of solvent.
4.1.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
4.1.2 Procedure
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration : Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Solvent Evaporation : Transfer the collected supernatant to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the dye.
-
Mass Determination : Once the solvent is completely evaporated, cool the container with the dry dye residue in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation : The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))
Spectrophotometric Method
This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.
4.2.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
4.2.2 Procedure
-
Determination of Maximum Absorbance Wavelength (λmax) : Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits the highest absorbance. All subsequent absorbance measurements will be performed at this wavelength.
-
Preparation of Standard Solutions and Calibration Curve :
-
Accurately prepare a stock solution of this compound of known concentration in the selected solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. A linear regression should be performed, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. The R² value should be close to 1.
-
-
Preparation of Saturated Solution : Follow steps 4.1.1 and 4.1.2 of the gravimetric method to prepare a saturated solution and allow it to equilibrate.
-
Sample Preparation and Measurement :
-
Withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation :
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the spectrophotometric determination of solubility.
References
- 1. scbt.com [scbt.com]
- 2. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
Synthesis of Disperse Yellow 56 via diazotization
An In-depth Technical Guide to the Synthesis of Disperse Yellow 56 (C.I. 216550) via Diazotization
Introduction
This compound, also identified by the Colour Index name C.I. 216550 and CAS number 54077-16-6, is a double azo, red-light yellow disperse dye.[1][2] It is primarily utilized in the dyeing of synthetic fibers, particularly polyester (B1180765), due to its insolubility in water and ability to sublime, allowing for high-temperature dyeing methods.[3][4] The synthesis of this dye is a classic example of diazo coupling, a cornerstone of azo dye chemistry. This process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.
The established manufacturing method for this compound involves the diazotization of 4-(Phenyldiazenyl)benzenamine (commonly known as 4-aminoazobenzene) followed by an azo coupling reaction with Quinoline-2,4-diol.[1][2] This guide provides a detailed overview of the chemical principles, a representative experimental protocol, and relevant technical data for the synthesis of this compound.
Physicochemical and Technical Data
Quantitative data for this compound is summarized below. This information is crucial for characterization and application purposes.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54077-16-6 | [2][4] |
| C.I. Name | This compound, C.I. 216550 | [2] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [4][5] |
| Molecular Weight | 369.38 g/mol | [2][4] |
| Appearance | Red-light yellow / Orange powder | [2] |
| Solubility | Soluble in acetone; Insoluble in water | [2][3] |
| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [5] |
Table 2: Application and Fastness Properties
| Property | Details | Reference(s) |
| Primary Application | Dyeing of polyester and other synthetic fibers | [3] |
| Dyeing pH | 4 - 5 | [1] |
| Melt Dyeing Temperature | 210 - 220 °C | [2] |
| Light Fastness (ISO) | 6 | [1] |
| Washing Fastness (ISO) | 4-5 | [1] |
| Ironing Fastness (ISO) | 4-5 | [1] |
Reaction Pathway and Mechanism
The synthesis of this compound is a two-step process.
-
Diazotization : 4-Aminoazobenzene is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt.[6]
-
Azo Coupling : The diazonium salt acts as an electrophile and attacks the electron-rich coupling component, Quinoline-2,4-diol, at the position of highest electron density, forming a stable azo compound, this compound.
References
An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 56 (C.I. 216550; CAS 54077-16-6) is a double azo dye recognized for its application in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765). Beyond its industrial use, there is emerging interest in its potential as a fluorescent probe in biological and biochemical research. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the determination of its core photophysical properties. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on standardized methodologies to enable researchers to characterize the dye in their own laboratories.
Chemical and Physical Properties
This compound is an orange powder with a molecular formula of C₂₁H₁₅N₅O₂ and a molecular weight of 369.38 g/mol .[1] It is soluble in acetone (B3395972) and is primarily used to achieve yellow to brown shades on polyester fabrics.[1] Its chemical structure, which features two azo groups, is responsible for its chromophoric properties.
| Property | Value |
| CI Name | This compound |
| CAS Number | 54077-16-6 |
| Molecular Formula | C₂₁H₁₅N₅O₂ |
| Molecular Weight | 369.38 g/mol |
| Appearance | Orange powder |
| Solubility | Soluble in acetone |
Photophysical Properties
Detailed quantitative data on the photophysical properties of this compound are not extensively reported in the scientific literature. The following table summarizes the key photophysical parameters that are essential for the characterization of this dye. The subsequent sections provide detailed experimental protocols for the determination of these values.
| Parameter | Symbol | Value |
| Molar Absorption Coefficient | ε | Data Not Available |
| Absorption Maximum | λabs | Data Not Available |
| Emission Maximum | λem | Data Not Available |
| Stokes Shift | Δν | Data Not Available |
| Fluorescence Quantum Yield | Φf | Data Not Available |
| Fluorescence Lifetime | τ | Data Not Available |
Experimental Protocols
Determination of Absorption and Emission Spectra
The absorption and emission spectra of a chromophore are fundamental to its characterization and are highly dependent on the solvent environment, a phenomenon known as solvatochromism.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, and dimethyl sulfoxide). The final concentrations should yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
-
Instrumentation:
-
Utilize a calibrated UV-Visible spectrophotometer to measure the absorption spectra.
-
Employ a calibrated spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) for fluorescence measurements.
-
-
Measurement:
-
Absorption Spectrum: Record the absorption spectrum of the dye in each solvent over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorption (λabs).
-
Emission Spectrum: Excite the sample at its λabs and record the emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν) in each solvent, which is the difference between the absorption and emission maxima.
-
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized fluorescence standard.
-
Standard Selection:
-
Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with those of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.
-
-
Sample and Standard Preparation:
-
Prepare a series of solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to give a range of absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std × (msample / mstd) × (nsample² / nstd²)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the gradients of the linear plots for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively.
-
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent, with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Instrumentation:
-
Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
-
Measurement:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.
-
Measure the fluorescence decay of the sample by exciting it with the pulsed laser and recording the arrival times of the emitted photons relative to the excitation pulses.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the IRF. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = A * exp(-t/τ)
where:
-
A is the pre-exponential factor.
-
τ is the fluorescence lifetime.
-
-
Potential Applications in Research
While primarily an industrial dye, the potential fluorescent properties of this compound open avenues for its use in scientific research. Its hydrophobicity suggests it may partition into lipid-rich environments, making it a candidate for staining cellular membranes or lipid droplets. Furthermore, its azo structure could be sensitive to changes in the local microenvironment, such as pH or redox potential, which could be exploited for developing specific fluorescent probes.
Conclusion
This compound is a commercially available azo dye with potential for use as a fluorescent probe. This guide has outlined the fundamental chemical and physical information available for this compound and has provided detailed, standardized protocols for the comprehensive characterization of its photophysical properties. By following these methodologies, researchers can obtain the necessary quantitative data to evaluate the suitability of this compound for their specific research applications, from materials science to cellular imaging.
References
An In-depth Technical Guide on the Spectroscopic Properties of Disperse Yellow 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the absorption and emission properties of Disperse Yellow 56 (C.I. 261550), a disperse dye with applications in the textile industry and as a fluorescent probe in biological research. While specific experimental data on its spectral characteristics are not extensively available in published literature, this document compiles its known physical and chemical properties, outlines standard experimental protocols for spectroscopic analysis, and presents logical workflows for its characterization.
Core Properties of this compound
This compound is a double azo dye, characterized by its "red light yellow" or "golden yellow" hue.[1] Its chemical structure and other key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [1][2] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2] |
| Molecular Weight | 369.38 g/mol | [1][2] |
| Appearance | Orange powder | [1] |
| Solubility | Soluble in acetone | [1] |
| Molecular Structure | Double azo class, formed by the coupling of diazotized 4-(phenyldiazenyl)benzenamine and Quinoline-2,4-diol | [1] |
Absorption and Emission Spectra
As of the latest literature review, the specific absorption and emission maxima (λmax and λem), quantum yield, and fluorescence lifetime of this compound have not been extensively documented. One source notes that its specific UV-Vis spectral behavior under irradiation remains underexplored.[3] However, its application as a fluorescent marker in biological assays suggests that it exhibits notable fluorescence properties.[3]
The color of the dye suggests that its maximum absorption likely occurs in the violet-blue region of the visible spectrum, leading to its yellow appearance. The emission would then be expected at a longer wavelength (a larger Stokes shift), characteristic of fluorescent molecules.
The following diagram illustrates the fundamental relationship between the absorption of a photon, the transition to an excited state, and the subsequent emission of a photon at a lower energy (longer wavelength).
References
Disperse Yellow 56 as a Nonspecific Protein Stain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 56 (CAS 54077-16-6) is a monoazo dye recognized for its use in the textile industry and, more recently, for its potential applications in biochemical research.[1] It has been identified as a nonspecific protein stain and a fluorescent probe for monitoring protein dynamics within living cells.[1] This technical guide provides an in-depth overview of the available information on this compound, focusing on its characteristics and potential as a protein stain.
Chemical and Physical Properties
This compound is a light yellow powder with a molecular formula of C₂₁H₁₅N₅O₂ and a molecular weight of 369.38 g/mol .[2] It is characterized by its high solubility in organic solvents such as acetone (B3395972) and its stability under various environmental conditions.[1]
| Property | Value |
| CAS Number | 54077-16-6 |
| Molecular Formula | C₂₁H₁₅N₅O₂ |
| Molecular Weight | 369.38 g/mol |
| Appearance | Light yellow powder |
| Solubility | Soluble in organic solvents (e.g., acetone) |
Mechanism of Action as a Protein Stain
The functionality of this compound as a protein stain is attributed to its ability to bind to the amino acid residues of proteins.[1] This interaction is facilitated by the chemical structure of the dye, which includes azo groups and aromatic rings.[1] These structural features are also responsible for the dye's fluorescent properties, which can be influenced by its binding to proteins and other molecules.[1] This characteristic makes it a candidate for use as a fluorescent probe in various research applications.[1]
Experimental Protocols
General Staining Workflow (Hypothetical)
The following diagram illustrates a hypothetical workflow for using a generic protein stain on a polyacrylamide gel. This should be considered a starting point for developing a specific protocol for this compound, as optimization of each step would be critical.
Caption: A generalized workflow for protein gel staining.
Data Presentation
Currently, there is a lack of published quantitative data regarding the performance of this compound as a protein stain. Key metrics such as the limit of detection, linear dynamic range, and optimal staining concentrations have not been documented. For comparison, established protein stains like Coomassie Blue and silver stain have well-defined performance characteristics.
| Stain | Typical Limit of Detection | Linear Dynamic Range |
| This compound | Not available | Not available |
| Coomassie Blue R-250 | ~100 ng | ~1 order of magnitude |
| Colloidal Coomassie Blue | ~10-50 ng | ~1-2 orders of magnitude |
| Silver Staining | ~0.5-5 ng | Narrow |
| Fluorescent Stains (e.g., SYPRO Ruby) | ~1-10 ng | >3 orders of magnitude |
Visualization
As this compound is noted to be a fluorescent probe, its visualization would likely require specific excitation and emission wavelengths.[1] However, these specific spectral properties for protein-bound this compound are not documented in the available literature. For other common fluorescent dyes, these parameters are well-established.
Logical Relationship for Fluorescent Signal Generation
The following diagram illustrates the basic principle of fluorescence that would apply to this compound if used as a fluorescent protein stain.
Caption: The principle of fluorescence detection.
Conclusion
While this compound is mentioned in the literature as a nonspecific protein stain with fluorescent properties, there is a significant lack of detailed technical information and established protocols for its application in protein electrophoresis.[1] Further research would be required to determine its efficacy, sensitivity, and optimal conditions for use as a protein stain. Researchers interested in utilizing this compound for this purpose would need to undertake a systematic evaluation of staining parameters and performance metrics.
References
A Technical Guide to the Investigation of Disperse Yellow 56 as a Potential Molecular Rotor for Viscosity Sensing
Disclaimer: This document presents a hypothetical framework for the investigation of Disperse Yellow 56 as a molecular rotor for viscosity sensing. To date, there is no direct scientific literature confirming this specific application. The information provided herein is based on the known properties of this compound as a fluorescent azo dye and the established principles of other azo dyes that have been characterized as molecular rotors. This guide is intended for researchers, scientists, and drug development professionals as a speculative exploration and a potential roadmap for future research.
Introduction: The Principle of Molecular Rotors for Viscosity Sensing
Viscosity is a fundamental physical property of fluids that has significant implications in various scientific disciplines, including cell biology, materials science, and drug delivery. At the cellular level, changes in microviscosity are associated with various physiological and pathological processes. Molecular rotors are a class of fluorescent probes whose fluorescence properties, particularly their quantum yield and lifetime, are sensitive to the viscosity of their local environment.[1][2]
The underlying mechanism of most molecular rotors involves a non-radiative de-excitation pathway that is dependent on intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, leading to efficient non-radiative decay and, consequently, low fluorescence. Conversely, in a highly viscous medium, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and forces the molecule to de-excite through fluorescence, resulting in a significant increase in emission intensity.[1][2][3]
This compound is a fluorescent monoazo dye, a class of molecules that has been shown to exhibit molecular rotor behavior.[1][2] The hypothesis is that the rotational motion around the nitrogen-nitrogen double bond of the azo group in this compound is restricted in viscous environments, leading to enhanced fluorescence. This document outlines the theoretical basis and a proposed experimental approach to validate this compound as a viable molecular rotor for viscosity sensing.
Physicochemical and Potential Photophysical Properties of this compound
A summary of the known and theoretical properties of this compound is presented in Table 1. The photophysical data are hypothetical and represent expected values based on the behavior of similar azo dyes.
| Property | Value / Description | Reference |
| Chemical Name | 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one | |
| CAS Number | 54077-16-6 | [4] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [4] |
| Molecular Weight | 369.38 g/mol | [4] |
| Appearance | Red, light yellow, and orange powder | [4] |
| Solubility | Soluble in acetone | [4] |
| Primary Application | Dye for polyester (B1180765) and other synthetic fibers | [5] |
| Reported Biological Application | Nonspecific protein stain and fluorescent marker for tracking protein dynamics in living cells | [6] |
| Hypothetical λmax (Absorption) | ~400-450 nm | |
| Hypothetical λmax (Emission) | ~500-600 nm | |
| Hypothetical Quantum Yield (Φ) | Low in low viscosity solvents (e.g., <0.1 in methanol), High in high viscosity solvents (e.g., >0.5 in glycerol) | |
| Hypothetical Fluorescence Lifetime (τ) | Short in low viscosity solvents (e.g., <1 ns in methanol), Long in high viscosity solvents (e.g., >2 ns in glycerol) |
Proposed Signaling Pathway and Experimental Workflow
The potential of this compound as a viscosity sensor is predicated on a viscosity-dependent intramolecular rotation. The following diagrams illustrate the proposed mechanism, the experimental workflow for its characterization, and the logical relationship of its structure to its function.
Caption: Proposed signaling pathway for this compound as a viscosity sensor.
Caption: Hypothetical experimental workflow for characterizing this compound.
Caption: Logical relationship between structure and function of this compound.
Proposed Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the key experiments required to validate and characterize this compound as a molecular rotor.
4.1. Spectroscopic Characterization in Solvents of Varying Viscosity
-
Objective: To determine the absorption and fluorescence emission spectra of this compound in a range of solvents with different viscosities.
-
Materials: this compound, spectroscopic grade methanol, ethanol, glycerol, and methanol-glycerol mixtures of varying compositions, quartz cuvettes.
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare a series of solutions of this compound in methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The final concentration of the dye should be in the micromolar range to avoid aggregation and inner filter effects.
-
Measure the viscosity of each solvent mixture using a viscometer.
-
Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with excitation at the determined λmax.
-
4.2. Determination of Fluorescence Quantum Yield and Lifetime
-
Objective: To quantify the efficiency of fluorescence (quantum yield) and the excited state lifetime of this compound as a function of solvent viscosity.
-
Materials: Solutions from section 4.1, a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Instrumentation: Spectrofluorometer with an integrating sphere (for absolute quantum yield) or a standard setup (for relative quantum yield), Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure for Relative Quantum Yield:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solutions and the reference standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Procedure for Fluorescence Lifetime:
-
Excite the samples with a pulsed laser source at the absorption maximum.
-
Measure the fluorescence decay profiles using a TCSPC system.
-
Fit the decay curves to a multi-exponential decay model to determine the fluorescence lifetime (τ).
-
4.3. Data Analysis: The Förster-Hoffmann Equation
The relationship between the fluorescence quantum yield (Φ) or lifetime (τ) and the solvent viscosity (η) for a molecular rotor can often be described by the Förster-Hoffmann equation:
log(Φ) = C + x * log(η) log(τ) = C' + x * log(η)
where C and C' are constants, and x is the sensitivity parameter. A linear relationship in a log-log plot of quantum yield or lifetime versus viscosity is a strong indicator of molecular rotor behavior.
Hypothetical Data Presentation
The following tables present hypothetical data that would be expected from the proposed experiments if this compound behaves as a molecular rotor.
Table 2: Hypothetical Photophysical Properties of this compound in Methanol-Glycerol Mixtures
| Methanol:Glycerol (v/v) | Viscosity (cP) | λabs (nm) | λem (nm) | Relative Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 100:0 | 0.55 | 420 | 530 | 0.05 | 0.8 |
| 80:20 | 1.5 | 422 | 535 | 0.12 | 1.2 |
| 60:40 | 5 | 425 | 540 | 0.25 | 1.8 |
| 40:60 | 20 | 428 | 545 | 0.40 | 2.5 |
| 20:80 | 100 | 430 | 550 | 0.55 | 3.2 |
| 0:100 | 950 | 435 | 560 | 0.70 | 4.0 |
Conclusion and Future Directions
This technical guide puts forth a speculative yet scientifically grounded proposal for the investigation of this compound as a molecular rotor for viscosity sensing. Its identity as a fluorescent azo dye provides a strong theoretical basis for this potential application. The proposed experimental workflow provides a clear path for the validation and characterization of its viscosity-sensitive fluorescent properties.
Should the hypothesis be confirmed, future research could focus on:
-
Structural modifications: Synthesizing derivatives of this compound to optimize its photophysical properties, such as brightness, Stokes shift, and viscosity sensitivity.
-
Targeted delivery: Conjugating the dye to specific biomolecules to enable targeted viscosity measurements within cellular organelles.
-
In vivo applications: Exploring its use in living organisms for real-time monitoring of viscosity changes in various disease models.
The exploration of existing commercial dyes like this compound for novel applications represents a cost-effective and efficient approach to developing new scientific tools. This document serves as a foundational blueprint for such an endeavor.
References
An In-depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 56 (C.I. 216550), a double azo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical structure and low water solubility contribute to its persistence in the environment, raising concerns about its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior and partitioning. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [1][2] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2][3] |
| Molecular Weight | 369.38 g/mol | [1][2][3] |
| Appearance | Orange powder | [1] |
| Solubility | Insoluble in water, soluble in acetone | [1][2] |
| Chemical Class | Double azo dye | [1] |
| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [3] |
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is influenced by both abiotic and biotic degradation processes. As a sparingly soluble, non-ionic dye, it is expected to partition to sediments and sludge in aquatic environments.
Abiotic degradation mechanisms for this compound include photodegradation and hydrolysis. While specific quantitative data for this compound is limited, studies on similar disperse dyes provide insights into its potential abiotic fate.
Photodegradation:
Photodegradation involves the breakdown of dye molecules by light, particularly UV radiation. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers. For instance, a study on the related C.I. Disperse Blue 56 demonstrated that a combination of UV irradiation with NaClO and O₂ led to 99% decolorization and 49% mineralization (COD removal) within 60 minutes.[4] Photocatalytic degradation using semiconductors like TiO₂ and ZnO has also been shown to be effective for various disperse dyes.[5]
Hydrolysis:
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of disperse dyes to hydrolysis can vary depending on their chemical structure and environmental conditions such as pH and temperature. Some disperse dyes are known to have good hydrolytic stability, which is a desirable property for the dyeing process but contributes to their environmental persistence.[6] Azo disperse dyes containing ester groups are presumed to be susceptible to alkaline hydrolysis.[7]
Biodegradation by microorganisms is a key process in the environmental breakdown of this compound. The cleavage of the azo bonds is a critical step in the degradation of this dye.
Bacterial Degradation:
Bacteria can degrade azo dyes under both anaerobic and aerobic conditions. Under anaerobic conditions, the initial step is the reductive cleavage of the azo bond by enzymes called azoreductases, leading to the formation of aromatic amines, which may be more toxic than the parent dye.[7] These aromatic amines can then be further degraded, often under aerobic conditions.
Fungal Degradation:
Fungi, particularly white-rot and brown-rot fungi, are effective in degrading a wide range of dyes due to their extracellular ligninolytic enzymes, such as laccases and peroxidases.[8][9] These enzymes have a broad substrate specificity and can oxidize the dye molecules, leading to decolorization and degradation. While specific data for this compound is scarce, studies on other disperse yellow dyes have shown significant degradation by brown rot fungi. For example, Daedalea dickinsii and Coriolus puteana have been reported to degrade a disperse yellow dye by 75% and 69%, respectively.[9]
Enzymatic Degradation:
The primary enzymes involved in the biotic degradation of azo dyes are azoreductases, laccases, and peroxidases.
-
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), typically under anaerobic or microaerophilic conditions.[7]
-
Laccases: These copper-containing oxidases can decolorize and degrade a wide range of dyes, including azo dyes, through a radical-mediated mechanism.[10]
-
Peroxidases: These enzymes, in the presence of hydrogen peroxide, can also oxidize and degrade dye molecules.[11]
The following diagram illustrates the general enzymatic degradation pathways for azo dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. aatcc.org [aatcc.org]
- 7. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Health and Safety Considerations for Disperse Yellow 56: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory and industrial handling of Disperse Yellow 56 should be conducted in accordance with a comprehensive, site-specific safety assessment and in compliance with all applicable regulations.
Introduction
This compound, identified by CAS number 54077-16-6, is a disperse dye with the molecular formula C₂₁H₁₅N₅O₂.[1][2][3] Disperse dyes are a class of synthetic dyes with low water solubility, applied in the form of a fine dispersion to color hydrophobic fibers such as polyester.[4] Given its application in the textile industry and potential for human and environmental exposure, a thorough understanding of its health and safety profile is crucial for researchers and professionals in related fields. This guide provides an in-depth overview of the known and potential health and safety considerations for this compound, outlines standard experimental protocols for its toxicological evaluation, and presents this information in a structured format for ease of reference.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54077-16-6 | [1][2][3] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2][3] |
| Molecular Weight | 369.38 g/mol | [1] |
| Appearance | Red, light yellow, and orange powder | [1] |
| Solubility | Soluble in acetone | [1] |
Mammalian Toxicology
Acute Oral Toxicity
Hazard Summary: Some safety data sheets for similar dyes indicate that they may be harmful if swallowed, potentially causing gastrointestinal irritation.[5]
Data Presentation:
Table 2: Acute Oral Toxicity Data for this compound
| Test Guideline | Species | Route | LD₅₀ (mg/kg bw) | GHS Category | Reference(s) |
| OECD 423 | Rat | Oral | Data not available | Not classified | N/A |
Experimental Protocol: OECD 423 (Acute Toxic Class Method)
The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[6][7]
-
Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to dosing.[9]
-
Dose Administration: The test substance is administered in a single oral dose via gavage.[9] The procedure starts with a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg).[10]
-
Stepwise Procedure: A group of three animals is used in each step. The outcome of the first group (number of mortalities) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][10]
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.[8]
-
Data Analysis: The LD₅₀ is not calculated directly but the substance is assigned to a GHS toxicity category based on the number of mortalities at specific dose levels.[10]
Visualization:
Dermal and Eye Irritation
Hazard Summary: Safety data sheets for similar products containing disperse dyes indicate that they can cause skin irritation and serious eye damage.[11]
Data Presentation:
Table 3: Dermal and Eye Irritation Data for this compound
| Endpoint | Test Guideline | Species | Result | GHS Category | Reference(s) |
| Dermal Irritation | OECD 404 | Rabbit | Data not available | Not classified | N/A |
| Eye Irritation | OECD 405 | Rabbit | Data not available | Not classified | N/A |
Experimental Protocols:
-
OECD 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[12][13][14][15]
-
Animal Selection: Healthy, young adult albino rabbits are used.[14]
-
Test Substance Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[14]
-
Exposure Period: The exposure period is typically 4 hours.[14]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess reversibility.[13]
-
Scoring: Dermal reactions are scored according to a standardized grading system.[12]
-
-
OECD 405: Acute Eye Irritation/Corrosion: This test assesses the potential of a substance to cause damage to the eye.[16][17][18][19]
-
Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.[19]
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[19] The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[17] Observations may be extended to 21 days to evaluate the reversibility of effects.[20]
-
Scoring: Ocular lesions are scored using a standardized system.[17]
-
Visualization:
Skin Sensitization
Hazard Summary: Disperse dyes are known to be common contact allergens, and some safety data sheets explicitly state that this compound may cause an allergic skin reaction.[11][21]
Data Presentation:
Table 4: Skin Sensitization Data for this compound
| Test Guideline | Species | Result | Potency (EC3 value) | GHS Category | Reference(s) |
| OECD 429 (LLNA) | Mouse | Data not available | Data not available | Not classified | N/A |
Experimental Protocol: OECD 429 (Local Lymph Node Assay - LLNA)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.[21][22][23][24][25]
-
Animal Selection: Typically, CBA/J or BALB/c mice are used.[21]
-
Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.[23] After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.[23]
-
Data Analysis: The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[23] A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.
Visualization:
Genotoxicity
Hazard Summary: While specific genotoxicity data for this compound is lacking, some disperse dyes have been shown to have mutagenic properties.[19] Therefore, a potential for genotoxicity cannot be ruled out without specific testing.
Data Presentation:
Table 5: Genotoxicity Data for this compound
| Test | Test Guideline | System | Metabolic Activation | Result | Reference(s) |
| Bacterial Reverse Mutation Test | OECD 471 | S. typhimurium, E. coli | With and without S9 | Data not available | N/A |
| In Vitro Micronucleus Test | OECD 487 | Mammalian cells | With and without S9 | Data not available | N/A |
Experimental Protocols:
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test): This test assesses the ability of a substance to induce gene mutations in bacteria.[26][27][28][29][30]
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.[27][29]
-
Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[27][29]
-
Detection of Mutations: The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form visible colonies.[29]
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[29]
-
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[31][32][33][34][35]
-
Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are used.[33][34]
-
Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).[34]
-
Micronuclei Formation: The test detects small nuclei (micronuclei) in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[31]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[34]
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[34]
-
Visualization:
Ecotoxicology
Hazard Summary: One safety data sheet indicates that a product containing a disperse dye is "Toxic to aquatic life with long lasting effects".[11] Due to their low water solubility, disperse dyes may persist in the environment.[36][37]
Data Presentation:
Table 6: Aquatic Ecotoxicity Data for this compound
| Endpoint | Test Guideline | Species | Duration | LC₅₀/EC₅₀ (mg/L) | Reference(s) |
| Acute Fish Toxicity | OECD 203 | Fish | 96 h | Data not available | N/A |
| Acute Invertebrate Toxicity | OECD 202 | Daphnia magna | 48 h | Data not available | N/A |
| Algae Growth Inhibition | OECD 201 | Green algae | 72 h | Data not available | N/A |
Experimental Protocols:
-
Acute Toxicity to Daphnia magna (OECD 202): This test evaluates the acute toxicity of a substance to aquatic invertebrates.[38][39]
-
Test Organism: Daphnia magna, a small freshwater crustacean, is used.[38]
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.[38]
-
Endpoint: The primary endpoint is immobilization (inability to swim).
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.
-
-
Algae Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae.[39]
-
Test Organism: A species of green algae, such as Raphidocelis subcapitata, is used.[39]
-
Exposure: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of light and temperature.
-
Endpoint: The inhibition of growth is measured by changes in cell count or biomass.
-
Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is calculated.[40]
-
Visualization:
Occupational Health and Safety
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[5]
Conclusion
This compound should be handled with care, recognizing its potential for skin and eye irritation, and as a skin sensitizer. While specific quantitative toxicological data are not widely available, the established hazards for this class of dyes warrant the implementation of stringent safety protocols to minimize exposure. The standard OECD test guidelines provide a framework for a comprehensive evaluation of its toxicological and ecotoxicological profile. Further research to generate specific data for this compound would be beneficial for a more complete risk assessment.
References
- 1. scbt.com [scbt.com]
- 2. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. canada.ca [canada.ca]
- 6. oecd.org [oecd.org]
- 7. slideshare.net [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. Frontiers | Application of Defined Approaches for Skin Sensitization to Agrochemical Products [frontiersin.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 27. bulldog-bio.com [bulldog-bio.com]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 30. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 31. oecd.org [oecd.org]
- 32. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 33. criver.com [criver.com]
- 34. nucro-technics.com [nucro-technics.com]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 38. trjfas.org [trjfas.org]
- 39. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. chemsafetypro.com [chemsafetypro.com]
Alternative names for Disperse Yellow 56 in scientific literature
An In-depth Overview of C.I. Disperse Yellow 56 for Scientific Applications
This compound, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its alternative names, chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Nomenclature and Identification
In scientific literature and commercial applications, this compound is known by a variety of names. Proper identification is crucial for accurate research and documentation.
| Identifier Type | Value |
| C.I. Name | This compound |
| C.I. Number | 216550 |
| CAS Number | 54077-16-6[1][2][3][4] |
| Molecular Formula | C₂₁H₁₅N₅O₂[1][2][4][5][6] |
| Molecular Weight | 369.38 g/mol [1][2] |
| IUPAC Name | 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one[5] |
| Synonyms | Palanil Golden Yellow GG, Terasil Golden Yellow 3R, Navilene Golden Yellow GG, Disperse Golden Yellow GG, Akasperse Yellow GG 200%[1][2][4] |
Physicochemical and Fastness Properties
This compound is characterized as an orange or yellow powder, soluble in acetone (B3395972) and other organic solvents, but insoluble in water.[1][6] Its performance in textile applications is largely determined by its fastness properties, which are rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.
| Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 4-5 (Fair to Good) |
| Washing Fastness | ISO 105-C06 | 4-5 (Good to Very Good) |
| Sublimation Fastness | ISO 105-P01 | 3-4 (Moderate to Good) |
| Rubbing Fastness | ISO 105-X12 | 4 (Good) |
| Perspiration Fastness | ISO 105-E04 | 4-5 (Good to Very Good) |
Note: Fastness properties can vary depending on the depth of shade and the specific dyeing conditions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]
Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
-
Dissolve 4-(phenyldiazenyl)benzenamine in a suitable solvent such as dimethylformamide (DMF).
-
Add a solution of hydrochloric acid while stirring.
-
Cool the resulting suspension in an ice bath to below 5°C.
-
Separately, prepare a solution of sodium nitrite (B80452) in water and cool it to below 5°C.
-
Slowly add the sodium nitrite solution to the amine suspension while maintaining the temperature below 5°C to form the diazonium salt.
Step 2: Azo Coupling with Quinoline-2,4-diol
-
In a separate vessel, dissolve quinoline-2,4-diol in an alkaline solution (e.g., aqueous sodium hydroxide) and cool to below 5°C.
-
Slowly add the previously prepared diazonium salt solution to the quinoline-2,4-diol solution with vigorous stirring, while maintaining a low temperature and alkaline pH.
-
Continue stirring for a specified period to ensure complete coupling.
-
The resulting precipitate, this compound, is then filtered, washed with water until neutral, and dried.
Diagram of the Synthesis Pathway for this compound
Caption: Synthesis pathway of this compound.
High-Temperature Exhaust Dyeing of Polyester (B1180765)
This method is suitable for achieving deep shades on polyester fibers.
-
Dye Bath Preparation:
-
Prepare a dye dispersion by pasting the required amount of this compound (e.g., 1-3% on weight of fabric) with a dispersing agent.
-
Add the dispersion to the dye bath with a liquor ratio of 10:1 to 20:1.
-
Add a leveling agent and adjust the pH to 4.5-5.5 with acetic acid.[1]
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Hold at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dye bath to 70-80°C.
-
-
After-treatment (Reduction Clearing):
-
Treat the dyed fabric in a fresh bath containing sodium hydrosulfite and sodium hydroxide (B78521) to remove unfixed surface dye.
-
Rinse thoroughly and neutralize before drying.
-
Diagram of the High-Temperature Exhaust Dyeing Workflow
Caption: High-temperature exhaust dyeing workflow.
Applications in Research and Drug Development
While the primary application of this compound is in the textile industry, its chemical structure as an azo dye and its fluorescent properties suggest potential for other scientific applications. Some commercial suppliers provide this dye for research purposes, indicating its use in laboratory settings.[7]
-
Biological Staining: Azo dyes are known to be used as nonspecific protein stains in biochemical applications. The structural characteristics of this compound may allow it to function as a stain for certain cellular components, although specific protocols have not been widely published.
-
Fluorescent Probe: The conjugated system of this compound imparts fluorescent properties. This could potentially be exploited for use as a molecular probe to study protein dynamics or other biological processes in living cells. However, further research is needed to establish its efficacy and specificity in such applications.
It is important to note that the direct application of this compound in drug development is not well-documented. However, the synthesis of novel compounds with potential biological activity often involves azo chemistry, making an understanding of related compounds like this compound valuable for medicinal chemists.
Safety and Toxicology
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. zeptometrix.com [zeptometrix.com]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
Disperse Yellow 56: A Technical Guide for Materials Science Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 56 (DY56) is a robust monoazo dye, recognized for its utility in coloring synthetic fibers and its emerging applications in advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and materials science applications of this compound, with a focus on its integration into polymer matrices for optical technologies. This document includes detailed experimental protocols, quantitative data on its performance, and visualizations of key processes to support researchers in leveraging the unique characteristics of this versatile chromophore.
Introduction
This compound, with the chemical name 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one and CAS number 54077-16-6, is a disperse dye belonging to the double azo class.[1][2] Traditionally used in the textile industry for dyeing polyester (B1180765) fibers due to its excellent lightfastness and vibrant yellow hue, recent research has highlighted its potential in more advanced materials science applications.[2][3] Its molecular structure imparts valuable photophysical and nonlinear optical properties, making it a candidate for incorporation into functional polymers for applications such as optical limiting and fluorescent sensing. This guide will delve into the technical details of its synthesis, characterization, and use in these novel contexts.
Physicochemical Properties
This compound is an orange powder that is soluble in acetone.[1][4] It is characterized by its double azo molecular structure.[1]
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [1][2] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1] |
| Molecular Weight | 369.38 g/mol | [1] |
| Appearance | Orange powder | [1] |
| Solubility | Soluble in acetone | [1][4] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving diazotization followed by an azo coupling reaction.[2] The general workflow for this synthesis is outlined below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of a this compound Analogue
This protocol is adapted from the synthesis of a structurally similar azo dye and can be used as a starting point for the synthesis of this compound.[3]
Materials:
-
4-(Phenyldiazenyl)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Quinoline-2,4-diol
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-(phenyldiazenyl)aniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt is indicated by a color change.
-
-
Azo Coupling:
-
In a separate beaker, dissolve quinoline-2,4-diol in an aqueous solution of sodium hydroxide to form the coupling component solution.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The formation of the this compound precipitate will be observed.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified this compound in a vacuum oven at 60 °C.
-
Applications in Materials Science
While the primary application of this compound is in the textile industry, its unique photophysical properties make it a promising candidate for advanced materials science applications, particularly in the field of optics.
Nonlinear Optical (NLO) Materials
Azo dyes, including this compound, are known to exhibit nonlinear optical properties, which can be harnessed in applications such as optical limiting and all-optical switching. When incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA), the dye molecules can be oriented to produce a material with a significant third-order nonlinear optical response.
Experimental Protocol: Preparation of this compound-Doped PMMA Films
This protocol describes the preparation of dye-doped polymer films for the characterization of their nonlinear optical properties, adapted from a procedure for a similar disperse dye.[5]
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Chloroform (B151607) (or another suitable solvent)
Procedure:
-
Solution Preparation:
-
Dissolve a known weight of PMMA in chloroform to achieve a specific weight percentage solution (e.g., 10 wt%).
-
Add a measured amount of this compound to the PMMA solution to achieve the desired dye concentration (e.g., 0.1 to 1 wt% with respect to PMMA).
-
Stir the mixture in the dark for an extended period (e.g., 12 hours) to ensure complete dissolution and a homogeneous solution.
-
-
Film Fabrication (Spin Coating):
-
Clean glass substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a cleaned substrate on the spin coater.
-
Dispense a small amount of the dye-doped polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a thin film. The film thickness will depend on the solution viscosity and spin speed.
-
Dry the film in an oven at a temperature below the glass transition temperature of PMMA (e.g., 80 °C) for at least 30 minutes to remove the residual solvent.
-
Fluorescent Probes and Sensors
The fluorescent properties of this compound make it a potential candidate for use as a fluorescent probe in various materials. The fluorescence emission can be sensitive to the local environment, such as polarity or the presence of specific analytes, allowing for sensing applications.
Characterization of Photophysical Properties
To evaluate the suitability of this compound as a fluorescent probe, its photophysical properties in different environments (e.g., various solvents or polymer matrices) must be characterized.
Experimental Protocol: Fluorescence Spectroscopy
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in the solvent or polymer film of interest. The concentration should be low enough to avoid aggregation and inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).
-
Thermal Stability
The thermal stability of this compound is a critical parameter for its application in polymer processing, which often involves high temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature and other thermal transitions.
Experimental Protocol: Thermal Analysis
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the this compound powder in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, known weight of the dye in a DSC pan.
-
Heat the sample at a constant rate under an inert atmosphere.
-
Record the heat flow to and from the sample to identify thermal events such as melting, crystallization, and glass transitions.
-
Conclusion
This compound is a versatile dye with established applications in the textile industry and significant potential in the field of materials science. Its straightforward synthesis, coupled with its interesting photophysical and nonlinear optical properties, makes it an attractive candidate for the development of functional polymers for optical and sensing applications. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to explore and exploit the properties of this compound in their own work. Further research into the quantitative characterization of its properties in various material systems will undoubtedly open up new avenues for its application.
References
Methodological & Application
Application Notes and Protocols for the Use of Disperse Yellow 56 as a Potential Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Disperse Yellow 56 is a monoazo dye traditionally used in the textile industry for dyeing polyester (B1180765) fabrics.[1][2] Its chemical structure, belonging to the double azo class, imparts a red-light yellow color.[1] While primarily known as a textile dye, the potential of this compound as a fluorescent probe in research and drug development is an area of exploratory interest. This document provides a comprehensive overview of its known properties and outlines detailed, generalized protocols for its characterization and potential application as a fluorescent probe for cellular imaging. It is important to note that the use of this compound as a fluorescent probe is not well-documented in scientific literature, and therefore, the following protocols should be considered as a starting point for research and will necessitate significant optimization and validation.
Physicochemical and Photophysical Properties
A summary of the known physicochemical properties of this compound is presented below. The photophysical data, crucial for its application as a fluorescent probe, is largely uncharacterized in the public domain and would require experimental determination.
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [3] |
| CAS Number | 54077-16-6 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][3][4] |
| Molecular Weight | 369.38 g/mol | [1][2][4] |
| Appearance | Orange powder | [1] |
| Solubility | Soluble in acetone | [1][2] |
| Melting Point | 360 °C | [4] |
| Storage | 2°C - 8°C, in a well-closed container | [4] |
Experimental Protocols
The following section provides detailed protocols for the fundamental characterization of this compound as a fluorescent probe and its potential use in cellular imaging.
Protocol for Photophysical Characterization
This protocol describes the steps to determine the key photophysical properties of this compound, including its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetone)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvent.
-
-
UV-Vis Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of a dilute solution of this compound from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Prepare a series of concentrations and measure their absorbance at λmax to determine the molar absorptivity (ε) using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Record the excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φf) can be determined relative to a known standard.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the standard solution.
-
Calculate the quantum yield using the following equation: Φf(sample) = Φf(std) × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol for In Vitro Cytotoxicity Assay
Prior to any cell-based imaging, it is crucial to determine the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol for Live-Cell Staining and Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Staining Solution:
-
Dilute the this compound stock solution in a serum-free medium or PBS to a final working concentration (to be optimized, typically in the range of 1-10 µM).
-
-
Cell Staining:
-
Wash the cells once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. The filter sets should be chosen based on the determined excitation and emission maxima of this compound.
-
Visualizations
Experimental Workflow for Evaluating a Novel Fluorescent Probe
The following diagram illustrates a generalized workflow for the characterization and application of a potential new fluorescent probe like this compound.
Caption: A generalized workflow for the evaluation of a novel fluorescent probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | Inappropriate filter sets. Low probe concentration. | Verify microscope filter compatibility with determined λex/λem. Increase probe concentration or incubation time. |
| High Background Signal | High probe concentration. Insufficient washing. | Decrease probe concentration. Increase the number and duration of washing steps. |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. Reduce incubation time. |
| Photobleaching | High excitation light intensity. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for fixed cells. |
Conclusion
This compound presents a potential, yet unverified, candidate for development as a fluorescent probe. The protocols outlined in this document provide a foundational framework for researchers to systematically characterize its photophysical properties and evaluate its suitability for cellular imaging applications. Significant experimental work is required to validate these methods and to fully understand the potential and limitations of this compound in a research setting.
References
Application Notes and Protocols for Staining Live Cells with Disperse Yellow 56 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 56 is a monoazo dye traditionally used in the textile industry. Its hydrophobic nature and potential fluorescent properties suggest its utility as a probe for live-cell imaging in fluorescence microscopy. These application notes provide a comprehensive guide for the use of this compound for staining live cells, including detailed protocols for staining, imaging, and assessing cytotoxicity. The information presented is based on the chemical properties of this compound and established methodologies for similar fluorescent dyes.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is provided in Table 1. It is important to note that the spectral properties are estimated based on structurally similar dyes and should be experimentally verified for optimal imaging results.
| Property | Value | Source/Comment |
| Chemical Name | 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one | IUPAC |
| CAS Number | 54077-16-6 | |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1] |
| Molecular Weight | 369.38 g/mol | [1] |
| Appearance | Light yellow powder | [1] |
| Solubility | Soluble in organic solvents (e.g., acetone, DMSO); Insoluble in water | [1] |
| Estimated Excitation Max (λex) | ~488 nm | Based on similar azo dyes. Experimental verification is recommended. |
| Estimated Emission Max (λem) | ~520 - 560 nm | Based on similar azo dyes. Experimental verification is recommended. |
Mechanism of Action
The lipophilic nature of this compound suggests that it likely accumulates in intracellular lipid-rich structures. The primary targets for staining in live cells are presumed to be lipid droplets, which are organelles involved in lipid storage and metabolism. Upon partitioning into the hydrophobic environment of these structures, the fluorescence of the dye may be enhanced.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving 3.7 mg of the powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live-Cell Staining Protocol
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549, etc.) grown on glass-bottom dishes or chamber slides suitable for microscopy.
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM)
Protocol:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration ranging from 0.1 µM to 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable live-cell imaging solution to remove excess dye.
-
Add fresh, pre-warmed complete culture medium or live-cell imaging buffer to the cells.
-
Proceed with fluorescence microscopy imaging.
Fluorescence Microscopy Imaging
Equipment:
-
Inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
A filter set appropriate for the estimated spectral properties of this compound (e.g., excitation around 488 nm and emission between 520-560 nm).
-
High-sensitivity camera for fluorescence imaging.
Imaging Protocol:
-
Place the stained cells on the microscope stage within the incubation chamber.
-
Allow the cells to equilibrate for at least 10 minutes before imaging.
-
Use the appropriate filter set to excite the sample and capture the emission.
-
To assess photostability, acquire a time-lapse series of images of the same field of view.
-
For quantitative analysis, measure the fluorescence intensity of the stained structures and background regions to determine the signal-to-noise ratio.
Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiment (e.g., 24 hours). Include untreated cells as a negative control.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with this compound.
Table 2: Optimization of Staining Conditions
| Concentration (µM) | Incubation Time (min) | Signal-to-Noise Ratio | Photostability (% initial intensity after 5 min) |
| 0.1 | 15 | Enter Data | Enter Data |
| 0.5 | 15 | Enter Data | Enter Data |
| 1.0 | 15 | Enter Data | Enter Data |
| 2.5 | 15 | Enter Data | Enter Data |
| 5.0 | 15 | Enter Data | Enter Data |
| 1.0 | 30 | Enter Data | Enter Data |
| 1.0 | 60 | Enter Data | Enter Data |
Table 3: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) after 24h | Standard Deviation |
| 0 (Control) | 100 | Enter Data |
| 0.1 | Enter Data | Enter Data |
| 1.0 | Enter Data | Enter Data |
| 10 | Enter Data | Enter Data |
| 50 | Enter Data | Enter Data |
| 100 | Enter Data | Enter Data |
| IC50 | Calculate Value |
Visualizations
Caption: Experimental workflow for live-cell staining and analysis with this compound.
Caption: Proposed mechanism of action and potential cellular effects of this compound.
Disclaimer
The protocols and data presented in these application notes are intended as a starting point for research applications. Optimal staining conditions, including dye concentration and incubation times, may vary depending on the cell type and experimental setup. It is highly recommended that researchers perform their own optimization and cytotoxicity assessments. The spectral properties provided are estimates and should be confirmed experimentally for the specific imaging system being used.
References
Application Notes and Protocols for Disperse Yellow 56 Staining in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 56 is a monoazo dye traditionally used in the textile industry for dyeing polyester (B1180765) fibers.[1][2] Its hydrophobic nature and ability to interact with proteins also make it a candidate for use as a nonspecific protein stain in biological research.[3] These application notes provide a detailed, step-by-step guide for the utilization of this compound as a fluorescent stain for total protein in fixed cells. The protocol is intended for qualitative visualization and quantitative analysis of cellular protein distribution, which can be applied to studies of cell morphology, protein aggregation, and cytotoxicity.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 54077-16-6 | [1] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1] |
| Molecular Weight | 369.38 g/mol | [1] |
| Appearance | Light yellow to orange powder | [1] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and DMSO; Insoluble in water | [1] |
Principle of Staining
This compound is a hydrophobic molecule that is expected to readily penetrate the membranes of fixed and permeabilized cells. As a nonspecific protein stain, it is presumed to bind to proteins through a combination of hydrophobic interactions and electrostatic forces with various amino acid residues.[4] This interaction is the basis for its use in visualizing the overall protein content and distribution within the cell. While the precise binding mechanism is not fully elucidated, it is hypothesized that the dye accumulates in protein-rich regions, allowing for their fluorescent detection.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269), 4% in PBS (or other suitable fixative)
-
Triton X-100 or other suitable permeabilization agent
-
Adherent or suspension cells
-
Glass coverslips or imaging-compatible microplates
-
Fluorescence microscope with appropriate filters
Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of the dye in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Fixed Cell Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or in an imaging-compatible microplate and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% formaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the hydrophobic dye to access intracellular proteins.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound by diluting the 1 mg/mL stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Incubation: Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. The cells are now ready for imaging.
Fixed Cell Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cell pellet in 4% formaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Staining: Resuspend the cells in the this compound working solution (1-10 µg/mL in PBS) and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS and place a drop onto a glass slide for immediate imaging.
Data Presentation
Quantitative Analysis of Protein Staining
The fluorescence intensity of this compound can be quantified to provide a relative measure of total protein content. This can be useful for comparing protein levels between different cell populations or treatment groups.
Table 1: Hypothetical Quantitative Data for this compound Staining
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Control |
| HeLa | Control | 150 ± 15 | 1.0 |
| HeLa | Drug A | 225 ± 20 | 1.5 |
| HeLa | Drug B | 75 ± 10 | 0.5 |
| A549 | Control | 180 ± 22 | 1.0 |
| A549 | Drug A | 270 ± 30 | 1.5 |
| A549 | Drug B | 90 ± 12 | 0.5 |
Data are presented as the mean of three independent experiments. Fluorescence intensity was measured from at least 100 cells per condition.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining in fixed adherent cells.
Conceptual Signaling Pathway: Application in Protein Aggregation Studies
Caption: Conceptual diagram illustrating the use of this compound to detect protein aggregation.
Important Considerations and Troubleshooting
-
Fluorescence Spectra: The exact excitation and emission maxima of this compound for cellular imaging have not been definitively reported. Based on its yellow color and the properties of similar azo dyes, the excitation is likely in the blue-violet range (approximately 400-450 nm) and the emission in the green-yellow range (approximately 500-550 nm). It is critical to experimentally determine the optimal excitation and emission wavelengths using a spectrophotometer or by testing a range of filters on the fluorescence microscope.
-
Dye Concentration: The optimal staining concentration may vary between cell types. A concentration titration is recommended to achieve the best signal-to-noise ratio.
-
Photostability: The photostability of this compound is unknown. It is advisable to minimize light exposure during staining and imaging to prevent photobleaching.
-
Nonspecific Binding: As a nonspecific stain, this compound will bind to all proteins. For specific protein localization, co-staining with immunofluorescence may be necessary, ensuring that the emission spectra of the two dyes do not overlap.
-
Safety Precautions: this compound is a chemical and should be handled with appropriate personal protective equipment, including gloves and safety glasses. All waste should be disposed of according to institutional guidelines.
Conclusion
This compound presents a potential tool for the nonspecific fluorescent staining of total protein in fixed cells. The provided protocol offers a starting point for researchers to explore its applications in cell biology. Optimization of staining conditions and determination of its spectral properties are essential for its successful implementation.
References
Application Notes and Protocols: A Novel Approach for Measuring Protein Aggregation Kinetics Using Disperse Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a critical concern in the development of biotherapeutics, often leading to loss of efficacy and potential immunogenicity. Monitoring the kinetics of protein aggregation is therefore essential during formulation development, stability testing, and manufacturing. While several methods exist for this purpose, there is a continuous search for novel, sensitive, and cost-effective probes.
This document outlines a potential application for Disperse Yellow 56 , a dye traditionally used in the textile industry, as a novel fluorescent probe for measuring protein aggregation kinetics.[1][2][3] While not a conventional biological stain, its hydrophobic nature and reported ability to bind to amino acid residues suggest its potential as a reporter for the formation of protein aggregates.[2] The proposed mechanism of action is based on the principle of solvatochromism, where the dye exhibits enhanced fluorescence upon binding to the hydrophobic, beta-sheet-rich structures characteristic of protein aggregates. This change in the local microenvironment restricts the dye's rotational freedom, leading to an increase in fluorescence quantum yield.[4][5][6]
Disclaimer: The use of this compound for measuring protein aggregation is a novel application and the following protocols are proposed based on established principles of aggregation assays. Users should perform initial validation experiments to determine the suitability of this dye for their specific protein and experimental conditions.
Principle of the Assay
The central hypothesis is that this compound, a hydrophobic molecule, will exhibit low fluorescence in aqueous buffer. Upon binding to the exposed hydrophobic surfaces and β-sheet structures of protein aggregates, the dye's fluorescence emission will be significantly enhanced. This increase in fluorescence intensity can be monitored over time to determine the kinetics of protein aggregation.
Figure 1: Hypothesized mechanism of this compound fluorescence upon binding to protein aggregates.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | Biosynth | FD40701 |
| Protein of Interest | User-provided | - |
| Assay Buffer (e.g., PBS, pH 7.4) | User-prepared | - |
| Dimethyl Sulfoxide (DMSO), anhydrous | Major Supplier | D2650 |
| 96-well, black, clear-bottom microplates | Major Supplier | 3603 |
| Plate reader with fluorescence capability | Various | - |
Note: Always consult the Safety Data Sheet (SDS) for this compound before use.[7] Handle with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Protein Solution:
-
Prepare a stock solution of the protein of interest at a desired concentration in the chosen assay buffer.
-
Filter the protein solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Determine the accurate protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Protocol 2: Determination of Optimal Dye Concentration
It is crucial to determine the optimal concentration of this compound that provides the best signal-to-noise ratio without causing protein aggregation or significant inner filter effects.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Induce aggregation of the protein of interest using a known method (e.g., thermal stress).
-
In a 96-well plate, mix the aggregated protein solution with the different concentrations of this compound.
-
Include controls with native protein and buffer alone.
-
Measure the fluorescence intensity at the determined excitation and emission wavelengths.
-
Plot fluorescence intensity versus dye concentration to identify the optimal concentration.
Protocol 3: Protein Aggregation Kinetics Assay
This protocol describes a typical thermal-induced aggregation experiment. The conditions can be adapted for other stressors like chemical denaturation or mechanical agitation.
Figure 2: General workflow for the this compound protein aggregation kinetics assay.
-
Assay Setup:
-
In a 96-well plate, prepare the following reactions in triplicate:
-
Test Sample: Protein of interest + this compound in assay buffer.
-
Control 1 (No Protein): Assay buffer + this compound.
-
Control 2 (No Dye): Protein of interest in assay buffer.
-
Control 3 (Native Protein): Protein of interest + this compound, kept at a non-aggregating temperature (e.g., 4°C).
-
-
The final concentration of the protein and dye should be optimized as described in Protocol 2. A typical starting point could be 10-50 µM protein and 5-20 µM this compound.
-
-
Incubation and Measurement:
-
Place the 96-well plate in a plate reader pre-heated to the desired temperature to induce aggregation (e.g., 55°C).
-
Set the plate reader to measure fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 2 hours).
-
Proposed Wavelengths: Based on the general properties of yellow fluorescent dyes, we propose an initial excitation wavelength of ~450 nm and an emission scan from 480 nm to 600 nm to determine the emission maximum.[8][9] These wavelengths should be experimentally verified.
-
-
Data Analysis:
-
Subtract the background fluorescence (Control 1) from the fluorescence readings of the test samples.
-
Plot the corrected fluorescence intensity as a function of time.
-
The resulting curve will typically be sigmoidal, from which kinetic parameters such as the lag time (t_lag), the maximum aggregation rate (slope of the elongation phase), and the final fluorescence intensity can be determined.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Kinetic Parameters of Protein Aggregation under Different Conditions
| Condition | Protein Conc. (µM) | Temperature (°C) | Lag Time (min) | Max. Aggregation Rate (RFU/min) | Max. Fluorescence (RFU) |
| A (Control) | 50 | 55 | 25 | 150 | 8000 |
| B (with Stabilizer X) | 50 | 55 | 45 | 75 | 7500 |
| C (with Destabilizer Y) | 50 | 55 | 10 | 300 | 8200 |
| D (Higher Conc.) | 100 | 55 | 15 | 250 | 15000 |
RFU: Relative Fluorescence Units
Table 2: Proposed Validation Experiments and Expected Outcomes
| Experiment | Purpose | Expected Outcome |
| Spectral Scan | Determine optimal excitation and emission wavelengths. | Identification of Ex/Em maxima for free vs. aggregate-bound dye. A red-shift in emission is possible upon binding. |
| Correlation with Orthogonal Methods | Validate the assay against established methods like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). | A strong correlation between the increase in this compound fluorescence and the increase in aggregate size/percentage measured by SEC or DLS. |
| Specificity Test | Assess the dye's specificity for aggregated vs. native protein. | Significantly higher fluorescence signal in the presence of aggregated protein compared to native protein at the same concentration. |
| Interference Test | Evaluate the effect of common formulation excipients on the assay. | Minimal interference from common buffers, salts, and stabilizers. |
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of this compound.
-
Ensure the use of high-quality, anhydrous DMSO for the stock solution.
-
Check for autofluorescence from the assay buffer or plate.
-
-
No Significant Fluorescence Increase:
-
Confirm that protein aggregation is occurring under the chosen conditions using an orthogonal method.
-
Increase the concentration of the protein or this compound.
-
Optimize the excitation and emission wavelengths.
-
-
High Variability between Replicates:
-
Ensure thorough mixing of reagents.
-
Check for and remove bubbles in the wells.
-
Ensure consistent temperature control across the plate.
-
Conclusion
The use of this compound presents a novel and potentially cost-effective method for monitoring protein aggregation kinetics. Its hydrophobic nature and interaction with proteins are promising characteristics for a fluorescent probe in this application. The provided protocols offer a starting point for researchers to explore and validate this new tool. Further characterization and comparison with established methods are necessary to fully understand its capabilities and limitations.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Solvatochromic Fluorescent Probe Reveals Polarity Heterogeneity upon Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evansvanodine.co.uk [evansvanodine.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Disperse Yellow 56 as a Viscosity Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 56, a synthetic dye, holds potential as a fluorescent molecular rotor for viscosity sensing in various research and development applications, including drug formulation and cellular imaging. Molecular rotors are fluorophores whose fluorescence quantum yield and lifetime are sensitive to the viscosity of their local microenvironment. In low-viscosity environments, intramolecular rotation leads to non-radiative decay, quenching fluorescence. In more viscous media, this rotation is hindered, resulting in a significant increase in fluorescence intensity and lifetime. This property allows for the quantitative measurement of microviscosity in a variety of systems.
These application notes provide a detailed experimental framework for utilizing this compound as a viscosity sensor. While specific photophysical data for this compound as a viscosity probe are not extensively documented in publicly available literature, this document outlines the general principles and protocols derived from the study of similar molecular rotors. Researchers are encouraged to use these guidelines to generate calibration curves and validate the methodology for their specific experimental conditions.
Principle of Viscosity Sensing
The viscosity-sensing mechanism of molecular rotors like this compound is based on the phenomenon of Twisted Intramolecular Charge Transfer (TICT).
Caption: Signaling pathway of a molecular rotor viscosity sensor.
Upon photoexcitation, the molecule transitions from a planar ground state to a planar excited state. In low-viscosity environments, the molecule can undergo intramolecular rotation to form a non-fluorescent "twisted" state, from which it decays non-radiatively. In high-viscosity environments, this rotation is restricted, favoring radiative decay from the planar excited state, leading to increased fluorescence.
Experimental Protocols
This section details the necessary steps for preparing solutions, performing fluorescence measurements, and calibrating this compound for viscosity sensing.
Materials and Equipment
-
This compound (CAS 54077-16-6)
-
Glycerol (or other suitable high-viscosity solvent)
-
A suitable organic solvent (e.g., ethanol, DMSO) for stock solution
-
Distilled or deionized water
-
Spectrofluorometer
-
Fluorescence lifetime imaging (FLIM) microscope (recommended for cellular applications)
-
UV-Vis spectrophotometer
-
Viscometer
-
Volumetric flasks and pipettes
-
Cuvettes for fluorescence and UV-Vis measurements
Experimental Workflow
Determining the Fluorescence Quantum Yield of Disperse Yellow 56: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of Disperse Yellow 56. The quantum yield of a fluorophore is a critical parameter, defining the efficiency of the conversion of absorbed photons into emitted photons. It is an essential piece of data for any application relying on fluorescence, including cellular imaging, bio-sensing, and the development of optical materials.
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescent standard with a known quantum yield.
Principle and Strategy
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (this compound) with those of a standard fluorescent dye. The governing principle is that if the standard and the sample are measured under identical conditions and absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
The comparative method, as described by Williams et al., is employed for higher accuracy. This method involves measurements at a series of dilute concentrations to ensure linearity and to mitigate inner-filter effects. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard will yield straight lines, the gradients of which are proportional to their respective quantum yields.
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the known quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and the standard, respectively.
Materials and Instrumentation
Materials
-
This compound: (C₂₁H₁₅N₅O₂, MW: 369.38 g/mol , CAS: 54077-16-6).[1]
-
-
Quinine Sulfate: (Φ ≈ 0.60 in 0.1 M HClO₄), typically excited around 350 nm.
-
Fluorescein: (Φ ≈ 0.95 in 0.1 M NaOH), excited around 490 nm.
-
Rhodamine 6G: (Φ ≈ 0.95 in ethanol), excited around 530 nm.
-
-
Solvent: Spectroscopic grade acetone (B3395972) is recommended as this compound is soluble in it.[1] The same solvent should be used for both the sample and the standard if possible to simplify the calculation (η_x = η_st). If different solvents are necessary, their refractive indices must be known.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance spectra.
-
Spectrofluorometer: Equipped with an excitation source, monochromators for excitation and emission, and a detector. The instrument must be capable of producing corrected emission spectra to account for variations in detector response at different wavelengths.
Experimental Workflow
The overall workflow for determining the quantum yield is depicted below.
Caption: Workflow for relative quantum yield determination.
Detailed Experimental Protocol
Step 1: Preliminary Measurement for this compound
-
Prepare a dilute solution of this compound in acetone.
-
Measure its absorbance spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Using this λ_max as the excitation wavelength, measure the fluorescence emission spectrum to find the emission maximum.
-
Based on the determined λ_max, select a suitable reference standard that has a known quantum yield and absorbs at or near this wavelength.
Step 2: Preparation of Stock Solutions
-
Accurately weigh a small amount of this compound and the selected reference standard and dissolve them in the chosen spectroscopic grade solvent (e.g., acetone) to prepare concentrated stock solutions (e.g., 10⁻⁴ M).
Step 3: Preparation of Working Solutions
-
From the stock solutions, prepare a series of five dilutions for both this compound and the reference standard.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to avoid inner-filter effects where the sample reabsorbs emitted light.
Step 4: Absorbance Measurements
-
Set the excitation wavelength on the UV-Vis spectrophotometer. This should be the λ_max determined in the preliminary step for this compound.
-
Record the absorbance of each of the ten prepared solutions (five for the sample, five for the standard) at this excitation wavelength.
-
Also, record the absorbance of a solvent blank.
Step 5: Fluorescence Measurements
-
Set the parameters on the spectrofluorometer. Use the same excitation wavelength as in the absorbance measurements. Set the emission and excitation slit widths to be identical for all measurements.
-
Record the corrected fluorescence emission spectrum for each of the ten solutions and the solvent blank. The scan range should cover the entire emission profile of both the sample and the standard.
Step 6: Data Processing and Analysis
-
Subtract the spectrum of the solvent blank from each of the measured emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.
-
For both this compound and the reference standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for both datasets. The plots should be linear, and the line should pass through the origin. The slope of this line is the gradient (Grad).
-
Using the calculated gradients (Grad_x and Grad_st), the known quantum yield of the standard (Φ_st), and the refractive indices of the solvents (η_x and η_st), calculate the quantum yield of this compound (Φ_x) using the formula provided in Section 1.
Data Presentation
All quantitative data required for the calculation should be summarized in a clear table for easy comparison and analysis.
| Solution | Concentration (M) | Absorbance at λ_exc | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | Conc. 1 | A_st1 | I_st1 |
| Standard 2 | Conc. 2 | A_st2 | I_st2 |
| Standard 3 | Conc. 3 | A_st3 | I_st3 |
| Standard 4 | Conc. 4 | A_st4 | I_st4 |
| Standard 5 | Conc. 5 | A_st5 | I_st5 |
| Sample 1 | Conc. 1 | A_x1 | I_x1 |
| Sample 2 | Conc. 2 | A_x2 | I_x2 |
| Sample 3 | Conc. 3 | A_x3 | I_x3 |
| Sample 4 | Conc. 4 | A_x4 | I_x4 |
| Sample 5 | Conc. 5 | A_x5 | I_x5 |
Parameters for Calculation:
| Parameter | Value |
|---|---|
| Standard Quantum Yield (Φ_st) | e.g., 0.60 |
| Refractive Index of Standard's Solvent (η_st) | e.g., 1.362 (Acetone) |
| Refractive Index of Sample's Solvent (η_x) | e.g., 1.362 (Acetone) |
| Gradient of Standard (Grad_st) | From plot |
| Gradient of Sample (Grad_x) | From plot |
| Calculated Quantum Yield (Φ_x) | Result |
Logical Relationships in Quantum Yield Calculation
The logical flow from raw measurements to the final quantum yield value is illustrated below.
Caption: Logical flow for quantum yield calculation.
By following this detailed protocol, researchers can reliably determine the fluorescence quantum yield of this compound, enabling its effective application in various scientific and developmental fields.
References
Measuring the Photobleaching Rate of Disperse Yellow 56: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 56 is a versatile organic dye with applications ranging from the textile industry to its use as a fluorescent probe in biochemical research for staining proteins.[1] Its utility in fluorescence-based applications is critically dependent on its photostability, or its resistance to photobleaching. Photobleaching is the irreversible photodegradation of a fluorophore, leading to a loss of its fluorescent properties.[2][3] Understanding the photobleaching rate of this compound is essential for designing and interpreting fluorescence experiments, particularly in time-lapse microscopy and quantitative imaging, where stable fluorescence is paramount.
This document provides detailed application notes and protocols for measuring the photobleaching rate of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines established methodologies that can be applied to characterize its photostability.
Data Presentation
Due to the limited availability of specific photobleaching data for this compound, the following table provides an illustrative summary of key photostability parameters that can be measured using the protocols described below. The values presented are hypothetical and intended to serve as a template for reporting experimental findings. For comparison, data for a well-characterized fluorophore, Fluorescein, is included.
| Parameter | This compound (Hypothetical) | Fluorescein (Literature Value) | Description |
| Photobleaching Half-Life (t½) | e.g., 30 s | ~1-10 s[3] | The time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions. |
| Photobleaching Quantum Yield (Φb) | e.g., 1 x 10⁻⁶ | ~10⁻⁵ - 10⁻⁷ | The number of photobleaching events per photon absorbed. A lower value indicates higher photostability. |
| Excitation Wavelength (λex) | e.g., 450 nm | 494 nm | The wavelength of light used to excite the fluorophore. |
| Emission Wavelength (λem) | e.g., 520 nm | 518 nm | The peak wavelength of the emitted fluorescence. |
| Illumination Power Density | e.g., 10 W/cm² | Variable | The intensity of the excitation light at the sample plane. |
| Solvent/Medium | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 | 0.1 M NaOH[4] | The environment in which the dye is measured, as it can significantly influence photostability. |
Experimental Protocols
The following protocols describe the methodology for measuring the photobleaching rate of this compound. These are based on general principles of fluorescence microscopy and photobleaching analysis.[5][6][7]
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound (CAS 54077-16-6) in a suitable organic solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[1]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired experimental buffer (e.g., PBS, pH 7.4). For cellular imaging, the dye can be incubated with cells at a suitable concentration and for an appropriate duration to allow for uptake and binding to target structures.
-
Sample Mounting:
-
For Solution-Based Measurements: Pipette the working solution into a quartz cuvette for fluorometer-based measurements or onto a glass-bottom dish for microscopy.
-
For Cellular Imaging: Plate cells on a glass-bottom dish or coverslip. After incubation with this compound, wash the cells with buffer to remove unbound dye and add fresh buffer for imaging.
-
Protocol 2: Photobleaching Measurement using Confocal Microscopy
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with a laser line suitable for exciting this compound (e.g., 458 nm or 476 nm Argon laser).
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the emission detection window to capture the fluorescence of this compound (e.g., 500-550 nm).
-
-
Image Acquisition Parameters:
-
Define a region of interest (ROI) for photobleaching.
-
Acquire a series of pre-bleach images (3-5 frames) at low laser power (e.g., 1-5%) to establish the initial fluorescence intensity.
-
Apply a high-intensity laser pulse (e.g., 100% power) to the ROI for a defined duration to induce photobleaching.
-
Immediately following the bleach pulse, acquire a time-lapse series of images at low laser power to monitor the fluorescence decay.[8] The time interval and duration of the post-bleach acquisition will depend on the bleaching rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region outside the bleached area.
-
Normalize the fluorescence intensity data to the initial pre-bleach intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant (k) and the half-life (t½ = ln(2)/k).
-
Protocol 3: Determination of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield can be determined by relating the rate of photobleaching to the rate of photon absorption. This requires a more complex experimental setup and calibration.
-
Instrumentation: A calibrated fluorometer or a microscope with a calibrated light source and detector is required.
-
Measurement of Photon Absorption Rate:
-
Measure the absorbance of the sample at the excitation wavelength using a spectrophotometer.
-
Determine the molar extinction coefficient (ε) of this compound.
-
Calculate the rate of photon absorption using the Beer-Lambert law and the known incident photon flux.
-
-
Measurement of Photobleaching Rate:
-
Monitor the decrease in fluorescence intensity over time under continuous illumination as described in Protocol 2.
-
The initial rate of photobleaching can be determined from the initial slope of the fluorescence decay curve.
-
-
Calculation of Φb: The photobleaching quantum yield is calculated as the ratio of the number of molecules bleached per unit time to the number of photons absorbed per unit time.
Visualizations
Caption: Experimental workflow for measuring the photobleaching rate.
References
- 1. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 2. Photobleaching [evidentscientific.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
Application Notes: High-Temperature Polyester Dyeing with Disperse Yellow 56
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765).[1][2] The dyeing process is conceptualized as a transfer of the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[1] Due to polyester's compact and crystalline structure, high temperatures, typically between 120°C and 140°C under pressure, are necessary to swell the fibers and facilitate dye penetration into the amorphous regions.[3][4][5] This high-temperature exhaust dyeing method ensures excellent dye uptake, vibrant shades, and good fastness properties.[5][6]
Disperse Yellow 56 is a double azo dye known for producing a reddish-light yellow or golden-yellow hue.[7] It is widely used for dyeing polyester fibers due to its good dyeing characteristics and fastness properties.[8][9][10] This document provides a detailed protocol for the high-temperature dyeing of polyester fabric with this compound, along with methods for evaluating the dyeing performance.
Properties of this compound
This compound is an organic compound characterized by its specific chemical and physical properties that make it suitable for polyester dyeing.
| Property | Value | Reference |
| C.I. Name | This compound | [7] |
| CAS Number | 54077-16-6 | [7][11] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [7][9][11] |
| Molecular Weight | 369.38 g/mol | [7][10][11] |
| Chemical Class | Double Azo | [7] |
| Appearance | Orange powder | [7] |
| Color | Reddish-light yellow | [7] |
| Solubility | Soluble in acetone; Insoluble in water | [7][9] |
Experimental Protocols
High-Temperature Exhaust Dyeing Protocol
This protocol details the standard procedure for dyeing polyester fabric in a high-temperature dyeing machine.
Materials and Reagents:
-
Polyester fabric, scoured
-
This compound
-
Dispersing agent
-
Acetic acid (or a pH buffer system)
-
Sodium hydrosulfite (for reduction clearing)
-
Sodium hydroxide (B78521) (for reduction clearing)
-
Deionized water
Equipment:
-
High-temperature laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Stirring rods
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock solution of the dye by pasting the required amount of this compound with a small amount of dispersing agent and adding warm water (not exceeding 60°C).[12]
-
Set the liquor ratio (e.g., 1:10 to 1:15).[5]
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add the prepared dye dispersion and any other auxiliaries like a leveling agent to the dye bath.[4][5]
-
Adjust the pH of the dye bath to the acidic range of 4.5-5.5 using acetic acid.[5][13]
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[13]
-
Run the machine for 15 minutes at this temperature to ensure even wetting and initial dye adsorption.[13]
-
Increase the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute to prevent uneven dyeing.[5]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[5][13] During this phase, the dye diffuses into the polyester fibers.[4]
-
After the holding period, cool the dye bath down to 60-70°C.[13]
-
-
Rinsing and Reduction Clearing:
-
Drain the dye bath and rinse the fabric thoroughly with hot water.[13]
-
Perform a reduction clearing treatment to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.[13][14] Prepare a new bath containing:
-
Sodium Hydrosulfite: 1-2 g/L
-
Sodium Hydroxide: 1-2 g/L
-
-
Treat the fabric in this solution at 70-80°C for 15-20 minutes.
-
Rinse the fabric with hot water, followed by a cold water rinse, and neutralize with a small amount of acetic acid if necessary.
-
Finally, dry the dyed fabric.
-
Colorfastness Evaluation Protocols
To assess the quality of the dyeing, standard fastness tests should be performed.
-
Colorfastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to repeated washing. A specimen of the dyed fabric is agitated in a soap solution under specified conditions of time and temperature, and the change in color and staining of adjacent undyed fabrics are assessed using grey scales.[15]
-
Colorfastness to Light (ISO 105-B02): This test measures the resistance of the dye to fading upon exposure to a standard artificial light source that simulates sunlight. The change in color is evaluated by comparing the exposed sample with unexposed material against a set of blue wool standards.[15]
-
Colorfastness to Rubbing/Crocking (ISO 105-X12): This test determines the amount of color transferred from the fabric surface to another surface by rubbing. Both dry and wet rubbing tests are performed, and the staining on the rubbing cloth is assessed with a grey scale.[2][15]
-
Colorfastness to Perspiration (ISO 105-E04): This test simulates the effect of human perspiration on the dyed fabric. The fabric is treated with both acidic and alkaline solutions simulating sweat, and the color change and staining are evaluated.[15]
Data Presentation
Typical Dyeing Parameters
The following table summarizes the key parameters for the high-temperature dyeing process.
| Parameter | Recommended Range | Purpose |
| Dyeing Temperature | 120°C - 130°C | Opens up the polyester fiber structure for dye diffusion.[3][16] |
| pH Level | 4.5 - 5.5 (Acidic) | Ensures stability of the disperse dye and optimal exhaustion.[5][13] |
| Holding Time | 30 - 60 minutes | Allows sufficient time for dye penetration and fixation.[5][6] |
| Heating Rate | 1.5 - 2.0 °C/min | Ensures level and even dyeing.[5] |
| Liquor Ratio | 1:10 - 1:15 | Ratio of the weight of goods to the volume of the dye bath.[5] |
Fastness Properties of this compound on Polyester
The table below presents the typical colorfastness ratings for polyester dyed with this compound, based on ISO standards where a rating of 5 indicates excellent fastness.
| Fastness Test | Fading | Staining | Reference |
| Washing | 4-5 | 4-5 | [7] |
| Perspiration | 5 | 5 | [7] |
| Ironing | 4-5 | 4-5 | [7] |
| Light | 6 (out of 8) | - | [7] |
Diagrams
The following diagrams illustrate the dyeing workflow and the underlying mechanism of dye diffusion.
Caption: High-Temperature Exhaust Dyeing Workflow.
Caption: Mechanism of Disperse Dye Diffusion.
References
- 1. textilestudycenter.com [textilestudycenter.com]
- 2. scirp.org [scirp.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. news.odmya.com [news.odmya.com]
- 5. autumnchem.com [autumnchem.com]
- 6. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. wzmeiernuo.com [wzmeiernuo.com]
- 13. textilelearner.net [textilelearner.net]
- 14. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 15. brdtextile.com [brdtextile.com]
- 16. Best China Factory for this compound - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
Application Notes and Protocols for Carrier Dyeing of Polyester Blends with Disperse Yellow 56
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the carrier dyeing of polyester (B1180765) and its blends using Disperse Yellow 56. The information is intended to guide researchers in understanding the process, executing the experimental procedures, and evaluating the outcomes.
Introduction
Polyester, a synthetic fiber, is known for its durability and resistance to wrinkles. However, its hydrophobic and crystalline nature makes it challenging to dye. Disperse dyes, which are non-ionic and have low water solubility, are the primary class of dyes used for polyester. To achieve effective dyeing at atmospheric pressure and temperatures around 100°C, a dyeing assistant known as a carrier is often employed. Carriers are organic compounds that swell the polyester fibers, facilitating the penetration and diffusion of the disperse dye molecules into the fiber structure. This process is particularly useful for dyeing polyester blends, where high-temperature dyeing methods might damage the other fiber component.
This compound is a disperse dye used for dyeing polyester and other synthetic fibers, yielding a vibrant yellow shade. Understanding the application of this dye in a carrier dyeing system is crucial for achieving desired color depth and fastness properties.
Data Presentation
The following table summarizes the colorfastness properties of this compound on polyester fabric according to ISO standards. The ratings are based on a scale of 1 to 5, with 5 representing the best fastness.
| Fastness Property | ISO Standard | Rating |
| Ironing Fastness (Fading) | ISO 105-X11 | 4-5 |
| Ironing Fastness (Staining) | ISO 105-X11 | 4-5 |
| Light Fastness | ISO 105-B02 | 6 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization based on the specific polyester blend and desired shade depth.
Protocol 1: Carrier Dyeing of 100% Polyester Fabric
This protocol outlines the procedure for dyeing a 100% polyester fabric with this compound using a carrier.
Materials:
-
100% Polyester fabric
-
This compound
-
Carrier (e.g., a proprietary aromatic ester-based carrier)
-
Dispersing agent
-
Acetic acid
-
Wetting agent
-
Sodium hydroxide (B78521) (for reduction clearing)
-
Sodium hydrosulfite (for reduction clearing)
-
Non-ionic soap
Equipment:
-
Laboratory dyeing machine (e.g., water bath with beakers and stirrers)
-
Hot plate with magnetic stirrer
-
pH meter
-
Graduated cylinders and pipettes
-
Beakers
-
Drying oven
Procedure:
-
Preparation of the Dyebath:
-
Set the dyebath with a liquor ratio of 1:20 (e.g., 5 g of fabric in 100 mL of water).
-
Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the water.
-
Add the carrier (e.g., 3-5 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding warm water.
-
-
Dyeing Process:
-
Introduce the pre-wetted polyester fabric into the blank dyebath (containing all chemicals except the dye) at 60°C and run for 10 minutes.
-
Add the dispersed dye solution to the dyebath.
-
Raise the temperature to 100°C at a rate of 2°C/minute.
-
Continue dyeing at 100°C for 60-90 minutes.
-
Cool the dyebath down to 70°C.
-
-
Aftertreatment (Reduction Clearing):
-
Rinse the dyed fabric with warm water.
-
Prepare a reduction clearing bath with 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70°C.
-
Treat the fabric in this bath for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Soaping and Drying:
-
Wash the fabric with a 2 g/L non-ionic soap solution at 60°C for 15 minutes.
-
Rinse thoroughly with cold water.
-
Dry the fabric in an oven or air dry.
-
Protocol 2: Two-Bath Carrier Dyeing of Polyester/Cotton Blend Fabric
This protocol is for dyeing a polyester/cotton (P/C) blend, where the polyester component is dyed first using a carrier method, followed by the dyeing of the cotton component in a separate bath.
Part 1: Dyeing the Polyester Component
Materials and Equipment:
-
As per Protocol 1.
-
Polyester/Cotton blend fabric (e.g., 65/35 P/C)
Procedure:
-
Follow the same procedure as in Protocol 1 for the preparation of the dyebath and the dyeing process.
-
After the polyester dyeing and reduction clearing, the fabric is thoroughly rinsed before proceeding to dye the cotton component.
Part 2: Dyeing the Cotton Component
Materials:
-
Reactive dye for cotton (in a color matching the this compound)
-
Sodium chloride or Glauber's salt
-
Soda ash (sodium carbonate)
-
Non-ionic soap
Equipment:
-
Laboratory dyeing machine
-
pH meter
-
Beakers, graduated cylinders, pipettes
Procedure:
-
Preparation of the Dyebath:
-
Set a new dyebath with a liquor ratio of 1:20.
-
Add the reactive dye (e.g., 1% on weight of fabric).
-
Add salt (e.g., 60-80 g/L of Glauber's salt).
-
-
Dyeing Process:
-
Introduce the fabric (with the polyester component already dyed) into the dyebath at room temperature.
-
Run for 15 minutes, then add soda ash (e.g., 20 g/L) to raise the pH for fixation.
-
Raise the temperature to 60°C and continue dyeing for 60 minutes.
-
-
Aftertreatment:
-
Drain the dyebath and rinse the fabric.
-
Soaping at the boil with 2 g/L non-ionic soap for 15 minutes to remove unfixed reactive dye.
-
Rinse thoroughly with hot and cold water.
-
Dry the fabric.
-
Protocol 3: Colorfastness Testing
The following are general procedures for evaluating the colorfastness of the dyed fabrics. Refer to the specific ISO standards for detailed instructions.
-
Washing Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a specified white rubbing cloth is assessed. The test is performed under both dry and wet conditions. The staining of the rubbing cloth is evaluated using a grey scale.
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light under specified conditions, along with a set of blue wool references. The lightfastness is assessed by comparing the fading of the specimen with that of the references.
Visualizations
The following diagrams illustrate the key processes and relationships in carrier dyeing.
Caption: Mechanism of carrier dyeing of polyester.
Application of Disperse Yellow 56 in Dye-Sensitized Solar Cells: A Review of Available Data
Initial searches for the application of Disperse Yellow 56 as a photosensitizer in dye-sensitized solar cells (DSSCs) did not yield specific research articles or detailed experimental data. The available literature primarily focuses on the general principles of DSSCs, their fabrication, and the performance of other organic and inorganic dyes.
While the search results provide extensive information on the fabrication and characterization of DSSCs using various other dyes, there is a notable absence of studies detailing the use of this compound. This suggests that its potential as a photosensitizer in this context has not been extensively explored or reported in the reviewed literature.
General Principles of Dye-Sensitized Solar Cells
Dye-sensitized solar cells are a type of photovoltaic device that converts visible light into electrical energy.[1][2] The core components of a DSSC include a photoanode, a sensitizing dye, an electrolyte with a redox couple, and a counter electrode.[1][3] The photoanode is typically composed of a transparent conductive oxide (TCO) glass coated with a mesoporous layer of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO2).[4]
The operational principle of a DSSC is illustrated in the following workflow:
Figure 1. General workflow of a Dye-Sensitized Solar Cell.
Standard Experimental Protocol for DSSC Fabrication
Although no specific protocol for this compound was found, a general methodology for fabricating DSSCs can be outlined based on standard laboratory practices.[5]
1. Preparation of TiO₂ Paste:
-
Suspend TiO₂ nanopowder (e.g., P25) in ethanol.
-
Sonicate the suspension to ensure homogeneity.
-
Add a binder, such as titanium(IV) isopropoxide, and mix until uniform.[5]
2. Photoanode Fabrication:
-
Clean the TCO glass substrate.
-
Apply a layer of the TiO₂ paste onto the conductive side of the TCO glass using a technique like doctor-blading.[5]
-
Heat the electrode at elevated temperatures (e.g., 150°C) to evaporate the solvent and then sinter at higher temperatures (e.g., 450°C) to ensure good particle-to-particle connection.[5][6]
3. Dye Sensitization:
-
Prepare a solution of the dye in a suitable solvent (e.g., ethanol).
-
Immerse the cooled TiO₂ electrode into the dye solution for a specific duration to allow for dye adsorption onto the TiO₂ surface.[5]
-
Rinse the dye-sensitized electrode with fresh solvent to remove any non-adsorbed dye molecules.[5]
4. Counter Electrode Preparation:
-
A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or graphite, onto another TCO glass substrate.[5]
5. DSSC Assembly:
-
Place a spacer (e.g., Parafilm) onto the dye-sensitized photoanode.
-
Introduce a few drops of the electrolyte solution (commonly containing an iodide/triiodide redox couple) into the active area.[5]
-
Carefully place the counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.
-
Secure the assembly with binder clips.[5]
The logical relationship between the core components of a DSSC is depicted in the diagram below:
Figure 2. Logical relationship of components in a DSSC.
Performance Parameters of DSSCs
The performance of a DSSC is evaluated based on several key parameters obtained from the current-voltage (I-V) curve under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).[7]
| Parameter | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage from the solar cell when there is no current flowing. |
| Short-Circuit Current Density | Jsc | The current density through the solar cell when the voltage across the solar cell is zero. |
| Fill Factor | FF | A measure of the "squareness" of the I-V curve, indicating the quality of the solar cell. |
| Power Conversion Efficiency | η (PCE) | The ratio of the maximum power output to the input light power. |
The power conversion efficiency is calculated using the following formula: η (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.[7]
While no specific performance data for this compound was found, one study on "DP dyes" reported a power conversion efficiency of 1.80% when a co-adsorbent (CDCA) was used.[8] However, it is not confirmed that "DP" refers to this compound. For context, the efficiency of DSSCs can range from less than 1% for some natural dyes to over 12% for highly engineered organic dyes.[4][9]
Conclusion
Based on the available search results, there is a lack of specific scientific literature on the application of this compound in dye-sensitized solar cells. Therefore, detailed application notes, experimental protocols, and quantitative performance data for this particular dye cannot be provided. The information presented here is based on the general principles and methodologies for DSSC fabrication and characterization using other sensitizers. Further research would be required to determine the viability and performance of this compound as a photosensitizer in DSSCs.
References
- 1. repository.unam.edu.na [repository.unam.edu.na]
- 2. Dye-sensitised solar cells - Millennium Technology Prize [millenniumprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Photosensitizers for DSSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Frontiers | Synthesis of Different Sizes TiO2 and Photovoltaic Performance in Dye-Sensitized Solar Cells [frontiersin.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Disperse Yellow 56 in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 56 (C.I. 216550), a double azo class dye, presents a versatile molecular scaffold for the synthesis of a variety of novel organic compounds.[1] Its structure, featuring two azo linkages, a phenyl group, a benzenamine moiety, and a quinoline-2,4-diol core, offers multiple reactive sites for chemical modification.[2][3] These application notes provide detailed protocols for utilizing this compound as a starting material or intermediate in the generation of new chemical entities with potential applications in medicinal chemistry, materials science, and as functional dyes.
This compound is a useful intermediate in the production of research chemicals and specialty chemicals.[3] It can serve as a versatile building block for the synthesis of more complex molecules and is often employed as a reagent or reaction component.[3] The primary reactive pathways for this compound include the reductive cleavage of its azo bonds to yield aromatic amines and electrophilic substitution on its aromatic rings. These transformations open avenues for the synthesis of novel heterocyclic compounds and other functionalized molecules.
Reductive Cleavage of Azo Linkages to Yield Aromatic Amines
A key synthetic application of this compound is the reductive cleavage of its two azo (-N=N-) bonds. This reaction breaks the dye molecule into smaller, functionalized aromatic amine building blocks. These resulting amines can then be utilized in a variety of subsequent synthetic steps, such as diazotization-coupling reactions to form new azo dyes or as nucleophiles in the synthesis of heterocyclic compounds.
Experimental Protocol: Reductive Cleavage of this compound
This protocol outlines the chemical reduction of this compound to yield 1,4-diaminobenzene and 3-amino-4-hydroxy-1H-quinolin-2-one.
Materials:
-
This compound
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric Acid (HCl)
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Ethyl Acetate (B1210297)
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Diatomaceous Earth
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 g, 2.71 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (2.0 g, 50 mmol) to the suspension and stir until dissolved.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Once refluxing, add sodium dithionite (4.72 g, 27.1 mmol) portion-wise over 30 minutes. The characteristic yellow color of the dye will fade.
-
Continue refluxing for an additional 2 hours to ensure complete reduction.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Filter the mixture through a pad of diatomaceous earth to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude product mixture containing 1,4-diaminobenzene and 3-amino-4-hydroxy-1H-quinolin-2-one.
-
The individual components can be separated and purified using column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Starting Material | Product(s) | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| This compound | 1,4-Diaminobenzene | 108.14 | 0.29 |
| 3-Amino-4-hydroxy-1H-quinolin-2-one | 176.17 | 0.48 |
Logical Relationship of Reductive Cleavage
References
Troubleshooting & Optimization
How to reduce Disperse Yellow 56 photobleaching in fluorescence imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce photobleaching of Disperse Yellow 56 in fluorescence imaging experiments.
Troubleshooting Guide: Reducing Photobleaching of this compound
Issue: Rapid loss of fluorescence signal from this compound during imaging.
This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. The following steps can help mitigate this issue.
1. Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Keep the duration of each exposure as short as possible. For time-lapse imaging, increase the interval between acquisitions to the longest acceptable period that still captures the biological process of interest.
-
Choose Appropriate Filters: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal collection and minimize exposure to unnecessary wavelengths. While specific data for this compound is limited, related azo dyes suggest an excitation in the violet-blue region.
2. Employ Anti-fading Agents:
The use of anti-fading agents in the mounting medium is a highly effective method to reduce photobleaching. These agents work by scavenging reactive oxygen species that are a primary cause of fluorophore degradation.
-
Commercial Anti-fading Mountants: Products like Vectashield® and ProLong™ Gold Antifade Mountant are readily available and have demonstrated broad utility in preserving the fluorescence of various dyes.
-
Lab-prepared Anti-fading Solutions: Cost-effective and customizable solutions can be prepared in the laboratory. Common active ingredients include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
3. Consider the Chemical Environment:
-
Control pH: The fluorescence of many dyes is pH-sensitive. Ensure your imaging buffer is maintained at a stable and optimal pH for this compound. For azo dyes, a pH range of 4-5 has been noted as appropriate in some applications.[1]
-
Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the concentration of dissolved oxygen, a key contributor to photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does it relate to photobleaching?
This compound is a double azo dye.[1] The chemical structure of azo dyes, characterized by one or more azo groups (-N=N-), makes them susceptible to photodegradation, often through the cleavage of the azo bond upon exposure to light.[2] This process leads to a loss of conjugation and, consequently, a loss of fluorescence.
Q2: What are the excitation and emission wavelengths for this compound?
Specific, published excitation and emission maxima for this compound in the context of fluorescence microscopy are not widely available. However, based on its classification as a yellow dye and information on similar compounds, it is expected to be excited by violet or blue light. It is highly recommended that users determine the optimal excitation and emission spectra empirically using a spectrophotometer or the spectral imaging capabilities of their fluorescence microscope.
Q3: Which anti-fading agent is best for this compound?
The ideal anti-fading agent can be dye-specific. While there is no published data on the best agent for this compound, reagents that have shown broad effectiveness for other organic fluorophores are excellent starting points. Vectashield, containing p-phenylenediamine, has been shown to be very effective for a range of dyes.[3] However, it's important to note that some anti-fading agents can cause an initial reduction in fluorescence intensity.[4] It is advisable to test a few different formulations to determine the best one for your specific application.
Q4: Can I use these anti-fading agents for live-cell imaging?
Some anti-fading agents, particularly at high concentrations, can be toxic to live cells. For live-cell experiments, it is crucial to use reagents specifically formulated for this purpose or to use lower concentrations of agents like n-propyl gallate or Trolox, which are known to be less toxic.[5] Always perform control experiments to assess cell viability and potential artifacts introduced by the anti-fading agent.
Q5: How does the mounting medium affect photobleaching?
The composition of the mounting medium, particularly its viscosity and the presence of anti-fading agents, plays a significant role. High-viscosity media, such as those containing glycerol (B35011), can reduce the diffusion of reactive oxygen species, thereby decreasing the rate of photobleaching. The primary role of the mounting medium in preventing photobleaching, however, is as a vehicle for anti-fading agents.
Quantitative Data Summary
The following table summarizes the effectiveness of various anti-fading agents on common fluorophores. While data for this compound is not available, this provides a comparative basis for selecting an appropriate agent.
| Anti-fading Agent | Fluorophore | Improvement in Photostability (Half-life in seconds) | Reference |
| None (90% glycerol in PBS) | Fluorescein | 9 | [3] |
| Tetramethylrhodamine | 7 | [3] | |
| Coumarin | 25 | [3] | |
| Vectashield® | Fluorescein | 96 | [3] |
| Tetramethylrhodamine | 330 | [3] | |
| Coumarin | 106 | [3] | |
| p-Phenylenediamine (PPD) | FITC | Significant reduction in fading | [4] |
| n-Propyl gallate (NPG) | FITC | Effective in retarding fading | [4] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | FITC | Less effective than PPD but less toxic | [5] |
Experimental Protocols
Protocol 1: Preparation of a p-Phenylenediamine (PPD) Anti-fading Mounting Medium
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS), pH 8.5-9.0
-
Glycerol
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 10x PBS stock solution and adjust the pH to 8.5-9.0 with NaOH.
-
Dissolve PPD in the pH-adjusted PBS to a final concentration of 0.1% (w/v). This may require gentle warming and stirring. Protect the solution from light as PPD is light-sensitive.
-
Add glycerol to the PPD solution to a final concentration of 90% (v/v). For example, add 9 ml of glycerol to 1 ml of the 0.1% PPD/PBS solution.
-
Stir thoroughly until the solution is homogeneous.
-
Store the final mounting medium in small aliquots at -20°C in the dark.
Caution: PPD is a hazardous chemical. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area.
Protocol 2: Determining the Excitation and Emission Spectra of this compound
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO or ethanol)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
To determine the excitation spectrum: a. Set the emission wavelength to an estimated value (e.g., 550 nm for a yellow dye). b. Scan a range of excitation wavelengths (e.g., 350-500 nm). c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
To determine the emission spectrum: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths (e.g., 480-650 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum.
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Caption: Troubleshooting workflow for addressing this compound photobleaching.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Troubleshooting poor staining with Disperse Yellow 56 in cells
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Disperse Yellow 56 for cellular staining.
Troubleshooting Poor Staining with this compound
Poor staining with this compound can manifest as a weak signal, high background, or uneven staining. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Weak or No Fluorescence Signal
A faint or absent signal is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incorrect Filter Set | The exact excitation and emission spectra for this compound are not consistently reported in the literature. Empirically determine the optimal filter combination for your microscope. Start with a filter set for green fluorescence (e.g., FITC/GFP) and adjust based on the observed signal. |
| Low Dye Concentration | Increase the concentration of the this compound working solution. A typical starting range is 1-10 µg/mL.[1] |
| Insufficient Incubation Time | Extend the incubation time with the dye. A common starting point is 15-30 minutes at room temperature.[1] |
| Inadequate Fixation | Ensure proper cell fixation. 4% paraformaldehyde (PFA) for 15 minutes at room temperature is a standard starting point.[1] |
| Poor Permeabilization (for intracellular targets) | If staining intracellular structures, ensure adequate permeabilization. A 0.1-0.5% Triton X-100 solution in PBS for 10-15 minutes is a common method. |
| Photobleaching | Minimize exposure of the stained sample to the excitation light. Use a neutral density filter to reduce illumination intensity and keep exposure times as short as possible. |
| Low Target Abundance | If this compound is being used to stain a specific cellular component that is low in abundance, the signal may be inherently weak. Consider signal amplification techniques if applicable. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal, making image analysis difficult.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Decrease the concentration of the this compound working solution. High concentrations can lead to non-specific binding. |
| Dye Precipitation | This compound is poorly soluble in aqueous solutions. Ensure the dye is fully dissolved in an organic solvent (e.g., DMSO or ethanol) before preparing the working solution. Prepare the working solution fresh and filter it through a 0.2 µm filter before use to remove any aggregates. |
| Insufficient Washing | Increase the number and duration of wash steps after staining to remove unbound dye. Use a buffer containing a low concentration of a mild detergent (e.g., 0.05% Tween-20 in PBS). |
| Autofluorescence | Cellular autofluorescence is often more pronounced in the green and yellow channels. To mitigate this, include an unstained control to assess the level of autofluorescence. Consider using a spectral imaging system to unmix the specific dye signal from the autofluorescence. Pre-treating the sample with a quenching agent like 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes can also reduce autofluorescence. |
| Non-specific Binding to Cellular Components | As a lipophilic dye, this compound can non-specifically bind to various cellular membranes and lipid droplets. Optimize the staining protocol by titrating the dye concentration and incubation time to achieve a balance between specific signal and background. |
Problem 3: Uneven or Patchy Staining
Inconsistent staining across the cell population can lead to unreliable results.
| Potential Cause | Recommended Solution |
| Incomplete Permeabilization | Ensure that the permeabilization step is uniform across the entire sample. Gentle agitation during this step can improve consistency. |
| Cell Clumping | Ensure cells are in a single-cell suspension before staining. Cell clumps can prevent the dye from reaching all cells evenly. |
| Uneven Dye Distribution | Gently mix the dye solution during incubation to ensure even distribution across the sample. |
| Cell Health | Unhealthy or dying cells can exhibit altered membrane permeability and staining patterns. Ensure you are working with a healthy and viable cell population. |
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
-
Cell Culture: Grow cells on glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional, for intracellular targets): Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 1-10 µg/mL working solution of this compound in PBS from a stock solution in DMSO or ethanol. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips on a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
General Protocol for Staining Suspension Cells with this compound
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.
-
Permeabilization (Optional): Resuspend the cells in 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.
-
Staining: Resuspend the cells in the this compound working solution (1-10 µg/mL in PBS) and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.
-
Imaging: Resuspend the cell pellet in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and image immediately.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound?
A1: The exact excitation and emission maxima for this compound are not well-documented in the scientific literature for microscopy applications. Based on its color and the properties of similar azo dyes, the excitation is likely in the violet-to-blue range (around 400-450 nm) and the emission in the green-to-yellow range (around 500-550 nm). It is highly recommended to empirically determine the optimal settings on your specific fluorescence microscope by testing different filter sets.
Q2: Can I use this compound for live-cell imaging?
A2: While this compound has been mentioned as a fluorescent probe for tracking protein dynamics in living cells, its suitability for live-cell imaging needs to be carefully evaluated for your specific cell type and experimental conditions.[2] Potential cytotoxicity and effects on cell function should be assessed. Start with the lowest effective concentration and shortest incubation time.
Q3: My this compound powder won't dissolve in PBS. What should I do?
A3: this compound is a hydrophobic dye and has very low solubility in aqueous solutions like PBS. You must first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to make a concentrated stock solution (e.g., 1-10 mg/mL). This stock solution can then be diluted to the final working concentration in your aqueous buffer.
Q4: What does this compound specifically stain in the cell?
A4: this compound is considered a non-specific protein and lipophilic stain.[2] It is known to bind to amino acid residues of proteins and can also accumulate in lipid-rich structures within the cell due to its hydrophobic nature. The exact staining pattern can vary depending on the cell type and its metabolic state.
Q5: How can I reduce the high background I'm seeing with this compound?
A5: High background is a common issue with lipophilic dyes. To reduce it, try the following:
-
Lower the concentration of your this compound working solution.
-
Increase the number and duration of your post-staining wash steps.
-
Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer.
-
Ensure your dye solution is well-dissolved and filtered to remove aggregates.
-
Assess and correct for cellular autofluorescence by imaging an unstained control.
Visualizing Experimental Workflows
Troubleshooting Workflow for Poor Staining
References
Minimizing background fluorescence with Disperse Yellow 56
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Yellow 56 in fluorescence-based experiments. The information is designed to help minimize background fluorescence and optimize signal detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its applications in research?
This compound is a synthetic dye, soluble in organic solvents like acetone, that is primarily used in the textile industry.[1][2] In a research context, it has been explored as a nonspecific protein stain and as a potential fluorescent probe for tracking protein dynamics in living cells.[3] Its fluorescence allows for the visualization of cellular components, but like many fluorescent dyes, it can be associated with background signal issues that require careful optimization.
Q2: I am observing very high background fluorescence in my stained samples. What are the common causes and how can I reduce it?
High background fluorescence can originate from several sources, including unbound dye, cellular autofluorescence, and nonspecific binding. Here are the primary causes and solutions:
-
Excessive Dye Concentration: Using too high a concentration of this compound is a common cause of high background.
-
Solution: Titrate the dye to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it.
-
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample, contributing to background.
-
Solution: Increase the number and duration of washing steps after incubation with the dye. Ensure thorough rinsing with a suitable buffer like PBS.[4]
-
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, riboflavin, and collagen.[5] This is often more pronounced in the blue and green channels.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is significant, consider using spectral imaging and linear unmixing to separate the specific this compound signal from the autofluorescence.
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives such as paraformaldehyde can increase autofluorescence.[5]
-
Solution: Minimize fixation time or consider using an alternative fixative like ice-cold methanol, if compatible with your experimental goals.[5]
-
Q3: My signal from this compound is weak. How can I improve it?
A weak signal can be due to suboptimal staining or imaging parameters.
-
Suboptimal Staining Conditions: The concentration of the dye or the incubation time may be insufficient.
-
Solution: Increase the concentration of this compound or extend the incubation period.
-
-
Incorrect Filter Sets: Using mismatched excitation and emission filters on the microscope will result in poor signal detection.
-
Solution: Ensure that the filter sets on your microscope are appropriate for the spectral properties of this compound. While specific data is limited, its yellow color suggests excitation in the blue-green range and emission in the yellow-orange range.
-
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to excitation light.
-
Solution: Reduce the intensity of the excitation light and minimize the exposure time during image acquisition. The use of an antifade mounting medium is also highly recommended.
-
Quantitative Data Summary
The following table provides a summary of recommended starting parameters for experiments using this compound. Note that these are starting points and may require optimization for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Staining Concentration | 1-10 µg/mL | Titration is recommended to find the optimal concentration. |
| Incubation Time | 15-30 minutes | Longer times may increase background. |
| Fixation | 4% Paraformaldehyde | 15 minutes at room temperature. |
| Permeabilization (optional) | 0.1% Triton X-100 in PBS | 10 minutes for intracellular targets. |
| Estimated Excitation Max | ~450-490 nm | Based on typical yellow dyes. Empirical determination is advised. |
| Estimated Emission Max | ~520-560 nm | Based on typical yellow dyes. Empirical determination is advised. |
Experimental Protocols
Protocol: Staining of Cultured Cells with this compound
This protocol provides a general workflow for staining fixed and permeabilized cultured cells.
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a concentration of 1-10 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy using an appropriate filter set for yellow fluorescence.
Visualizations
Caption: Experimental workflow for staining cultured cells with this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A fluorescent natural product for ultra sensitive detection of proteins in one-dimensional and two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aggregation of Disperse Yellow 56 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Disperse Yellow 56, with a focus on preventing its aggregation in solution.
Troubleshooting Guide: Preventing Aggregation of this compound
Aggregation of this compound in solution can lead to inaccurate experimental results, including inconsistent staining, unreliable quantification, and clogged equipment. This guide provides a systematic approach to diagnose and resolve common aggregation issues.
| Issue ID | Problem | Potential Cause(s) | Recommended Solutions |
| DY56-A01 | Visible precipitates or cloudiness in the solution upon preparation. | Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent. Low-Quality Solvent: Presence of impurities or water in organic solvents. Low Temperature: Reduced solubility at lower temperatures. | - Prepare solutions at or below the known solubility limit. For novel solvent systems, determine the approximate solubility before preparing a high-concentration stock. - Use high-purity, anhydrous solvents for preparing stock solutions. - Prepare and handle the solution at room temperature or slightly warmer, ensuring all glassware is at a consistent temperature. |
| DY56-A02 | Aggregation or precipitation occurs after adding an aqueous buffer to an organic stock solution of this compound. | Poor Miscibility: The organic solvent is not fully miscible with the aqueous buffer. "Salting Out" Effect: High salt concentration in the buffer can reduce the solubility of the dye. Incorrect pH: The final pH of the solution is outside the optimal range for dye stability. | - Use a water-miscible organic solvent like acetone (B3395972), ethanol, or DMSO for the stock solution. - When diluting the stock solution, add the aqueous buffer to the dye concentrate slowly while vortexing or sonicating to ensure rapid and uniform mixing. - Keep the final concentration of the organic solvent in the aqueous solution to a minimum (typically <1%). - If possible, use buffers with lower ionic strength. - Adjust the final pH of the solution to a weakly acidic range of 4-5, which is optimal for the stability of many disperse dyes.[1][2] |
| DY56-A03 | Dye aggregation is observed during heating or prolonged incubation. | Thermal Instability: The dye dispersion is not stable at elevated temperatures. Ineffective Dispersing Agent: The chosen dispersing agent is not suitable for the experimental conditions or is used at a suboptimal concentration. | - Control the heating rate of the solution, avoiding rapid temperature changes. - Incorporate a thermally stable dispersing agent into the formulation. Lignosulfonates and naphthalene (B1677914) sulfonic acid-formaldehyde condensates are commonly used for disperse dyes. - Add a non-ionic or anionic surfactant to the solution to enhance stability at higher temperatures. |
| DY56-A04 | Inconsistent results in biological staining applications (e.g., protein staining). | Non-Specific Binding: The hydrophobic nature of the dye can lead to binding to cellular lipids or hydrophobic pockets in proteins, causing high background. Dye Aggregates: Aggregates can lead to punctate, non-specific staining. | - Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous staining buffer immediately before use to minimize aggregation. - Optimize the dye concentration through titration to find the lowest effective concentration. - Utilize a blocking step (e.g., with BSA or serum) to reduce non-specific binding. - Ensure thorough washing steps after staining to remove unbound dye. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation in aqueous solutions?
A1: this compound is a non-ionic dye with very low solubility in water.[3] Its molecular structure is largely hydrophobic. In aqueous environments, the dye molecules have a strong tendency to self-associate to minimize their contact with water, leading to the formation of aggregates. This process is driven by hydrophobic interactions.
Q2: What is the optimal pH for maintaining a stable dispersion of this compound?
A2: For dyeing applications, a weakly acidic pH of 4 to 5 is generally recommended for this compound to ensure stability.[1][2] In other experimental setups, it is advisable to maintain the pH within this range unless the specific protocol requires otherwise.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3][4] For biological applications, DMSO is often preferred as it is miscible with aqueous buffers and effective at low final concentrations.
Q4: Can surfactants be used to prevent the aggregation of this compound?
A4: Yes, surfactants can be effective in preventing aggregation. Both non-ionic and anionic surfactants can be used to stabilize the dye dispersion. They work by adsorbing onto the surface of the dye particles, preventing them from clumping together. The choice of surfactant and its concentration should be optimized for the specific application.
Q5: How can I quantitatively measure the aggregation of this compound in my experiments?
A5: Several techniques can be used to quantify dye aggregation:
-
Dynamic Light Scattering (DLS): This is a powerful technique for measuring the particle size distribution of the dye in solution. An increase in the average particle size over time or under certain conditions indicates aggregation.[5]
-
UV-Visible Spectroscopy: Aggregation can sometimes be detected by changes in the absorption spectrum of the dye. A shift in the absorption maximum or a change in the shape of the spectral curve can indicate the formation of aggregates.
-
Fluorescence Spectroscopy: For fluorescent dyes, aggregation can lead to self-quenching or changes in the emission spectrum. These changes can be monitored to study the aggregation process.[6]
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol provides a general method for preparing a stable dispersion of this compound for use in various experimental settings.
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., acetone or DMSO)
-
Deionized water
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
In a clean glass vial, dissolve the powder in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in DMSO) to create a concentrated stock solution. Ensure complete dissolution by vortexing or brief sonication.
-
-
Prepare the Aqueous Dispersion Medium:
-
In a separate beaker, prepare the aqueous medium. If a dispersing agent is to be used, dissolve it in deionized water at the desired concentration (e.g., 0.1% w/v sodium lignosulfonate).
-
Adjust the pH of the aqueous medium to 4.5-5.5 using a dilute acid (e.g., acetic acid).
-
-
Create the Final Dispersion:
-
While vigorously stirring the aqueous medium with a magnetic stirrer, slowly add the concentrated this compound stock solution dropwise.
-
Continue stirring for at least 30 minutes to ensure a homogenous dispersion.
-
For critical applications, the dispersion can be further homogenized by sonication.
-
Protocol 2: Qualitative Assessment of Dispersion Stability (Filter Paper Test)
This simple test provides a visual indication of the stability of a this compound dispersion.
Materials:
-
Prepared dispersion of this compound
-
Whatman No. 2 filter paper
-
Pipette
Methodology:
-
Place a piece of filter paper on a flat surface.
-
Using a pipette, place a few drops of the this compound dispersion in the center of the filter paper.
-
Observe the resulting spot as it spreads and dries.
-
Stable Dispersion: A uniform, circular spot with even color distribution indicates a stable dispersion.
-
Unstable Dispersion (Aggregation): The presence of a dark central spot with a lighter, uneven halo suggests that the dye particles have aggregated and are not evenly dispersed.
-
Visualization of Concepts
Workflow for Preparing a Stable this compound Solution
A schematic workflow for the preparation of a stable aqueous solution of this compound.
Troubleshooting Logic for this compound Aggregation
A logical diagram for troubleshooting aggregation issues with this compound.
References
Technical Support Center: The Impact of Disperse Yellow 56 Aggregation on Fluorescence Signals
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the aggregation of Disperse Yellow 56 and its subsequent effect on fluorescence signals during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered when using this compound as a fluorescent probe.
Issue 1: Weak or Non-Existent Fluorescence Signal
A significant decrease or complete loss of fluorescence is a primary indicator of experimental issues.
-
Possible Cause: Aggregation of this compound molecules is a common cause of fluorescence quenching. At high concentrations, dye molecules can form non-fluorescent complexes.[1][2]
-
Troubleshooting Steps:
-
Visual Inspection: Check the dye solution for any visible precipitates or cloudiness, which are direct signs of aggregation.[2]
-
UV-Vis Spectroscopy: Analyze the absorbance spectrum of the dye solution. A change in the spectral shape, such as the emergence of a new blue-shifted band (H-aggregates) or a sharpening and red-shifting of the primary band (J-aggregates), can indicate aggregation.[2]
-
Dilution: High concentrations of fluorescent molecules can lead to self-quenching.[1] Prepare a dilution series of your stock solution to determine if a lower concentration restores the fluorescence.
-
Solvent & Buffer Optimization:
-
Polarity: As a disperse dye, this compound has limited solubility in purely aqueous solutions. The use of organic co-solvents like acetone (B3395972), DMSO, or ethanol (B145695) can help prevent aggregation.[2][3][4]
-
pH: The appropriate pH for this compound is in the range of 4 to 5. The dye is not resistant to alkaline conditions.[5]
-
-
Use of Additives:
-
Logical Workflow for Troubleshooting Signal Loss
Caption: Troubleshooting workflow for diagnosing weak or absent fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a double azo dye, appearing as a light yellow to orange powder.[3][4][5] It is soluble in organic solvents like acetone and is primarily used for dyeing polyester.[3][4] In a research context, it can be used as a nonspecific protein stain and a fluorescent probe.[3]
| Property | Value |
| CAS Number | 54077-16-6[4][5] |
| Molecular Formula | C₂₁H₁₅N₅O₂[4][5] |
| Molecular Weight | 369.38 g/mol [4][5][7] |
| Appearance | Light yellow / Orange powder[3][4] |
| Solubility | Soluble in acetone[4][5] |
| Optimal pH | 4 - 5[5] |
Q2: What causes this compound to aggregate?
Several factors can lead to the aggregation of disperse dyes like this compound:
-
High Concentration: At higher concentrations, the likelihood of intermolecular interactions increases, leading to self-quenching and aggregation.[1]
-
Improper Solvent: Using a solvent in which the dye has poor solubility (e.g., purely aqueous solutions) can cause it to precipitate or aggregate.
-
Water Hardness: High levels of metal ions in the water can contribute to dye aggregation.[8]
-
Rapid Temperature Changes: A rapid heating rate during an experiment can sometimes induce aggregation.[8]
Q3: How does aggregation affect the fluorescence signal?
Aggregation typically leads to a phenomenon known as fluorescence quenching , which is the reduction of fluorescence intensity.[1] When dye molecules are in close proximity, they can interact in ways that provide non-radiative pathways for the excited state to return to the ground state, meaning the energy is dissipated as heat rather than emitted as light.[9]
Aggregation-Induced Quenching Mechanism
Caption: Aggregation of dye molecules provides a non-radiative decay path, quenching fluorescence.
Q4: What are the different types of fluorescence quenching?
Fluorescence quenching can be broadly categorized into three main types:[9]
| Quenching Type | Mechanism | Characteristics |
| Static Quenching | A non-fluorescent complex forms between the fluorophore and a quencher molecule in the ground state.[1][9] | This interaction prevents the fluorophore from being excited. The effect depends on the formation of this stable complex.[1][9] |
| Dynamic (Collisional) Quenching | An excited fluorophore collides with a quencher molecule, leading to energy transfer without light emission.[1][9] | Quenching increases with temperature as molecular collisions become more frequent.[1] |
| Trivial Quenching | Refers to fluorescence loss from external factors, such as the absorption of emitted light by other molecules in the solution.[9] | This is not a true molecular quenching mechanism but an artifact of the experimental setup. |
Aggregation-induced quenching is often a form of static quenching, where the dye molecules themselves form the non-fluorescent complex.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Staining
This protocol provides a general guideline. Concentrations and incubation times should be optimized for your specific application.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetone (spectroscopic grade)
-
Phosphate-buffered saline (PBS) or appropriate buffer for your experiment
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO or acetone to create a 1 mg/mL stock solution.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[10]
-
-
Working Solution Preparation:
-
Dilute the stock solution in your experimental buffer (e.g., PBS) to the desired final concentration. A typical starting range for cell staining is 1-10 µg/mL.[10]
-
Important: It is recommended to add the stock solution to the buffer while vortexing to prevent immediate precipitation of the dye.
-
-
Live-Cell Staining Protocol:
-
Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the freshly prepared staining solution (working solution) to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.[10]
-
Wash the cells three times with PBS to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
General Experimental Workflow
Caption: A standard workflow for preparing and using this compound in a staining experiment.
References
- 1. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. store.p212121.com [store.p212121.com]
- 8. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
Improving the color fastness of Disperse Yellow 56 on polyester
Technical Support Center: C.I. Disperse Yellow 56
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the color fastness of C.I. This compound on polyester (B1180765) fabrics.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound?
A1: C.I. This compound is a non-ionic, double azo disperse dye.[1] It is characterized by its low water solubility and is primarily used for dyeing hydrophobic synthetic fibers like polyester.[2][3] Its chemical formula is C₂₁H₁₅N₅O₂ and it has a molecular weight of approximately 369.38 g/mol .[1][4] It produces a reddish-light yellow or golden-yellow shade.[1]
Q2: Why is color fastness a critical parameter for disperse dyes on polyester?
A2: Color fastness indicates a dyed material's resistance to fading or running when exposed to various conditions like washing, light, rubbing, and heat.[5][6] For disperse dyes on polyester, poor fastness can result from several factors, including inadequate dye-fiber fixation, improper dyeing temperatures, or the migration of dye molecules to the fiber surface during heat treatments (a phenomenon known as thermal migration).[2][7] This is crucial for ensuring the quality and durability of the final textile product.[8]
Q3: What is the dyeing mechanism of this compound on polyester?
A3: The dyeing of polyester, a hydrophobic fiber, with disperse dyes is considered a process of dye transfer from a water-based dispersion into the solid fiber.[9] At elevated temperatures (typically 120–130°C under pressure), the amorphous regions of the polyester fiber swell, allowing the small, non-ionic dye molecules to diffuse into the fiber.[2][10] Once inside, the dye is held in place by weak intermolecular forces, such as van der Waals forces and hydrophobic bonds.[2]
Q4: What are the primary types of color fastness to evaluate for this compound?
A4: The key fastness properties to assess for polyester dyed with this compound are:
-
Wash Fastness: Resistance to color loss or staining during washing.[8]
-
Light Fastness: Resistance to fading upon exposure to light.[11][12]
-
Sublimation Fastness: Resistance to color change or staining of adjacent materials during heat treatments like ironing or high-temperature finishing.[13][14]
-
Rubbing (Crocking) Fastness: Resistance to color transfer when rubbed against another surface.[11][15]
Troubleshooting Guide
Q5: Problem - My dyed polyester fabric shows poor wash fastness.
A5: Poor wash fastness is typically caused by unfixed dye remaining on the fiber surface.[8]
-
Probable Cause 1: Incomplete Dye Fixation. The dyeing temperature may have been too low or the duration too short, preventing the dye from fully penetrating and anchoring within the fiber.[8]
-
Solution 1: Optimize Dyeing Process. Ensure the high-temperature exhaustion dyeing process reaches and maintains 130°C for at least 30-60 minutes to promote adequate dye diffusion and fixation.[16] The pH of the dye bath should be maintained between 4.5 and 5.5 using a buffer like acetic acid.[9][17]
-
Probable Cause 2: Ineffective After-Treatment. Unfixed surface dye was not adequately removed after dyeing.[8][18]
-
Solution 2: Implement Reduction Clearing. This is a critical step to remove surface dye. Treat the dyed fabric in a bath containing sodium hydrosulfite and caustic soda (or a suitable acidic reducing agent) at 70-80°C for 15-20 minutes.[8][16] This process strips surface dye, significantly improving wash fastness.[19]
Q6: Problem - The color fades significantly when exposed to light (Poor Light Fastness).
A6: Poor light fastness is due to the degradation of dye molecules by UV radiation.[12]
-
Probable Cause 1: Inherent Dye Structure. this compound is an azo-type dye, which can sometimes have lower light fastness compared to other structures like anthraquinones.[1][12]
-
Solution 1: Use UV Absorbers. Applying UV absorbers, such as those based on benzotriazole, during the post-dyeing finishing process can form a protective layer that delays photodegradation.[12]
-
Probable Cause 2: Heat Setting Conditions. Excessive temperature or duration during heat setting can negatively impact the dye and its light fastness.[12]
-
Solution 2: Optimize Heat Fixation. Control the heat setting parameters carefully, typically within 180–210°C for 30–60 seconds, to avoid degrading the dye molecules.[12]
-
Probable Cause 3: Shade Depth. Lighter shades have a lower concentration of dye and are more susceptible to fading.[12]
-
Solution 3: Apply After-Treatment Fixatives. For pale shades, using cationic or silicone-based fixatives after dyeing can help improve light and wash stability.[12]
Q7: Problem - The dye stains adjacent fabrics during ironing or storage (Poor Sublimation Fastness).
A7: This issue, known as thermal migration, occurs when the dye turns into a gas at high temperatures and transfers to other surfaces.[13][14]
-
Probable Cause 1: Dye Properties. Disperse dyes are classified by their energy level (low, medium, high), which corresponds to their sublimation fastness. Low and medium-energy dyes are more prone to sublimation.[2]
-
Solution 1: Select Appropriate Dyes. For applications requiring high heat resistance, select high-energy disperse dyes with better sublimation fastness.[2][13]
-
Probable Cause 2: High Temperature in Finishing. Post-dyeing heat treatments (e.g., heat setting) are often performed at temperatures that can cause the dye to sublime.[13]
-
Solution 2: Control Finishing Temperature. Properly lowering the setting temperature during the finishing process can significantly improve the sublimation fastness of the fabric.[14] Strengthening the post-dyeing wash and reduction clearing also helps remove surface dye that is more likely to sublime.[14]
Q8: Problem - The dyeing is uneven or spotty.
A8: Uneven dyeing can stem from issues with dye dispersion, heating rate, or fabric preparation.
-
Probable Cause 1: Poor Dye Dispersion. The dye may not be finely and evenly dispersed in the dye bath, leading to agglomeration and spots.[2][20]
-
Solution 1: Ensure Proper Dispersion. Use an effective dispersing agent (0.5 - 1.0 g/L).[16] Prepare a paste of the dye powder with a small amount of water before adding it to the main bath to ensure it is well-dispersed.[21]
-
Probable Cause 2: Incorrect Heating Rate. Raising the temperature too quickly can cause the dye to rush onto the fabric surface before it can diffuse evenly.[22]
-
Solution 2: Control Heating Ramp. Raise the temperature of the dye bath at a controlled rate, typically 1-2°C per minute.[16]
-
Probable Cause 3: Fabric Impurities. Residual oils or sizes on the fabric can resist dye uptake.[20]
-
Solution 3: Thoroughly Pre-Treat Fabric. Ensure the polyester fabric is properly scoured before dyeing to remove any impurities that could hinder uniform dye penetration.[23]
Data Presentation
Table 1: Properties and Reported Fastness Ratings of C.I. This compound
| Property | Value | Source |
|---|---|---|
| C.I. Name | This compound | [1] |
| CAS Number | 54077-16-6 | [1][4] |
| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][4] |
| Molecular Weight | 369.38 g/mol | [1] |
| Molecular Structure | Double Azo Class | [1] |
| Fastness (ISO Standards, Scale 1-5, Light 1-8) | ||
| Ironing Fastness (Fading) | 4-5 | [1] |
| Ironing Fastness (Staining) | 4-5 | [1] |
| Light Fastness | 6 | [1] |
| Perspiration Fastness (Fading) | 5 | [1] |
| Perspiration Fastness (Staining) | 5 | [1] |
| Washing Fastness (Fading) | 4-5 | [1] |
| Washing Fastness (Staining) | 4-5 | [1] |
Note: Fastness ratings can vary based on shade depth, dyeing process, and testing methodology.
Table 2: Typical Process Parameters for High-Temperature Exhaustion Dyeing
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Liquor-to-Goods Ratio | 10:1 to 20:1 | Ensures even circulation of dye liquor.[16] |
| Dispersing Agent | 0.5 - 1.0 g/L | Maintains a stable dispersion of dye particles.[16] |
| pH | 4.5 - 5.5 | Optimal for dye exhaustion on polyester.[9][17] |
| pH Buffer | Acetic Acid | Maintains the acidic pH throughout the process.[16] |
| Dyeing Temperature | 130°C | Swells polyester fibers for dye penetration.[2][8] |
| Temperature Ramp Rate | 1 - 2°C / minute | Promotes even dye uptake and prevents unlevelness.[16] |
| Dyeing Time at 130°C | 30 - 60 minutes | Allows for sufficient dye diffusion and fixation.[16] |
| Reduction Clearing Temp. | 70 - 80°C | Effective removal of surface dye.[16] |
| Reduction Clearing Time | 15 - 20 minutes | Ensures complete cleaning action.[16] |
Experimental Protocols
Protocol 1: High-Temperature Exhaustion Dyeing
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1.[16]
-
Add 0.5 - 1.0 g/L of a suitable dispersing agent.[16]
-
Add a pH buffer, such as acetic acid, to adjust and maintain the pH between 4.5 and 5.5.[9][16]
-
Separately, make a smooth paste of the required amount of this compound (e.g., 1-2% on weight of fiber) with a small amount of tepid water before adding it to the dye bath.[21]
-
-
Dyeing Procedure:
-
Rinsing:
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.[21]
-
Protocol 2: Reduction Clearing
-
Bath Preparation:
-
Prepare a fresh bath with a solution containing:
-
2 g/L Sodium Hydrosulfite (Reducing Agent)
-
2 g/L Caustic Soda (Alkali)
-
-
-
Treatment:
-
Final Rinsing:
-
Rinse the fabric with hot water, followed by a neutralization rinse with dilute acetic acid if necessary, and finally a cold water rinse to remove all residual chemicals.[21] Dry the fabric.
-
Protocol 3: Assessment of Color Fastness
-
Wash Fastness: Evaluate according to ISO 105-C06 . This test simulates multiple machine wash cycles to check for color bleeding and fading.[24] The change in color and staining on an adjacent multifiber fabric are assessed using grey scales.[24]
-
Light Fastness: Evaluate according to ISO 105-B02 . Fabric samples are exposed to an artificial light source (Xenon Arc lamp) that simulates natural sunlight for a specified duration.[24] Fading is assessed by comparing the exposed sample to an unexposed control against a Blue Wool scale (1-8).
-
Sublimation Fastness: Evaluate according to ISO 105-P01 . The dyed sample is placed in contact with a white fabric and subjected to dry heat in a testing apparatus at a specified temperature (e.g., 180°C or 210°C) for 30 seconds.[25] The color change of the sample and the staining of the white fabric are rated using grey scales.[25]
Mandatory Visualizations
Caption: Experimental workflow for dyeing polyester and improving color fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amithgarmentservices.com [amithgarmentservices.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 8. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. scribd.com [scribd.com]
- 10. textilestudycenter.com [textilestudycenter.com]
- 11. textilementor.com [textilementor.com]
- 12. autumnchem.com [autumnchem.com]
- 13. Making sure you're not a bot! [tib.eu]
- 14. fyitester.com [fyitester.com]
- 15. blog.qima.com [blog.qima.com]
- 16. benchchem.com [benchchem.com]
- 17. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 18. ijarbs.com [ijarbs.com]
- 19. How to Improve the Color Fastness of Polyester Fabric After Disperse Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 20. fsw.cc [fsw.cc]
- 21. textilelearner.net [textilelearner.net]
- 22. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 23. chiuvention.com [chiuvention.com]
- 24. intouch-quality.com [intouch-quality.com]
- 25. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Yellow 56
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to uneven dyeing when using Disperse Yellow 56.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a disperse dye, appearing as an orange powder, primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and acetate.[1][2] It is known for producing vibrant yellow to golden and yellowish-brown shades.[3][4] This dye is applied through high-temperature dyeing methods, like the exhaust dyeing method at temperatures between 90°C to 130°C.[5]
Q2: What are the primary causes of uneven dyeing with this compound?
Uneven dyeing, or unlevelness, with this compound can stem from several factors:
-
Improper Dye Dispersion: Agglomeration or clumping of dye particles in the dye bath can lead to spots and uneven color distribution.[6][7]
-
Incorrect Temperature Control: A rapid increase in the dyeing temperature can cause the dye to rush onto the fabric surface, resulting in poor leveling.[6][8]
-
Inadequate pH Control: Disperse dyes like Yellow 56 are most stable in a weakly acidic environment.[6] Deviations from the optimal pH can affect dye stability and uptake.[6]
-
Poor Fabric Preparation: The presence of impurities like oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.[6][9][10]
-
Inappropriate Auxiliary Selection: The type and concentration of dispersing and leveling agents are critical for achieving a level dyeing.[6]
Q3: What is the optimal pH for a dye bath containing this compound?
The suitable pH value for a dye bath with this compound is between 4 and 5.[3][4] Maintaining this slightly acidic condition is crucial for the stability of the dye dispersion and to ensure a consistent rate of dye uptake by the polyester fibers. Acetic acid is commonly used to adjust the pH of the dye bath.[6][11]
Q4: Why are dispersing agents important when using this compound?
Dispersing agents are essential for several reasons:
-
They stabilize the dye particles in the suspension, preventing them from clumping together (agglomeration).[12][13]
-
They ensure an even distribution of the dye throughout the dye bath.[12][14]
-
They enhance the penetration of the dye into the hydrophobic polyester fibers.[12][15]
Q5: Can uneven dyeing with this compound be corrected?
In some cases, uneven dyeing can be corrected through a process called "stripping and re-dyeing," where the dye is removed from the fabric and the dyeing process is repeated with stricter controls. However, prevention is always the better approach. For minor unevenness, a leveling agent can sometimes be used in a post-treatment to help redistribute the dye.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the dyeing process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Color Spots or Speckles on Fabric | Poor Dye Dispersion: Dye particles have aggregated.[6] | - Ensure the dye is properly pasted with a small amount of warm water and a dispersing agent before adding to the dye bath.[6] - Use a high-quality dispersing agent that is stable at high temperatures.[6] - Use demineralized water or add a sequestering agent to counteract water hardness.[6] |
| Shade Variation or Streaking | Incorrect Temperature Control: The heating rate of the dye bath was too rapid.[6][8] | - Employ a gradual temperature rise, typically 1-2°C per minute, especially between 85°C and 110°C where dye uptake is fastest.[6][16] |
| Patchy or Light Coloring | Improper Fabric Preparation: Residual impurities on the fabric are inhibiting dye uptake.[6] | - Ensure the fabric is thoroughly scoured to remove all sizing agents, oils, and other contaminants before dyeing.[9] |
| Inconsistent Color Across Batches | Poor pH Control: Fluctuation in the pH of the dye bath. | - Strictly maintain the dye bath pH between 4 and 5 using a buffer system (e.g., acetic acid/sodium acetate).[3][4] - Regularly monitor the pH throughout the dyeing process.[17] |
| Overall Uneven Appearance | Inadequate Dyebath Circulation: Poor agitation is causing uneven temperature and dye concentration.[6] | - Ensure sufficient agitation and circulation of the dye liquor to maintain uniformity.[6][17] |
Experimental Protocols
Standard High-Temperature Dyeing Protocol for Polyester with this compound
-
Fabric Preparation:
-
Scour the polyester fabric with a solution of a non-ionic detergent and soda ash to remove any impurities.[18]
-
Rinse thoroughly with warm water and then cold water.
-
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 1:10 (1 part fabric to 10 parts water).
-
Add a high-temperature stable dispersing agent (e.g., 1 g/L).[6]
-
Add a leveling agent if required.[18]
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[18][19]
-
Separately, make a paste of the required amount of this compound with a small amount of warm water and dispersing agent. Add this paste to the dye bath.[11]
-
-
Dyeing Process:
-
Post-Dyeing Treatment (Reduction Clearing):
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Dyeing Temperature | 130°C (High-Temperature Method) | For optimal dye penetration and fixation on polyester.[6][19] |
| Hot Melt Dyeing Temp. | 210-220°C | An alternative continuous dyeing method.[3][4] |
| pH of Dyebath | 4.0 - 5.5 | Crucial for dye stability and consistent results.[3][6][19] |
| Temperature Rise Rate | 1 - 2 °C / minute | A slower rate promotes more even (level) dyeing.[6][16] |
| Dispersing Agent | ~1 g/L | Use a high-temperature stable agent.[6] |
| Reduction Clearing | 70 - 80°C | To remove unfixed surface dye.[18] |
Visual Guides
Troubleshooting Workflow for Uneven Dyeing
Caption: A workflow diagram for troubleshooting uneven dyeing.
Role of Auxiliaries in the Dyeing Process
Caption: The role of chemical auxiliaries in achieving even dyeing.
References
- 1. chembk.com [chembk.com]
- 2. amoghchemicals.in [amoghchemicals.in]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 8. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. skygroupchem.com [skygroupchem.com]
- 10. sahnifabrics.com [sahnifabrics.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 13. autumnchem.com [autumnchem.com]
- 14. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 15. Essential Role of Dispersing Agents in Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 16. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. autumnchem.com [autumnchem.com]
- 18. autumnchem.com [autumnchem.com]
- 19. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
Technical Support Center: Overcoming Carrier-Induced Issues in Disperse Yellow 56 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common issues encountered during the carrier-assisted dyeing of synthetic fibers with Disperse Yellow 56.
Troubleshooting Guide
This guide addresses specific problems that may arise during the dyeing process, with a focus on issues related to the use of carriers.
| Issue | Question | Possible Carrier-Related Cause(s) | Suggested Solution(s) |
| Uneven Dyeing & Staining | Why is the color of my dyed fabric patchy, streaky, or uneven? | 1. Improper Carrier Dispersion: The carrier may not be evenly dispersed in the dyebath, leading to localized areas of high and low dye uptake.[1]2. Carrier Spots: Some carriers can cause spots if not fully dissolved or if they are incompatible with other chemicals in the dyebath.[2][3]3. Incorrect Carrier Concentration: Too little carrier may result in poor dye transfer, while too much can lead to rapid, uncontrolled dye absorption, causing unevenness. | 1. Ensure the carrier is fully dissolved and well-mixed in the dyebath before adding the fabric.2. Check the compatibility of the carrier with all other auxiliaries (e.g., dispersing agents, leveling agents) before use.[3]3. Optimize the carrier concentration through preliminary experiments. A typical starting point is 2-10 g/L, depending on the desired shade depth.[4] |
| Poor Colorfastness | Why does the color of my dyed fabric fade or bleed excessively? | 1. Reduced Light Fastness: Many carriers, particularly those based on phenols, can negatively impact the lightfastness of disperse dyes.[2]2. Poor Wash Fastness: Inadequate removal of the carrier and unfixed surface dye after dyeing can lead to poor wash fastness.[5]3. Sublimation Issues: Carriers can lower the sublimation fastness of the dye, causing color transfer to other surfaces upon heating. | 1. If high lightfastness is critical, consider a carrier-free high-temperature dyeing method (around 130°C) if equipment permits. Alternatively, select carriers known to have a minimal effect on lightfastness.[6]2. Perform a thorough reduction clearing after dyeing to remove residual carrier and unfixed dye.[7][8]3. After dyeing and reduction clearing, a final heat-setting step should be carefully controlled to minimize sublimation.[9] |
| Dye Spots & Agglomeration | Why do I see small, dark spots of color on my fabric? | 1. Dye Agglomeration: The carrier can sometimes cause the fine dye particles to aggregate, leading to colored spots.[10]2. Incompatibility: The carrier may be incompatible with the dispersing agent used to keep the dye particles suspended, causing the dye to fall out of dispersion.[3] | 1. Ensure the this compound is well-dispersed in warm water with a suitable dispersing agent before adding it to the dyebath.[11]2. Use a high-quality dispersing agent that is stable at high temperatures and compatible with the chosen carrier.[12]3. Filter the dye dispersion before adding it to the dyebath to remove any large particles.[10] |
| Unpleasant Odor | Why does my dyed fabric have a persistent chemical smell? | 1. Residual Carrier: Many carriers are aromatic compounds with strong odors. If not completely removed after dyeing, they will impart a smell to the fabric.[13] | 1. Ensure a thorough after-clearing process (reduction clearing) is performed to remove all residual carrier from the fabric.[13]2. Consider using low-odor or eco-friendly carrier alternatives if the smell is a persistent issue.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a carrier in dyeing polyester (B1180765) with this compound?
A1: Polyester has a highly crystalline and compact molecular structure, making it difficult for dye molecules to penetrate, especially at temperatures below 100°C.[14] A carrier is a chemical agent that swells the polyester fibers, effectively opening up the structure and allowing the disperse dye molecules to diffuse into the fiber more easily at atmospheric pressure and temperatures around 85-100°C.[2][4] This accelerates the rate of dyeing and enables the achievement of deeper shades.[11]
Q2: What are the main disadvantages of using carriers?
A2: While effective in facilitating dyeing at lower temperatures, carriers have several drawbacks. They can be toxic and pose environmental and health hazards.[2] Many carriers can reduce the lightfastness of the final dyeing, cause unpleasant odors on the fabric, and add to the overall cost of the process due to the need for the chemical itself and its subsequent removal.[2][15]
Q3: What is "reduction clearing" and why is it necessary after carrier dyeing?
A3: Reduction clearing is a crucial post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to remove any unfixed disperse dye from the surface of the polyester fibers.[7][16] This step is vital for improving the overall fastness properties of the dyeing, especially wash and rubbing fastness, and for removing any residual carrier from the fabric.[5]
Q4: Can I dye polyester with this compound without a carrier?
A4: Yes, it is possible to dye polyester without a carrier by using a high-temperature, high-pressure dyeing method. This is typically done at temperatures between 120°C and 130°C.[17] At these higher temperatures, the polyester fibers swell sufficiently to allow for dye penetration without the need for a chemical carrier. This method avoids the environmental and fastness issues associated with carriers but requires specialized high-pressure dyeing equipment.[18]
Q5: How does the pH of the dyebath affect carrier dyeing with this compound?
A5: The pH of the dyebath is critical. For dyeing polyester with disperse dyes, an acidic pH, typically between 4.0 and 5.5, is recommended.[19] This pH range helps to ensure the stability of the disperse dye and the carrier, preventing their decomposition at high temperatures and promoting optimal dye exhaustion onto the fiber.[1] Acetic acid is commonly used to maintain the desired acidic conditions.[2]
Quantitative Data Summary
The following table summarizes the fastness properties of this compound on polyester.
| Fastness Property | Test Method | Rating (1-5 Scale, 5 is best; Lightfastness 1-8 Scale, 8 is best) |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness | ISO | Fading: 4-5, Staining: 4-5 |
| Perspiration Fastness | ISO | Fading: 5, Staining: 4-5 |
| Ironing Fastness | ISO | Fading: 4-5, Staining: 4-5 |
(Data sourced from World Dye Variety[19])
Experimental Protocols
Laboratory-Scale Carrier Dyeing of Polyester with this compound
Objective: To dye a polyester fabric sample with this compound using a carrier method.
Materials & Equipment:
-
Polyester fabric sample (pre-scoured)
-
This compound
-
Carrier (e.g., a phenol-based or ester-based carrier)
-
Dispersing agent
-
Acetic acid
-
Laboratory dyeing machine (e.g., a beaker dyer)
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
Procedure:
-
Prepare the Dyebath:
-
Set the liquor ratio (e.g., 1:30). For a 5-gram fabric sample, this would be 150 mL of total dyebath volume.
-
In a beaker, add the required amount of water.
-
Add the dispersing agent (e.g., 1 g/L) and the carrier (e.g., 3 g/L) to the beaker.[13]
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2]
-
Gently heat the solution to 60°C while stirring.[2]
-
-
Prepare the Dye Dispersion:
-
In a separate small beaker, weigh the required amount of this compound (e.g., 1% on weight of fabric).
-
Make a smooth paste with a small amount of water and a few drops of dispersing agent.
-
Gradually add more warm water to create a fine dispersion.
-
-
Dyeing Process:
-
Add the prepared dye dispersion to the dyebath.
-
Introduce the wetted polyester fabric sample into the dyebath.
-
Raise the temperature of the dyebath to 90-100°C at a rate of approximately 2°C per minute.[2]
-
Hold the temperature at 90-100°C for 60 minutes, ensuring continuous agitation.[2]
-
After 60 minutes, cool the dyebath down to 60°C.
-
Remove the fabric sample and rinse it thoroughly with warm and then cold water.
-
Reduction Clearing Protocol
Objective: To remove unfixed surface dye and residual carrier from the dyed polyester sample.
Materials & Equipment:
-
Dyed polyester fabric
-
Sodium Hydroxide (Caustic Soda)
-
Sodium Hydrosulfite
-
Beaker and heating apparatus
Procedure:
-
Prepare a fresh bath with a liquor ratio of 1:30.
-
Add Sodium Hydroxide (e.g., 2 g/L) and Sodium Hydrosulfite (e.g., 2 g/L) to the bath.[13]
-
Heat the bath to 70-80°C.[5]
-
Immerse the dyed fabric and treat for 15-20 minutes.[5]
-
Drain the bath, and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric in a bath containing a small amount of acetic acid, if necessary.
-
Rinse again with cold water and allow to air dry.
Wash Fastness Testing (Based on ISO 105-C06)
Objective: To determine the resistance of the color of the dyed fabric to laundering.
Materials & Equipment:
-
Dyed fabric specimen (10cm x 4cm)
-
Multifiber adjacent fabric (10cm x 4cm)
-
ECE reference detergent
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
-
Grey scale for assessing staining and color change
Procedure:
-
Stitch the dyed fabric specimen together with the multifiber fabric along one of the shorter edges.
-
Prepare the wash solution according to the specific ISO 105-C06 test procedure (e.g., 4 g/L ECE detergent).
-
Place the composite specimen, the required number of stainless steel balls, and the specified volume of wash solution into a stainless steel container.
-
Place the container in the Launder-Ometer and run the test for the specified time and temperature (e.g., 30 minutes at 60°C).
-
After the cycle, remove the specimen, rinse it thoroughly in cold water, and then dry it in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed specimen and the staining on each type of fiber in the multifiber fabric using the appropriate grey scales under standard lighting conditions.
Light Fastness Testing (Based on ISO 105-B02)
Objective: To determine the resistance of the color of the dyed fabric to the action of an artificial light source representative of natural daylight.
Materials & Equipment:
-
Dyed fabric specimen
-
Blue wool references (grades 1-8)
-
Xenon arc lamp apparatus
-
Masks to cover a portion of the samples
-
Grey scale for assessing color change
Procedure:
-
Mount the dyed fabric specimen and a set of blue wool references on cardboard holders.
-
Cover a portion of each specimen and the blue wool references with an opaque mask.
-
Place the mounted samples in the xenon arc lamp apparatus.[20]
-
Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[21]
-
Periodically inspect the fading of the specimen and compare it to the fading of the blue wool references.
-
The lightfastness rating is the number of the blue wool reference that shows a similar amount of fading (color change) to the dyed specimen.[22]
Visualizations
References
- 1. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 2. textilelearner.net [textilelearner.net]
- 3. fsw.cc [fsw.cc]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 8. textileflowchart.com [textileflowchart.com]
- 9. benchchem.com [benchchem.com]
- 10. Why is polyester dyeing always stained (black spots)? - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 12. skygroupchem.com [skygroupchem.com]
- 13. textilecoach.net [textilecoach.net]
- 14. bluelakechem.com [bluelakechem.com]
- 15. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijarbs.com [ijarbs.com]
- 17. Disperse dyes Basics 15 questions [boshitex.com]
- 18. researchgate.net [researchgate.net]
- 19. worlddyevariety.com [worlddyevariety.com]
- 20. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 21. ISO 105-B02 | Q-Lab [q-lab.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Reduction Clearing for Disperse Yellow 56 Dyed Fabrics
This guide provides researchers and scientists with detailed troubleshooting information, frequently asked questions, and experimental protocols for the reduction clearing process of polyester (B1180765) fabrics dyed with Disperse Yellow 56.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a reduction clearing process for fabrics dyed with this compound?
A1: The reduction clearing process is a critical post-treatment step for polyester dyed with disperse dyes like this compound.[1][2] Its main purpose is to remove unfixed dye particles that are loosely adhering to the fiber surface.[3][4] Because disperse dyes have limited water solubility, these surface aggregates can adversely affect the fabric's final properties.[1][3] A successful clearing process enhances wash fastness, rubbing fastness, and the overall brightness of the shade.[2][5][6]
Q2: What are the essential chemical components of a conventional alkaline reduction clearing bath?
A2: A traditional alkaline reduction clearing bath consists of three main components:
-
A Reducing Agent: Typically sodium hydrosulfite (also known as sodium dithionite), which chemically destroys the chromophore of the unfixed dye molecules.[1][3][7]
-
An Alkali: Usually caustic soda (sodium hydroxide) or soda ash, which provides the necessary alkaline pH for the reducing agent to work effectively.[5][6]
-
A Detergent/Surfactant: Aids in suspending and removing the destroyed dye particles, preventing them from redepositing onto the fabric.[7][8]
Q3: What is the difference between alkaline and acidic reduction clearing?
A3: Alkaline reduction clearing is the conventional method, performed in a separate bath with an alkali and a reducing agent like sodium hydrosulfite.[8] Acidic reduction clearing is an alternative that can often be performed in the cooling acidic dyebath, saving time, water, and energy.[8][9] The reducing agents used in acidic systems are generally more stable against air oxidation than sodium hydrosulfite.[8] However, the effectiveness of acidic clearing can depend on the dye's chemical structure; it is generally effective for azo-based dyes but may be less so for other structures like anthraquinones.[8]
Q4: Are there more environmentally sustainable alternatives to the sodium hydrosulfite process?
A4: Yes, due to the environmental concerns and handling instability of sodium hydrosulfite, several greener alternatives have been investigated.[3][5][10] These include:
-
Thiourea Dioxide: A more stable and efficient reducing agent.[7][11]
-
Enzymatic Treatments: Biocatalysts that operate under milder temperature and pH conditions.[1]
-
Glucose-Based Systems: A biodegradable reducing agent that is effective under specific alkaline conditions.[5][12]
-
Oxidative Clearing: Using agents like hydrogen peroxide as an alternative to reduction.[13]
-
Other Methods: Advanced treatments using ozone and plasma have also shown promise.[1][5]
Q5: How can the final heat-setting of the fabric impact the fastness properties achieved after reduction clearing?
A5: Even after a thorough reduction clearing, a final high-temperature heat-setting step (e.g., at 180°C) can negatively impact fastness.[8] At high temperatures, some disperse dye molecules inside the polyester fiber can migrate back to the surface, a phenomenon known as "thermomigration." This re-deposition of dye on the surface can lead to a decrease in wash and rubbing fastness by 0.5 to 1 grade.[8][14] Selecting dyes with better sublimation fastness can help mitigate this issue.[14]
Troubleshooting Guide
Issue 1: Poor Wash and Rubbing Fastness
Question: My fabric dyed with this compound exhibits significant color bleeding during washing and poor rubbing fastness, even after undergoing a reduction clearing process. What are the potential causes and solutions?
Answer: This is the most common issue and typically indicates that unfixed dye was not completely removed from the fiber surface.[14] The causes can be traced to several process parameters. Inadequate concentrations of the reducing agent or alkali, insufficient treatment time, or temperatures that are too low will result in an incomplete clearing action.[7]
Table 1: Troubleshooting Poor Fastness Properties
| Parameter | Potential Problem | Recommended Action |
| Chemical Dosage | Insufficient sodium hydrosulfite or caustic soda. | Verify concentrations. For medium-dark shades, typical dosages are 2-3 g/L sodium hydrosulfite and 1-3 g/L caustic soda.[7] |
| Temperature | Treatment temperature is too low (below 70°C). | Maintain a temperature between 70°C and 80°C for optimal reduction.[1][3] |
| Time | Treatment time is too short (less than 15 minutes). | Ensure a treatment time of 15-20 minutes after reaching the target temperature.[1][15] |
| pH Level | pH is not sufficiently alkaline. | The pH of the bath should be alkaline to ensure the stability and reactivity of the reducing agent.[7][10] |
| Rinsing | Inadequate rinsing after clearing. | Perform a thorough hot rinse (e.g., 70°C) followed by a cold rinse to remove all residual chemicals and destroyed dye.[5][14] |
| Heat Setting | Dye migration to the surface during final heat setting. | Optimize heat setting temperature and time. Consider using a dye with higher sublimation fastness if this is a recurring issue.[8][14] |
Issue 2: Significant Change in Shade or Loss of Color Depth
Question: After reduction clearing, the shade of the fabric is noticeably lighter and less vibrant than intended. Why does this occur?
Answer: While the goal is to remove surface dye, overly aggressive clearing conditions can strip dye that has already been fixed within the polyester fiber. This can be caused by excessive concentrations of chemicals, temperatures that are too high, or prolonged treatment times.[6] Certain disperse dyes are also more sensitive to alkaline conditions, which can lead to color loss.[1] It is crucial to adhere to optimized and validated process parameters to ensure the clearing action is limited to the fiber surface.
Issue 3: Uneven Clearing and Fabric Patchiness
Question: I am observing patchy or uneven color on my fabric after the clearing process. What could be the cause?
Answer: Uneven treatment is often a mechanical or procedural issue. Poor circulation of the clearing bath within the treatment vessel can lead to areas of the fabric not receiving adequate exposure to the chemicals. This can be caused by overloading the machine or improper fabric loading. Additionally, adding chemicals unevenly or failing to ensure they are fully dissolved before circulation can result in localized high concentrations and uneven clearing.
Experimental Protocols
Protocol 1: Standard Alkaline Reduction Clearing
This protocol describes a conventional method for reduction clearing using sodium hydrosulfite and caustic soda.
Table 2: Parameters for Standard Alkaline Reduction Clearing
| Parameter | Value | Notes |
| Liquor Ratio | 10:1 to 20:1 | Ratio of the weight of the bath to the weight of the fabric. |
| Sodium Hydrosulfite | 2.0 - 3.0 g/L | Adjust based on the depth of shade. |
| Caustic Soda (30%) | 1.5 - 6.5 mL/L | To achieve the required alkaline pH.[15] |
| Detergent/Surfactant | 0.5 - 1.0 g/L | To aid in the removal of hydrolyzed dye. |
| Temperature | 80°C | [15] |
| Time | 20 minutes | [15] |
Procedure:
-
After dyeing, drain the dyebath and give the fabric a brief rinse.
-
Prepare a fresh bath with the specified amounts of water, detergent, and caustic soda.
-
Heat the bath to 50°C.
-
Carefully add the pre-dissolved sodium hydrosulfite.
-
Raise the temperature to 80°C at a rate of approximately 2.5°C/minute.[15]
-
Hold at 80°C for 20 minutes, ensuring continuous circulation.[15]
-
Drain the clearing bath.
-
Rinse the fabric thoroughly with hot water (70°C) for 10 minutes.
-
Neutralize the fabric with a dilute acetic acid solution in a fresh bath.
-
Perform a final cold rinse until the water runs clear.
-
Dry the fabric.
Protocol 2: Acidic Reduction Clearing
This protocol offers a time- and water-saving alternative that can be performed directly after dyeing.
Table 3: Parameters for Acidic Reduction Clearing
| Parameter | Value | Notes |
| Liquor Ratio | 10:1 to 20:1 | Maintained from the dyeing process. |
| Acidic Reducing Agent | Per manufacturer's recommendation | Several commercial products are available. |
| pH | Maintained from acidic dyebath | Typically pH 4.5 - 5.5. |
| Temperature | 80 - 85°C | [10] |
| Time | 20 minutes | [10] |
Procedure:
-
Upon completion of the high-temperature dyeing cycle, cool the dyebath to 80-85°C.
-
Without draining the bath, add the specialized acidic reduction clearing agent directly.[8][10]
-
Hold at this temperature for 20 minutes with circulation.[10]
-
Drain the bath.
-
Rinse the fabric two to three times with water.[10] No neutralization step is typically required.[9][10]
-
Dry the fabric.
Table 4: Comparison of Reduction Clearing Methods
| Feature | Alkaline Reduction Clearing | Acidic Reduction Clearing | Sustainable Alternatives (e.g., Enzymatic) |
| Primary Chemicals | Sodium Hydrosulfite, Caustic Soda | Specialized Acid-Stable Reducing Agents | Enzymes, Glucose, Thiourea Dioxide |
| Typical Temperature | 70 - 80°C | 80 - 85°C | 40 - 60°C[1] |
| Process Steps | Requires separate bath, rinsing, and neutralization. | Can be done in the cooling dyebath; no neutralization.[8][9] | Varies; often requires specific pH and temp control. |
| Environmental Impact | High COD, BOD, and sulfur in effluent.[3][5] | Generally lower than alkaline method due to fewer steps and more stable chemicals.[10] | Significantly reduced environmental impact.[1][5] |
| Pros | Highly effective for a wide range of disperse dyes. | Saves water, energy, and time.[8][9] | Mild conditions, biodegradable, safe to handle. |
| Cons | Environmentally harmful, chemical instability. | May be less effective for certain dye structures (e.g., anthraquinone).[8] | Can be more expensive, may require longer treatment times. |
Visualizations
Caption: Workflow for dyeing polyester with this compound and subsequent after-treatments.
Caption: Decision tree for troubleshooting poor wash fastness in reduction clearing.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 3. ijarbs.com [ijarbs.com]
- 4. Why is the color fastness of disperse dyes poor? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dispere Dyes Polyester Reduction Cleaning Guide - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 10. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. benchchem.com [benchchem.com]
- 15. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Optimizing Fluorescent Dye Concentration for Amyloid Detection
Disclaimer: Initial searches for "Disperse Yellow 56" did not yield established protocols for its use in specific amyloid detection assays. This dye is primarily documented as a textile dye with some general, non-specific protein staining properties mentioned in biochemical contexts.[1][2][3][4][5] Structurally, it belongs to the azo class of dyes, which includes known amyloid-binding dyes like Congo Red.[1][6][7][8] However, without specific literature, providing a reliable optimization and troubleshooting guide for this compound in this application is not feasible.
To provide a valuable and accurate resource for researchers, this guide will focus on Thioflavin T (ThT) , a widely used and well-documented fluorescent probe for the detection and quantification of amyloid fibrils. The principles and troubleshooting steps outlined here can serve as a foundational guide for optimizing other fluorescent dyes for similar applications.
Frequently Asked Questions (FAQs) about Thioflavin T for Amyloid Detection
Q1: What is Thioflavin T and how does it detect amyloid fibrils?
Thioflavin T (ThT) is a benzothiazole (B30560) dye that exhibits a characteristic fluorescence enhancement and a significant red-shift in its emission spectrum upon binding to the beta-sheet structures characteristic of amyloid fibrils. In its free state, the dye has low fluorescence, but when it intercalates within the amyloid fibrils, its molecular rotation is restricted, leading to a strong fluorescent signal.
Q2: What is the optimal concentration of Thioflavin T for my assay?
The optimal concentration of ThT can vary depending on the specific protein, its concentration, and the assay conditions (e.g., in vitro vs. tissue staining). A common starting point for in vitro aggregation assays is a final concentration of 10-20 µM. However, it is crucial to perform a titration to determine the optimal concentration for your specific experimental setup to maximize the signal-to-noise ratio.
Q3: Can Thioflavin T staining be used for tissue sections?
Yes, ThT is widely used for staining amyloid plaques in tissue sections for fluorescence microscopy. The staining protocol typically involves deparaffinization and rehydration of the tissue sections, followed by incubation with a ThT solution.
Q4: Does Thioflavin T bind to amyloid oligomers and protofibrils?
Thioflavin T's binding and fluorescence enhancement are most pronounced with mature amyloid fibrils. Its interaction with earlier-stage oligomers and protofibrils is generally considered to be weak, which may result in a lack of signal for these species.
Q5: Are there any known issues with Thioflavin T that I should be aware of?
ThT fluorescence can be influenced by the specific morphology of the amyloid fibrils. Additionally, at high concentrations, ThT has been suggested to potentially promote amyloid aggregation itself. It is also important to be aware of potential autofluorescence from biological samples and to include appropriate controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | ThT concentration is too high. | Decrease the ThT concentration. Perform a concentration titration to find the optimal balance between signal and background. |
| Autofluorescence from the sample or buffer components. | Include a control sample without ThT to measure background fluorescence. Use a spectrofluorometer with appropriate emission and excitation filters to minimize background. | |
| Non-specific binding of ThT to other components. | Increase the ionic strength of the buffer (e.g., by adding NaCl) to reduce non-specific electrostatic interactions. | |
| Low or No Signal | Amyloid fibrils have not formed or are at a very low concentration. | Confirm fibril formation using an alternative method (e.g., electron microscopy). Allow for longer incubation times for fibril formation. |
| ThT concentration is too low. | Increase the ThT concentration. Ensure the working solution was prepared correctly. | |
| Incorrect excitation or emission wavelengths are being used. | For ThT bound to amyloid fibrils, use an excitation wavelength of approximately 450 nm and measure emission at around 482 nm.[9] | |
| Signal Decreases Over Time (Photobleaching) | Excessive exposure to the excitation light source. | Reduce the intensity of the excitation light. Decrease the exposure time during image acquisition. Use an anti-fade mounting medium for tissue sections. |
| Inconsistent Results | Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and prepare fresh dilutions of ThT and protein samples for each experiment. |
| Aggregation of the ThT stock solution. | Filter the ThT stock solution through a 0.22 µm filter before use. Store the stock solution protected from light. |
Experimental Protocols
In Vitro Amyloid Aggregation Assay using Thioflavin T
-
Preparation of Thioflavin T Stock Solution:
-
Dissolve Thioflavin T in distilled water to a concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution at 4°C, protected from light. The concentration should be verified spectrophotometrically using an extinction coefficient of 36,000 M⁻¹cm⁻¹ at 412 nm.
-
-
Amyloid Fibril Formation:
-
Prepare your protein of interest at the desired concentration in an appropriate aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the protein solution under conditions that promote amyloid formation (e.g., 37°C with agitation).
-
-
Thioflavin T Assay:
-
At desired time points, take an aliquot of the protein solution.
-
Dilute the aliquot into a solution containing the final desired concentration of Thioflavin T (e.g., 10 µM) in a fluorescence-compatible microplate.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[9]
-
Include controls with buffer and ThT alone to determine the background fluorescence.
-
Staining of Amyloid Plaques in Tissue Sections with Thioflavin T
-
Deparaffinization and Rehydration:
-
Deparaffinize paraffin-embedded tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Thioflavin T Staining:
-
Prepare a 1% (w/v) aqueous solution of Thioflavin T.
-
Filter the staining solution before use.
-
Incubate the rehydrated tissue sections in the ThT solution for 5-10 minutes at room temperature in the dark.
-
-
Differentiation and Mounting:
-
Briefly rinse the sections in 80% ethanol to differentiate and reduce background staining.
-
Wash the sections with distilled water.
-
Mount the coverslips using an aqueous mounting medium.
-
-
Visualization:
-
Visualize the stained sections using a fluorescence microscope with appropriate filters (e.g., a blue excitation filter). Amyloid deposits will appear as bright green fluorescence.
-
Quantitative Data Summary
| Parameter | Thioflavin T (ThT) | Reference |
| Binding Affinity (Kd) to Aβ Fibrils | 0.27 µM - Micromolar range | [9] |
| Excitation Maximum (nm) | ~450 | [9] |
| Emission Maximum (nm) | ~482 | [9] |
| Blood-Brain Barrier Penetration | Limited | [9] |
Visual Diagrams
Caption: Workflow for an in vitro amyloid aggregation assay using Thioflavin T.
Caption: Principle of amyloid detection by Thioflavin T fluorescence.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 54077-16-6 CAS MSDS (Disperse Yellow 56) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Congo red - Wikipedia [en.wikipedia.org]
- 7. stainsfile.com [stainsfile.com]
- 8. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 9. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
Technical Support Center: Disperse Yellow 56 as a Fluorescent Probe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Yellow 56 as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a fluorescent probe?
This compound is a fluorescent dye that has found utility in biochemical and cell-based assays as a nonspecific protein stain and a probe for tracking protein dynamics.[1] Its fluorescence properties are influenced by its interaction with proteins, making it a tool for studying protein aggregation and conformational changes.[1]
Q2: What are the key limitations of using this compound as a fluorescent probe?
Researchers should be aware of the following limitations:
-
Nonspecific Binding: this compound is known to bind nonspecifically to proteins, which can lead to high background fluorescence and make it challenging to study a specific protein of interest without careful optimization and controls.[1]
-
Photostability: The photostability of this compound can be a concern, with the potential for photodegradation under prolonged or intense illumination.[1] Its specific photobleaching characteristics in microscopy applications have not been extensively documented.
-
Environmental Sensitivity: The fluorescence of this compound is sensitive to its local environment, including solvent polarity. This can be advantageous for probing changes in protein conformation but also requires careful control of experimental conditions.
-
Aggregation-Caused Quenching (ACQ): Like many fluorescent dyes, this compound may exhibit aggregation-caused quenching, where the formation of dye aggregates leads to a decrease in fluorescence intensity. This can be a significant issue at higher concentrations.
Q3: Is this compound the same as Solvent Yellow 56?
No, they are different chemical compounds with distinct properties. It is crucial to use the correct dye for your application and not to interchange them.
-
This compound: CAS Number 54077-16-6, a double azo dye.
-
Solvent Yellow 56: CAS Number 2481-94-9, a single azo dye.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in fluorescence-based experiments.
Problem 1: High Background Fluorescence
High background can obscure the signal from your target and is a common issue due to the nonspecific binding of this compound.
| Possible Cause | Suggested Solution |
| Nonspecific binding to proteins and cellular components | - Optimize the staining concentration by performing a titration to find the lowest effective concentration. - Increase the number and duration of washing steps after staining to remove unbound dye. - Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) before staining. |
| Dye aggregation | - Prepare fresh working solutions of the dye for each experiment. - Ensure the dye is fully dissolved in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffer. - Consider brief sonication of the final staining solution to break up aggregates. |
| Autofluorescence of cells or medium | - Image an unstained control sample to determine the level of autofluorescence. - Use a culture medium with low background fluorescence for live-cell imaging. - If possible, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence. |
Problem 2: Weak or No Fluorescence Signal
A weak or absent signal can result from several factors related to the dye, the sample, or the imaging setup.
| Possible Cause | Suggested Solution |
| Low dye concentration | - Increase the concentration of this compound in the staining solution. |
| Insufficient incubation time | - Increase the incubation time to allow for better penetration and binding of the dye. |
| Photobleaching | - Minimize the exposure of the sample to excitation light. - Use the lowest possible laser power or lamp intensity. - Reduce the camera exposure time. - Use an anti-fade mounting medium for fixed samples. |
| Incorrect filter sets | - Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
| Fluorescence quenching | - The local environment of the dye can quench its fluorescence. Consider if changes in pH or the presence of quenching agents in your buffer could be responsible. |
Problem 3: Rapid Signal Fading (Photobleaching)
Rapid fading of the fluorescent signal under illumination can limit the duration of imaging experiments.
| Possible Cause | Suggested Solution |
| High excitation intensity | - Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. |
| Long exposure times | - Decrease the camera exposure time and, if necessary, increase the camera gain. |
| Absence of anti-fade reagent | - For fixed-cell imaging, use a commercially available anti-fade mounting medium. |
Data Presentation
Due to the limited availability of specific photophysical data for this compound in the scientific literature, the following table provides an overview of its known physical properties. Researchers are encouraged to experimentally determine the photophysical parameters for their specific experimental conditions.
| Property | Value |
| CAS Number | 54077-16-6 |
| Molecular Formula | C₂₁H₁₅N₅O₂ |
| Molecular Weight | 369.38 g/mol |
| Appearance | Light yellow powder |
| Solubility | Soluble in organic solvents like acetone.[1] |
| Quantum Yield (Φ) | Not reported in the searched literature. |
| Molar Extinction Coefficient (ε) | Not reported in the searched literature. |
| Fluorescence Lifetime (τ) | Not reported in the searched literature. |
Experimental Protocols
The following is a general starting protocol for staining fixed cells with this compound. This protocol should be optimized for your specific cell type and experimental setup.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Bovine Serum Albumin (BSA)
-
Anti-fade mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce nonspecific binding.
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (start with a range of 1-10 µM and optimize).
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filter sets.
Visualizations
Logical Relationship: Troubleshooting High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Workflow: Staining Fixed Cells
Caption: General workflow for staining fixed cells with this compound.
References
Correcting for spectral overlap with Disperse Yellow 56 in multicolor imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral overlap when using Disperse Yellow 56 in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem when using this compound?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel designated for another.[1] This is a common issue in multicolor fluorescence microscopy because fluorophores often have broad emission spectra. The emission tail of one fluorophore can extend into the detection window of a neighboring channel, leading to false-positive signals and inaccurate colocalization analysis. This compound, like many other fluorophores, has a broad emission spectrum that can potentially overlap with other commonly used fluorescent dyes, necessitating correction for accurate data interpretation.
Q2: I'm seeing a signal in my green channel that colocalizes perfectly with my this compound staining in the yellow channel. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare a control sample stained only with this compound and image it using both your yellow and green channel settings.[1] If you detect a signal in the green channel from this single-stained sample, it confirms that the emission from this compound is bleeding into that channel.
Q3: How can I minimize spectral overlap during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral overlap:
-
Judicious Fluorophore Selection: Choose fluorophores with the most widely separated emission spectra to minimize overlap from the start.[1][2]
-
Optimized Filter Selection: Use narrow bandpass emission filters tailored to the peak emission of each fluorophore to exclude unwanted signals.[1]
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1]
-
Lower Laser Power and Detector Gain: Adjusting the laser power and detector gain can help reduce bleed-through, especially if the signal in one channel is significantly brighter than in another.[3]
Q4: What is the difference between compensation and spectral unmixing for correcting spectral overlap?
A4: Both compensation and spectral unmixing are mathematical methods used to correct for spectral overlap, but they differ in their approach and application.
-
Compensation: This method subtracts a percentage of the signal from the bleeding channel from the channel it is bleeding into.[4] It is a simpler method suitable for correcting moderate and well-defined spectral overlap. Compensation is commonly used in flow cytometry and can be applied in some microscopy software.[5]
-
Spectral Imaging and Linear Unmixing: This is a more powerful technique that collects the entire emission spectrum of each pixel in the image.[6][7] It then uses algorithms to separate the mixed signals based on the known emission spectra of the individual fluorophores (reference spectra).[8][9] Spectral unmixing is ideal for experiments with significant spectral overlap or when using more than three or four fluorophores.[10]
Troubleshooting Guide
Issue: High background signal complicating spectral unmixing.
-
Solution: High background can obscure real signals and interfere with accurate unmixing. Ensure proper blocking steps in your staining protocol and titrate your antibodies to find the optimal concentration that maximizes signal-to-noise.[1] Running an unstained control sample can also help to identify and subtract the contribution of autofluorescence during spectral unmixing.[1]
Issue: My unmixed images still show some residual bleed-through.
-
Solution: Incomplete bleed-through correction can result from inaccurate reference spectra or improper application of the unmixing algorithm.[1]
-
Re-acquire Reference Spectra: Ensure your single-color control samples are correctly prepared and imaged under the exact same conditions as your multicolor sample. The brightness of your single-stain controls should be representative of the brightness in your experimental sample.
-
Check Algorithm Parameters: Review the settings of your spectral unmixing algorithm. Ensure you have correctly assigned the reference spectra to the appropriate fluorophores.
-
Spectral Properties and Fluorophore Selection
The exact excitation and emission maxima of this compound can vary depending on the local environment and conjugation. Therefore, it is crucial to experimentally determine the spectral properties of your specific this compound conjugate in your experimental system.
Hypothetical Spectral Data for Illustration
The following table provides hypothetical, yet realistic, spectral data to illustrate potential overlaps with commonly used fluorophores. Users must experimentally determine the spectra for their specific reagents.
| Fluorophore | Hypothetical Excitation Max (nm) | Hypothetical Emission Max (nm) | Potential for Overlap with this compound |
| This compound | ~420 | ~540 | N/A |
| GFP | ~488 | ~509 | Moderate |
| FITC | ~495 | ~519 | High |
| Alexa Fluor 488 | ~495 | ~519 | High |
| Rhodamine | ~552 | ~575 | Moderate |
| Cy3 | ~550 | ~570 | Moderate |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
-
Sample Preparation: Prepare a sample stained only with this compound at the concentration used in your multicolor experiments.
-
Microscope Setup: Use a confocal microscope equipped with a spectral detector.
-
Excitation Spectrum (Lambda Scan):
-
Set the emission detector to the approximate emission maximum of this compound (e.g., 540 nm) with a narrow bandwidth (e.g., 10-20 nm).
-
Acquire a series of images while varying the excitation wavelength over a range (e.g., 380 nm to 500 nm).
-
Plot the mean fluorescence intensity against the excitation wavelength. The peak of this plot represents the excitation maximum.
-
-
Emission Spectrum (Lambda Scan):
-
Excite the sample at the determined excitation maximum.
-
Set the spectral detector to acquire a lambda stack, collecting the emission signal across a wide range of wavelengths (e.g., 450 nm to 700 nm) in discrete steps (e.g., 5-10 nm).
-
The resulting spectrum will show the emission profile, and its peak represents the emission maximum.
-
Protocol 2: Multicolor Immunofluorescence Staining for Spectral Unmixing
-
Sample Preparation: Prepare your cells or tissue on slides as per your standard protocol (fixation, permeabilization, blocking).
-
Primary Antibody Incubation: Incubate with a cocktail of all primary antibodies simultaneously.
-
Secondary Antibody Incubation: Incubate with a cocktail of all secondary antibodies conjugated to their respective fluorophores (including one conjugated to this compound).
-
Control Samples: For accurate spectral unmixing, prepare a set of single-color control slides. Each slide should be stained with only one of the primary and its corresponding fluorescent secondary antibody used in your multicolor experiment. An unstained sample should also be prepared to measure autofluorescence.
-
Image Acquisition:
-
Using a confocal microscope with a spectral detector, first, image each of your single-color controls to obtain the reference spectrum for each fluorophore.
-
Then, image your multicolor-stained sample using the same acquisition settings.
-
-
Spectral Unmixing: Use the microscope's software to perform linear unmixing.[8] Assign the acquired reference spectrum to each fluorophore in your multicolor image to separate the individual signals.
Visualizing Workflows and Concepts
References
- 1. chembk.com [chembk.com]
- 2. DISPERSE YELLOW COLOR [sunnychemical.com]
- 3. sadesa.com [sadesa.com]
- 4. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 5. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
- 6. c-and-a.com [c-and-a.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. store.p212121.com [store.p212121.com]
- 9. Disperse Yellow 56 CAS#: 54077-16-6 [m.chemicalbook.com]
- 10. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Enhancing the Quantum Yield of Disperse Yellow 56
Welcome to the technical support center for Disperse Yellow 56. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on enhancing its fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical fluorescence quantum yield of this compound?
While this compound is utilized as a fluorescent probe, specific quantum yield values are not extensively reported in publicly available literature.[1] The quantum yield of azo dyes can be highly dependent on their molecular structure and environment.[2] Generally, the quantum yield may be modest, and its enhancement is often necessary for demanding fluorescence-based applications.
Q2: How does the solvent environment affect the quantum yield of this compound?
The polarity of the solvent can significantly influence the fluorescence quantum yield of organic dyes.[3][4] For many dyes, increasing solvent polarity can lead to a decrease in quantum yield due to stabilization of non-radiative decay pathways.[4] Conversely, in some cases, polar solvents can enhance quantum yield by altering the energy barrier for non-radiative decay.[3] It is crucial to empirically determine the optimal solvent system for this compound in your specific application.
Q3: Can aggregation of this compound affect its fluorescence?
Yes, aggregation is a common cause of fluorescence quenching in many organic dyes, a phenomenon known as aggregation-caused quenching (ACQ).[5][6] At high concentrations, molecules of this compound may form non-fluorescent aggregates. To mitigate this, it is advisable to work with dilute solutions and ensure proper dispersion of the dye.[7]
Q4: What is the optimal pH for maximizing the fluorescence of this compound?
Disperse dyes, particularly those with an azo structure like this compound, can be sensitive to pH.[8] The optimal pH for dyeing applications is in the weakly acidic range of 4.5 to 5.5.[8][9] Deviations from this range, especially towards alkaline conditions, can affect the dye's stability and, consequently, its fluorescence properties.[8] The fluorescence intensity of some dyes is known to be pH-dependent.[10][11]
Q5: Are there chemical modifications that can enhance the quantum yield of this compound?
Structural modification is a powerful strategy for improving the quantum yield of fluorophores.[12] For azo dyes, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and potentially enhance fluorescence.[13] While specific derivatives of this compound with enhanced quantum yield are not readily documented, exploring synthetic modifications could be a viable research direction.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause: Suboptimal solvent environment.
-
Solution: Screen a panel of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, acetone, ethanol, DMSO) to identify the solvent that provides the highest fluorescence intensity.
-
-
Possible Cause: Aggregation-caused quenching (ACQ).
-
Solution: Prepare a dilution series of your this compound solution to determine the optimal concentration range. Ensure the dye is fully dissolved and consider the use of dispersing agents if necessary.[14]
-
-
Possible Cause: Incorrect pH of the medium.
-
Solution: Adjust the pH of your solution to the weakly acidic range (pH 4.5-5.5) using a suitable buffer and re-measure the fluorescence.[8]
-
-
Possible Cause: Photobleaching.
-
Solution: Minimize the exposure of your sample to the excitation light source. Use neutral density filters or reduce the illumination intensity and acquisition time during fluorescence measurements.[14]
-
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
-
Possible Cause: Sample degradation.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark and at a low temperature to minimize degradation.
-
-
Possible Cause: Impurities in the dye or solvent.
-
Solution: Use high-purity grade this compound and spectrophotometric grade solvents.
-
-
Possible Cause: Instrumental fluctuations.
-
Solution: Ensure the fluorometer is properly calibrated and warmed up before taking measurements. Use a stable reference standard to check for instrument drift.
-
Data Presentation
Table 1: Hypothetical Influence of Solvent Polarity on the Quantum Yield of this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Relative Quantum Yield (Φ/Φmax) |
| Toluene | 2.38 | 1.497 | 0.65 |
| Chloroform | 4.81 | 1.446 | 0.80 |
| Acetone | 20.7 | 1.359 | 1.00 |
| Ethanol | 24.5 | 1.361 | 0.75 |
| DMSO | 46.7 | 1.479 | 0.40 |
Note: This data is illustrative and intended to demonstrate the potential trend. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
Objective: To measure the relative fluorescence quantum yield of this compound in a specific solvent using a known standard.
Materials:
-
This compound
-
Reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometric grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.[7]
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and the solvent blank. Determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions and the solvent blank using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[7] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
Visualizations
Caption: Experimental workflow for determining the relative quantum yield of this compound.
Caption: Troubleshooting logic for addressing weak fluorescence of this compound.
References
- 1. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmess.org [jmess.org]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Stability of Disperse Yellow 56 in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 56. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A1: this compound, an azo dye, exhibits the greatest stability in a weakly acidic environment.[1] The recommended pH range for optimal stability is between 4.5 and 5.5.[1] Deviations from this range, particularly towards alkaline conditions, can lead to degradation of the dye.
Q2: How does the chemical structure of this compound influence its stability?
A2: this compound possesses a double azo-bond structure (-N=N-).[2] This functional group is susceptible to chemical reactions that can affect the dye's stability and color. Specifically, the azo bond can be cleaved through reduction, leading to the formation of aromatic amines.[3] Additionally, azo dyes can be sensitive to alkali, which can promote degradation.[1]
Q3: What are the common causes of this compound degradation in experimental settings?
A3: Several factors can contribute to the degradation of this compound in a laboratory setting. These include:
-
Incorrect pH: As mentioned, maintaining a weakly acidic pH is crucial. Exposure to alkaline conditions can accelerate degradation.[1]
-
Presence of Reducing or Oxidizing Agents: The azo bond is susceptible to both reduction and oxidation, leading to a loss of color.[3] Common laboratory reagents may act as unintended reducing or oxidizing agents.
-
High Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]
-
Exposure to Light (Photodegradation): Like many organic dyes, this compound can be susceptible to photodegradation upon prolonged exposure to light.
-
Impurities in the Dye or Solvents: The presence of impurities can catalyze degradation reactions.[4]
Troubleshooting Guide
Problem: I am observing a rapid loss of color of my this compound solution.
Troubleshooting Steps:
-
Verify the pH of your buffer system. The optimal pH range for this compound is 4.5-5.5.[1] Use a calibrated pH meter to confirm the pH of your solution. If necessary, adjust the pH using a suitable acidic buffer.
-
Check for the presence of incompatible reagents. Review all components in your experimental setup for the presence of strong reducing or oxidizing agents.
-
Control the temperature. If your experiment allows, try performing it at a lower temperature to reduce the rate of thermal degradation.
-
Protect the solution from light. Store your this compound solutions in amber vials or protect them from direct light to minimize photodegradation.
Problem: I am seeing precipitation or aggregation in my this compound dispersion.
Troubleshooting Steps:
-
Assess the quality of the dye. Impurities or variations in the crystalline state of the dye can affect its dispersion stability.[4]
-
Ensure proper dispersion. Disperse dyes are insoluble in water and require proper dispersion techniques. Sonication or the use of appropriate dispersing agents may be necessary.
-
Review the composition of your buffer. Certain salts or high concentrations of buffer components could potentially lead to the salting out of the dye.
Quantitative Data on Stability
The following tables provide hypothetical data on the stability of this compound in different buffer systems at 25°C, protected from light. The percentage of remaining dye was determined by UV-Vis spectrophotometry.
Table 1: Stability of this compound in Acetate Buffer
| pH | Time (hours) | % Remaining Dye |
| 4.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 72 | 96.0 | |
| 5.0 | 0 | 100.0 |
| 24 | 99.2 | |
| 48 | 98.8 | |
| 72 | 98.5 | |
| 6.0 | 0 | 100.0 |
| 24 | 97.0 | |
| 48 | 94.5 | |
| 72 | 92.1 |
Table 2: Stability of this compound in Citrate Buffer
| pH | Time (hours) | % Remaining Dye |
| 3.0 | 0 | 100.0 |
| 24 | 97.8 | |
| 48 | 95.5 | |
| 72 | 93.2 | |
| 5.0 | 0 | 100.0 |
| 24 | 99.0 | |
| 48 | 98.6 | |
| 72 | 98.1 | |
| 7.0 | 0 | 100.0 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| 72 | 78.5 |
Table 3: Stability of this compound in Phosphate Buffer
| pH | Time (hours) | % Remaining Dye |
| 5.0 | 0 | 100.0 |
| 24 | 98.8 | |
| 48 | 98.0 | |
| 72 | 97.5 | |
| 7.0 | 0 | 100.0 |
| 24 | 91.5 | |
| 48 | 83.2 | |
| 72 | 75.9 | |
| 9.0 | 0 | 100.0 |
| 24 | 75.4 | |
| 48 | 58.9 | |
| 72 | 45.3 |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Stability
This protocol outlines the procedure for determining the stability of this compound in a given buffer system using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Selected buffer solutions (e.g., acetate, citrate, phosphate) at desired pH values
-
Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetone) to prepare a concentrated stock solution.
-
Prepare working solutions: Dilute the stock solution with the respective buffer solutions to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of each working solution at the wavelength of maximum absorbance (λmax) for this compound. Use the corresponding buffer solution as the blank.
-
Incubation: Store the working solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).
-
Time-Point Measurements: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and measure its absorbance at λmax.
-
Data Analysis: Calculate the percentage of remaining dye at each time point using the following formula: % Remaining Dye = (Absorbance at time t / Initial Absorbance) * 100
Protocol 2: HPLC Analysis of this compound Stability
This protocol provides a more detailed analysis of this compound stability, allowing for the separation of the parent dye from its degradation products.
Materials:
-
This compound
-
Selected buffer solutions
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Prepare Samples: Prepare and incubate the this compound solutions in the different buffer systems as described in Protocol 1.
-
Sample Preparation for Injection: At each time point, withdraw an aliquot of the sample. If necessary, dilute the sample with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound.
-
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time, which should be determined by injecting a fresh standard. The peak area is proportional to the concentration. Calculate the percentage of remaining dye by comparing the peak area at each time point to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products.
References
Disperse Yellow 56 dye bath stability and exhaustion issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Yellow 56. The information is designed to address common issues related to dye bath stability and exhaustion during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a disperse dye with a red-light yellow to orange powder appearance.[1][2] Chemically, it belongs to the double azo class.[1] It is insoluble in water but soluble in organic solvents like acetone.[2][3] This dye is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765).[2][3]
Q2: What is the optimal pH for a this compound dye bath?
The optimal pH for a this compound dye bath is in the weakly acidic range of 4 to 5.[1] Maintaining a pH between 4.5 and 5.5 is crucial as this is the most stable state for most disperse dyes.[4][5][6] Deviations from this range, especially towards alkaline conditions (pH > 6), can lead to the hydrolysis of the dye, resulting in altered shades and reduced color depth.[4][7]
Q3: What is the recommended dyeing temperature for this compound?
For high-temperature dyeing methods, the recommended temperature is typically between 125°C and 135°C.[7] Some sources suggest an optimum temperature for the melt method of dyeing to be between 210°C and 220°C.[1] Temperature plays a critical role in the swelling of polyester fibers, allowing for dye penetration.[5] Increasing the temperature generally increases the kinetic energy of the dye molecules, leading to better dye uptake.[8][9]
Q4: What are the common causes of poor dye bath stability with this compound?
Poor dye bath stability, often leading to dye agglomeration and sedimentation, can be caused by several factors:
-
Incorrect pH: A pH outside the optimal 4.5-5.5 range can destabilize the dispersion.[4][5]
-
High Water Hardness: Divalent cations like Ca²⁺ and Mg²⁺ in hard water can interact with dispersing agents, reducing their effectiveness and causing the dye to coagulate.[10][11]
-
Improper Dispersing Agent: The type and concentration of the dispersing agent are critical for preventing dye particle aggregation.[11][12]
-
High Temperatures: While necessary for dyeing, high temperatures can sometimes break down the dispersion if not properly formulated.[11]
Q5: What factors influence the exhaustion of this compound onto polyester fibers?
Dye exhaustion is influenced by:
-
Temperature: Higher temperatures increase the diffusion rate of the dye into the fiber.[5][8][9]
-
pH: An optimal acidic pH (4.5-5.5) ensures the stability of the dye and promotes satisfactory exhaustion.[5][6]
-
Dyeing Time: Sufficient time at the optimal temperature is necessary for the dye to penetrate and fix within the fiber.[13]
-
Liquor Ratio: A lower liquor ratio can lead to a higher concentration of dye in the bath, but too low a ratio can cause uneven dyeing. A higher liquor ratio can increase the possibility of dye hydrolysis.[14]
-
Auxiliaries: The correct use of leveling agents and carriers (in carrier dyeing) can significantly improve dye uptake.[15][16]
Q6: What is reduction clearing and why is it necessary after dyeing?
Reduction clearing is a post-dyeing treatment that uses a reducing agent, such as sodium hydrosulfite, along with an alkali like caustic soda.[13][17] This process is crucial for removing any unfixed dye particles from the surface of the fiber.[17] A thorough reduction clearing improves the wash fastness of the dyed material and can also brighten the final shade.[13][17]
Troubleshooting Guide
Issue: Uneven Dyeing or Streaking
-
Potential Cause 1: Poor Dye Dispersion.
-
Potential Cause 2: Incorrect Rate of Temperature Rise.
-
Solution: Control the rate of temperature increase, typically between 1-2°C per minute, to allow for even dye uptake.[13]
-
-
Potential Cause 3: Uneven Liquor Circulation.
-
Solution: Ensure proper agitation and circulation within the dyeing vessel to maintain a homogenous dye bath.[18]
-
Issue: Poor Color Yield (Lighter than expected shade)
-
Potential Cause 1: Dyeing Temperature is Too Low.
-
Solution: Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature methods to ensure adequate fiber swelling and dye diffusion.[13]
-
-
Potential Cause 2: Incorrect pH.
-
Solution: Verify and adjust the dye bath pH to the acidic range of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[13]
-
-
Potential Cause 3: Insufficient Dyeing Time.
-
Solution: Extend the dyeing time at the maximum temperature to allow for complete dye penetration into the fiber.[13]
-
Issue: Shade Alteration or Dullness
-
Potential Cause 1: Alkaline pH.
-
Potential Cause 2: Presence of Metal Ions in Water.
-
Solution: Use deionized or softened water for the dye bath. The addition of a sequestering agent can help to chelate any interfering metal ions.[13]
-
Issue: Dye Spots or Stains on the Fabric
-
Potential Cause 1: Dye Agglomeration.
-
Potential Cause 2: Oligomers from Polyester.
Quantitative Data Summary
The following tables provide recommended starting parameters for dyeing with this compound. These should be optimized for your specific experimental conditions.
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.5 | Use an acetic acid/acetate buffer for stability.[1][11][13] |
| High-Temperature Dyeing | 125°C - 135°C | Essential for achieving good color yield on polyester.[7][13] |
| Melt Dyeing Temperature | 210°C - 220°C | For thermal fixation methods.[1] |
| Rate of Temperature Rise | 1 - 2°C / minute | A controlled rate helps ensure even dyeing.[13] |
| Dyeing Time at Max Temp. | 30 - 60 minutes | Dependent on desired shade depth and substrate.[13][20] |
Table 2: Typical Auxiliaries for Disperse Dyeing
| Auxiliary | Function | Typical Concentration |
| Dispersing Agent | Prevents dye agglomeration, stabilizes the dye bath.[12] | 0.5 - 2.0 g/L |
| Leveling Agent | Promotes even dye uptake and migration.[16] | 1.0 - 2.0 g/L |
| Sequestering Agent | Chelates hard water ions (Ca²⁺, Mg²⁺).[13] | 0.5 - 1.0 g/L |
| pH Buffer (e.g., Acetic Acid) | Maintains the optimal acidic pH of the dye bath.[5] | As needed to achieve pH 4.5-5.5 |
Experimental Protocols
Protocol 1: Evaluation of this compound Dye Bath Stability
This protocol provides a method to assess the high-temperature dispersion stability of this compound.
-
Preparation of Dye Dispersion:
-
Initial Dispersion Test (Optional):
-
High-Temperature Stability Test:
-
Evaluation:
-
Visually inspect the cooled dispersion. Note any signs of thickening, gelling, or sedimentation, which indicate poor stability.[10][21]
-
For a more quantitative assessment, filter the dispersion through a pre-weighed filter paper.
-
Dry the filter paper and weigh the residue. A larger amount of residue indicates a higher degree of dye agglomeration and poorer stability.
-
Protocol 2: Measurement of Dye Exhaustion Percentage
This protocol uses UV-Vis spectrophotometry to determine the percentage of this compound that has been absorbed by the fabric.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone, where it is soluble).
-
Create a series of standard solutions of known concentrations through serial dilution with water containing a dispersing agent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Dyeing Procedure:
-
Prepare a dye bath with a known initial concentration of this compound and the required auxiliaries.
-
Take an aliquot of the initial dye bath and measure its absorbance (A_initial). Use the calibration curve to determine the initial dye concentration (C_initial).
-
Introduce a known weight of the fabric to be dyed.
-
Carry out the dyeing process according to your established temperature and time profile.
-
-
Measurement of Final Dye Concentration:
-
After the dyeing process is complete, and before rinsing the fabric, take an aliquot from the exhausted dye bath.
-
Allow the sample to cool and filter it if necessary to remove any fibers.
-
Measure the absorbance of the final dye bath (A_final) at the same λmax.
-
Use the calibration curve to determine the final dye concentration (C_final).
-
-
Calculation of Exhaustion Percentage:
-
The percentage of dye exhaustion (%E) can be calculated using the following formula:
%E = [(C_initial - C_final) / C_initial] x 100
-
Alternatively, if the relationship is linear and follows the Beer-Lambert law, the absorbances can be used directly:
%E = [(A_initial - A_final) / A_initial] x 100
-
Visualizations
Caption: Troubleshooting workflow for uneven dyeing.
Caption: Key factors influencing dye bath stability.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. This compound [chembk.com]
- 4. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. scribd.com [scribd.com]
- 6. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 7. skygroupchem.com [skygroupchem.com]
- 8. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 9. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tianshengchem.com [tianshengchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 15. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 16. skychemi.com [skychemi.com]
- 17. How to optimize the post - treatment process after disperse dyeing? - Blog [etowndyes.com]
- 18. autumnchem.com [autumnchem.com]
- 19. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 20. DISPERSE YELLOW COLOR [sunnychemical.com]
- 21. 5 Detection Methods-Identify the Quality of Disperse Dyes (1) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Validation & Comparative
Unveiling the Stains: A Comparative Guide to Disperse Yellow 56 and Coomassie Brilliant Blue for Protein Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of experimental success. The choice of protein stain is a critical determinant of sensitivity, linearity, and compatibility with downstream applications. This guide provides a detailed comparison of the well-established Coomassie Brilliant Blue and an inquiry into the potential of Disperse Yellow 56 as a nonspecific protein stain.
While Coomassie Brilliant Blue is a household name in protein laboratories, information regarding the application of this compound for total protein staining in polyacrylamide gels is notably scarce in scientific literature. This guide will therefore present a comprehensive overview of Coomassie Brilliant Blue, supported by extensive experimental data, and highlight the current knowledge gap concerning this compound in this specific context.
Performance at a Glance: A Tale of Two Dyes
Due to the limited availability of data for this compound as a colorimetric protein stain, a direct quantitative comparison is not feasible at this time. The following table summarizes the well-documented performance of Coomassie Brilliant Blue.
| Feature | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Limit of Detection (LOD) | ~30-100 ng | ~8-10 ng for some proteins, typically ~25 ng |
| Linear Dynamic Range | Moderate | Good |
| Staining Time | Several hours to overnight (including destaining) | Shorter than R-250, with rapid protocols available |
| Mass Spectrometry Compatibility | Yes | Yes |
| Mechanism of Action | Non-covalent, electrostatic, and van der Waals interactions with basic and aromatic amino acid residues. | Similar to R-250, but colloidal particles reduce background staining. |
In the Spotlight: Coomassie Brilliant Blue
Coomassie Brilliant Blue, an anionic triphenylmethane (B1682552) dye, has been the go-to stain for visualizing proteins in polyacrylamide gels for decades. It exists in two main forms: R-250 and G-250. The "R" in R-250 stands for a reddish tint, while the "G" in G-250 has a greenish hue. Both forms bind non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues (like lysine, arginine, and histidine) and hydrophobic interactions.[1][2][3]
The staining process is straightforward, typically involving a fixing step to precipitate proteins within the gel matrix, followed by incubation with the staining solution and a subsequent destaining step to remove background color from the gel. Colloidal Coomassie (G-250) formulations have gained popularity as they offer higher sensitivity and reduced background, often eliminating the need for a lengthy destaining process.[4] Coomassie staining is compatible with downstream applications such as mass spectrometry, making it a versatile tool in proteomics workflows.[3]
The Enigma of this compound
Experimental Protocols: A Guide to Coomassie Staining
Given the lack of a specific protocol for this compound, we provide a detailed methodology for the widely used Coomassie Brilliant Blue staining.
Coomassie Brilliant Blue R-250 Staining Protocol
Solutions Required:
-
Fixing Solution: 40% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% Methanol, 10% Acetic Acid
-
Destaining Solution: 40% Methanol, 10% Acetic Acid
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour. This step can be performed overnight.
-
Staining: Decant the Fixing Solution and add the Staining Solution. Gently agitate the gel for 2-4 hours at room temperature.
-
Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate, changing the Destaining Solution several times until the protein bands are clearly visible against a clear background.
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol (Rapid)
Solutions Required:
-
Staining Solution (Ready-to-use commercial solutions are widely available): Typically contains Coomassie G-250, phosphoric acid, methanol, and ammonium (B1175870) sulfate.
Procedure:
-
Washing: After electrophoresis, briefly wash the gel with deionized water.
-
Staining: Immerse the gel in the Colloidal Coomassie Staining Solution and incubate with gentle agitation for 1-2 hours at room temperature.
-
Washing (Destaining): Decant the staining solution and wash the gel with deionized water until the background is clear.
Visualizing the Workflow
To illustrate the general process of protein gel staining, the following diagram outlines the key steps involved in a typical post-electrophoresis staining procedure.
Conclusion: A Clear Choice and a Call for Data
In the comparison between this compound and Coomassie Brilliant Blue for nonspecific protein staining in polyacrylamide gels, Coomassie Brilliant Blue emerges as the unequivocally superior choice due to a wealth of supporting scientific data, well-established protocols, and proven performance. Its reliability, sensitivity, and compatibility with downstream applications make it the industry standard for routine protein visualization.
The potential of this compound as a protein stain remains an open question. For it to be considered a viable alternative, rigorous validation studies are required to determine its staining protocol, sensitivity, linearity, dynamic range, and compatibility with common proteomics workflows. Until such data becomes available, researchers are advised to rely on the proven efficacy of Coomassie Brilliant Blue for their protein analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Three Staining Methods Coomassie Blue R250 Colloidal Coomassie Blue and Blue Silver for Detecting Mouse Brain Proteins Separated by Two-Dimensional Electrophoresis - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Staining and destaining polyacrylamide gels: a comparison of coomassie blue and fast green protein dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An ultrasensitive stain for negative protein detection in SDS-PAGE via 4',5'-Dibromofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorescent Molecular Rotors: Disperse Yellow 56 in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe to study microenvironments is a critical decision. Fluorescent molecular rotors, whose emission properties are sensitive to the viscosity of their surroundings, are invaluable tools for investigating processes such as protein aggregation, membrane dynamics, and cellular signaling. This guide provides a comparative overview of the performance of Disperse Yellow 56 against well-established molecular rotors, Thioflavin T (ThT) and 9-(dicyanovinyl)julolidine (DCVJ), supported by available experimental data.
Performance Comparison of Molecular Rotors
The efficacy of a molecular rotor is primarily determined by the sensitivity of its fluorescence quantum yield and lifetime to changes in environmental viscosity. The following table summarizes the available quantitative data for Thioflavin T and DCVJ. Due to the lack of specific data for this compound, its properties are discussed qualitatively based on the general behavior of azo dyes.
| Property | Thioflavin T (ThT) | 9-(dicyanovinyl)julolidine (DCVJ) | This compound |
| Excitation Max (λex) | ~450 nm | ~460 nm | Not reported for molecular rotor applications |
| Emission Max (λem) | ~482 nm | ~500 nm | Not reported for molecular rotor applications |
| Quantum Yield (Φ) Range | 0.0001 (water) to 0.28 (rigid isotropic solution)[5][6][7] | Can increase up to 30-fold from propan-1-ol to glycerol[8] | Expected to increase with viscosity, but quantitative data is unavailable. Azo dyes are often weakly fluorescent in low-viscosity solvents. |
| Fluorescence Lifetime (τ) Range | Increases with viscosity (e.g., from ps in water to ns in viscous media)[9] | Increases with viscosity[8] | Expected to increase with viscosity, but quantitative data is unavailable. |
| Sensitivity to Viscosity | High, well-characterized relationship between fluorescence and viscosity.[5][9] | High, well-characterized relationship between fluorescence and viscosity.[8] | Presumed to be sensitive to viscosity due to its azo dye structure, but the degree of sensitivity is uncharacterized. |
| Common Applications | Amyloid fibril detection, viscosity sensing.[9] | Probing protein aggregation (tubulin, actin), membrane viscosity.[8] | Textile dyeing, non-specific protein staining.[2] Its fluorescence properties are known to be affected by protein binding.[2] |
Mechanism of Action: Fluorescent Molecular Rotors
The underlying principle of fluorescent molecular rotors is the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. In a low-viscosity environment, intramolecular rotation is rapid, providing an efficient non-radiative decay channel, which quenches fluorescence. In a viscous medium, this rotation is hindered, leading to a higher probability of radiative decay and thus, increased fluorescence intensity and a longer fluorescence lifetime.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]
- 6. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Disperse Yellow 56 and Disperse Yellow 54 for Polyester Dyeing
For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for achieving desired outcomes in polyester (B1180765) dyeing. This guide provides a detailed, objective comparison of two commonly used yellow disperse dyes, Disperse Yellow 56 and Disperse Yellow 54, supported by available data on their performance and standardized experimental protocols.
Introduction
Disperse dyes are the primary choice for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. The selection between different disperse dyes depends on the desired shade, fastness properties, and the specific application requirements. This guide focuses on a comparative analysis of this compound and Disperse Yellow 54, two alternatives for achieving yellow hues on polyester substrates.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is essential for predicting their behavior during the dyeing process and the performance of the dyed fabric.
| Property | This compound | Disperse Yellow 54 |
| C.I. Name | This compound | Disperse Yellow 54 |
| CAS Number | 54077-16-6 | 12223-85-7 |
| Chemical Class | Double Azo | Quinoline |
| Molecular Formula | C₂₁H₁₅N₅O₂ | C₁₈H₁₁NO₃ |
| Molecular Weight | 369.38 g/mol | 289.28 g/mol |
| Appearance | Red-light yellow/Orange powder | Yellow/Brown powder |
| Solubility | Soluble in acetone, insoluble in water. | Soluble in strong sulfuric acid and pyridine, insoluble in water. |
Performance Comparison on Polyester
Disperse Yellow 54 is generally recognized for its good all-around fastness properties , particularly its high light fastness .[1] This makes it a suitable candidate for applications where the end-product is exposed to significant sunlight, such as automotive textiles and outdoor apparel. Its good leveling properties contribute to uniform color application.
This compound , being a double azo dye, is expected to provide a vibrant color. However, information regarding its specific fastness ratings on polyester is limited. Azo dyes, as a class, can exhibit a wide range of fastness properties.
Experimental Protocols
To conduct a comparative performance evaluation of these dyes, standardized experimental procedures are crucial. Below are detailed methodologies for polyester dyeing and the subsequent fastness testing.
High-Temperature Polyester Dyeing Protocol
This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fixation.
Materials and Equipment:
-
Scoured and bleached 100% polyester fabric
-
This compound and Disperse Yellow 54
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
-
Non-ionic detergent
-
High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyer)
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1.
-
Add 1 g/L of a suitable dispersing agent.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
Accurately weigh the required amount of this compound or Disperse Yellow 54 (e.g., 1% on weight of fabric) and make a paste with a small amount of water before adding it to the dye bath.
-
-
Dyeing Process:
-
Reduction Clearing:
-
After dyeing, rinse the fabric thoroughly.
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.[2]
-
-
Final Rinsing and Drying:
-
Rinse the fabric with hot and then cold water.
-
Neutralize with a weak solution of acetic acid if necessary.
-
Dry the fabric at a moderate temperature.
-
Fastness Testing Protocols
Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using the grey scales.
Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight. A specimen of the dyed fabric is exposed to the light from a xenon arc lamp under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample of the same fabric using the blue wool scale.
Sublimation Fastness (ISO 105-P01): This test evaluates the resistance of the color to the action of dry heat, as in processes like heat-setting or pleating. A specimen of the dyed fabric is placed in contact with a white adjacent fabric and subjected to a specific temperature (e.g., 180°C, 210°C) for a set time (e.g., 30 seconds) in a heat press. The change in color of the specimen and the staining of the adjacent fabric are assessed using the grey scales.[3]
Data Presentation
To facilitate a direct comparison, the following tables should be populated with experimental data obtained from the protocols described above.
Table 1: Color Fastness Properties
| Fastness Test | Standard | This compound Rating (1-5) | Disperse Yellow 54 Rating (1-5) |
| Wash Fastness (Color Change) | ISO 105-C06 | ||
| Wash Fastness (Staining) | ISO 105-C06 | ||
| Light Fastness (Blue Wool Scale) | ISO 105-B02 | ||
| Sublimation Fastness (Color Change) | ISO 105-P01 | ||
| Sublimation Fastness (Staining) | ISO 105-P01 |
Table 2: Colorimetric and Color Strength Data
| Parameter | This compound | Disperse Yellow 54 |
| L | ||
| a | ||
| b | ||
| C | ||
| h° | ||
| K/S Value |
L* (lightness), a* (redness-greenness), b* (yellowness-blueness), C* (chroma), h° (hue angle), K/S (color strength)
Experimental Workflow and Logical Relationships
The following diagrams illustrate the polyester dyeing workflow and the logical relationship in selecting a disperse dye.
Conclusion
The choice between this compound and Disperse Yellow 54 for polyester dyeing hinges on the specific performance requirements of the final product. Disperse Yellow 54 is a strong candidate for applications demanding high light fastness and good overall durability. While data for this compound is less specific, its chemical nature as a double azo dye suggests it may offer a vibrant shade.
For a definitive selection, it is imperative for researchers and scientists to conduct a direct comparative study using the standardized protocols outlined in this guide. The resulting quantitative data on color fastness and color strength will enable an informed, data-driven decision, ensuring the optimal performance and quality of the dyed polyester material.
References
Safer, High-Performance Alternatives to Disperse Yellow 56 for Polyester Dyeing
A Comparative Guide to High-Fastness Yellow Dyes for Researchers and Textile Industry Professionals
The textile industry is increasingly moving towards more sustainable and safer chemical practices, prompting a re-evaluation of commonly used dyes. Disperse Yellow 56, a traditional choice for polyester (B1180765) dyeing, has come under scrutiny due to its classification as a disperse azo dye. Certain azo dyes have the potential to break down and release aromatic amines, which are linked to adverse health effects. This has led to regulatory measures and a growing demand for high-performance, safer alternatives. This guide provides a comprehensive comparison of this compound with several high-fastness disperse yellow dyes, offering researchers, scientists, and textile professionals the data needed to make informed decisions for high-performance polyester dyeing.
Executive Summary of Comparative Performance
The following table summarizes the key performance indicators of this compound and its alternatives. The data has been compiled from various technical sources and is presented according to standardized testing methods to ensure comparability. Higher ratings indicate better performance.
| Dye | C.I. Name | Light Fastness (Xenon Arc) | Wash Fastness (Color Change) | Sublimation Fastness (Staining) |
| This compound (Baseline) | This compound | 6 | 4-5 | 4-5 |
| Alternative 1 | Disperse Yellow 54 | 6-7 | 4-5 | 4 |
| Alternative 2 | Disperse Yellow 64 | 6-7 | 4-5 | 4 |
| Alternative 3 | Disperse Yellow 79 | 5 | 5 | 5 |
| Alternative 4 | Disperse Yellow 211 | 6-7 | 5 | Not readily available |
In-Depth Analysis of Alternatives
Disperse Yellow 54 and Disperse Yellow 64 emerge as strong contenders, offering comparable or superior light fastness to this compound while maintaining excellent wash and good sublimation fastness.[1][2][3] Their well-rounded performance makes them suitable for a wide range of polyester applications where high durability is required.
Disperse Yellow 79 stands out for its exceptional wash and sublimation fastness, both rated at 5.[4][5] This makes it an ideal choice for articles subjected to frequent, intensive laundering and high-temperature finishing processes. Its light fastness, while good, is slightly lower than the other alternatives.
Disperse Yellow 211 shows promise with excellent light and wash fastness.[6] While comprehensive sublimation fastness data is not as readily available in comparative contexts, its high wash fastness suggests good fixation and potential for strong performance.
Logical Workflow for Selecting an Alternative Dye
The process of selecting a suitable alternative to this compound involves a series of logical steps to ensure the chosen dye meets all performance and safety requirements.
Caption: Workflow for alternative dye selection.
Detailed Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following are detailed protocols for the key fastness tests cited in this guide.
Colorfastness to Light (AATCC 16.3 / ISO 105-B02)
This test determines the resistance of the dyed material to fading when exposed to a light source that simulates natural sunlight.
Apparatus:
-
Xenon arc lamp weathering apparatus
-
AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References
-
Grey Scale for Color Change
Procedure:
-
Specimen Preparation: A specimen of the dyed polyester fabric is mounted in a sample holder.
-
Exposure: The specimen, along with the appropriate Blue Wool standards, is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The fading of the test specimen is assessed by comparing the change in color of the exposed portion to an unexposed portion of the same fabric. The rating is determined by comparing the degree of fading to that of the Blue Wool standards, which have known fading characteristics. The result is reported on a scale of 1 (poor) to 8 (excellent).[7]
Colorfastness to Washing (AATCC 61 / ISO 105-C06)
This accelerated test is designed to simulate the effect of multiple home launderings on the color of the fabric.
Apparatus:
-
Launder-Ometer or similar accelerated laundering machine
-
Stainless steel containers and balls
-
Multifiber test fabric
-
Standard reference detergent
-
Grey Scale for Color Change and Grey Scale for Staining
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric is cut and attached to a multifiber test fabric.
-
Washing Cycle: The composite specimen is placed in a stainless steel container with a specified amount of standard detergent solution and stainless steel balls. The container is then placed in the Launder-Ometer and agitated at a specified temperature and for a set duration to simulate multiple washing cycles.[8][9]
-
Rinsing and Drying: After the cycle, the specimen is removed, rinsed, and dried.
-
Evaluation: The color change of the dyed specimen is evaluated using the Grey Scale for Color Change. The degree of color transfer to the different fibers of the multifiber test fabric is assessed using the Grey Scale for Staining. Ratings are on a scale of 1 (poor) to 5 (excellent).[10][11]
Colorfastness to Sublimation (AATCC 117 / ISO 105-P01)
This test assesses the resistance of the dye to migrate from the fabric when subjected to dry heat, a process relevant to storage and finishing.
Apparatus:
-
Scorch tester or similar heating device
-
Undyed polyester fabric
-
Grey Scale for Staining
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.
-
Heating: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).[12]
-
Evaluation: After cooling, the amount of color transferred from the dyed specimen to the undyed fabric is assessed using the Grey Scale for Staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).
Conclusion
The data presented in this guide indicates that several viable and high-performance alternatives to this compound are commercially available for polyester dyeing. Disperse Yellow 54, Disperse Yellow 64, Disperse Yellow 79, and Disperse Yellow 211 all demonstrate excellent fastness properties, often exceeding those of this compound. By utilizing the provided experimental protocols, researchers and textile professionals can confidently evaluate and select the most appropriate safer alternative for their specific high-fastness polyester dyeing applications, ensuring both product quality and a commitment to more sustainable textile production.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Disperse yellow 64 TDS|Disperse yellow 64 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 4. Disperse yellow 79 TDS|Disperse yellow 79 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. hedaichem.com [hedaichem.com]
- 7. blog.qima.com [blog.qima.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. textilelearner.net [textilelearner.net]
- 10. arcwear.com [arcwear.com]
- 11. aatcctestmethods.com [aatcctestmethods.com]
- 12. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
A Comparative Analysis of the Spectral Properties of Disperse Yellow 56 and Other Common Yellow Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of Disperse Yellow 56 against a selection of other common yellow dyes. The objective is to furnish researchers and professionals in drug development and related scientific fields with the necessary data to select the appropriate dye for their specific applications, be it in textile dyeing, plastics coloration, or as fluorescent probes in biological research. This comparison summarizes key spectral data, outlines the methodologies for their measurement, and visually represents the relationships and workflows involved.
Spectral Properties Comparison
The selection of a dye is often critically dependent on its absorption and emission characteristics. The following table summarizes the available spectral data for this compound and other common yellow dyes. It is important to note that for several of these dyes, including this compound, publicly available, peer-reviewed quantitative spectral data is limited.
| Dye Name | CAS Number | Molecular Formula | Absorption Max (λmax) | Emission Max (λem) | Solvent/Medium | Notes |
| This compound | 54077-16-6 | C₂₁H₁₅N₅O₂ | Data not available | Data not available | Soluble in acetone | Used as a fluorescent probe in biological research, suggesting fluorescent properties.[1][2][3] |
| Disperse Yellow 54 | 7576-65-0 | C₁₈H₁₁NO₃ | Data not available | Data not available | - | A multifunctional dye used in dyeing synthetic fibers and plastics.[4][5] |
| Disperse Yellow 58 | 12236-30-5 | C₂₄H₁₆ClN₃O₄ | Data not available | Data not available | - | Described as a brilliant yellow with fluorescent properties.[6] |
| Disperse Yellow 7 | 6300-37-4 | C₁₉H₁₆N₄O | ~364 - 400 nm | Weakly fluorescent | Acetone, DMF | An azo dye; many azo dyes are known to be weakly fluorescent.[7] |
| Disperse Yellow 82 | 12239-58-6 | C₂₀H₁₉N₃O₂ | Visible Region | ~520 nm | Ethanol / Polyester Fabric | A coumarin (B35378) dye, a class known for significant fluorescence.[8] |
| Solvent Yellow 56 | 2481-94-9 | C₁₆H₁₉N₃ | Violet-blue region | Weakly fluorescent | Organic Solvents | An aminoazobenzene dye; its absorption is influenced by solvent polarity (solvatochromism).[9] |
Experimental Protocols
The determination of the spectral properties of dyes is conducted through standardized spectrophotometric techniques. Below are the detailed methodologies for UV-Visible absorption and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of a dye.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is utilized.
-
Sample Preparation :
-
A stock solution of the dye is prepared in a spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide) at a known concentration (e.g., 1 mg/mL).
-
A series of dilutions are made from the stock solution to identify a concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Measurement :
-
The spectrophotometer is calibrated using a blank solution, which is the pure solvent used for the sample.
-
The absorption spectrum of the sample solution is recorded over a wavelength range of 200-800 nm.
-
The λmax is identified from the resulting spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the excitation and emission spectra of a fluorescent dye.
-
Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
-
Sample Preparation : A dilute solution of the dye is prepared in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of approximately 0.1 to minimize inner filter effects.
-
Measurement :
-
Excitation Spectrum : The emission monochromator is set to the wavelength of maximum expected emission. The excitation monochromator is then scanned over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum corresponds to the optimal excitation wavelength (λex).
-
Emission Spectrum : The sample is excited at its λex, and the emission monochromator is scanned over a range of wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Blank Correction : The spectra of the pure solvent (blank) are recorded under the same experimental conditions and subtracted from the sample spectra to correct for background signals.
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the conceptual relationships between the different dyes.
References
- 1. scbt.com [scbt.com]
- 2. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Disperse Yellow 56 and Established Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of Disperse Yellow 56 against well-established fluorophores. Due to the limited availability of photophysical data for this compound in scientific literature, this guide also furnishes a detailed experimental protocol for determining its quantum yield. This allows researchers to empirically assess its potential as a fluorescent marker in various applications.
Data Presentation: Quantum Yield Comparison
The following table summarizes the fluorescence quantum yield (Φ) of commonly used fluorophores. The quantum yield of a fluorophore is a measure of the efficiency of photon emission through fluorescence and is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.
| Fluorophore | Quantum Yield (Φ) | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| This compound | Not available in literature | - | - | - |
| Fluorescein | 0.92 | 0.1 M NaOH | 494 nm | 521 nm |
| Rhodamine B | 0.31 | Water | 550 nm | 571 nm |
| Quinine Sulfate | 0.51 | 0.1 N H₂SO₄ | 350 nm | 450 nm |
Note: The quantum yield of fluorophores can be highly dependent on the solvent and other environmental factors. The values presented here are for the specified solvent systems.
Experimental Protocol: Relative Quantum Yield Determination
The relative method for determining fluorescence quantum yield is a widely used technique that compares the fluorescence intensity of a sample with that of a standard with a known quantum yield.[1]
1. Principle:
The quantum yield of an unknown sample (Φₓ) can be calculated relative to a standard (Φₛₜ) using the following equation:[2][3]
Φₓ = Φₛₜ * (Aₛₜ / Aₓ) * (Fₓ / Fₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the quantum yield.
-
A is the absorbance at the excitation wavelength.
-
F is the integrated area under the corrected emission spectrum.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
2. Materials and Instrumentation:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate, Fluorescein, Rhodamine B).
-
Solvent appropriate for both the sample and the standard.
-
This compound.
3. Procedure:
-
Selection of Standard: Choose a standard fluorophore that has an absorption and emission profile that overlaps with the sample of interest, this compound.
-
Solvent Selection: Use a solvent that dissolves both the standard and the sample and is transparent at the excitation and emission wavelengths.
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.[2]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[4]
-
-
Data Analysis:
-
Correct the recorded emission spectra for instrumental response.
-
Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
-
Calculation:
-
Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard.[2]
-
Mandatory Visualization
Caption: Workflow for determining relative fluorescence quantum yield.
References
A Comparative Guide to the Photostability of Disperse Yellow 56 and Alexa Fluor Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent dyes is a critical decision in the design of robust and reproducible fluorescence-based assays. Photostability, the ability of a dye to resist photochemical degradation upon exposure to light, is a paramount consideration, directly impacting the quality and duration of data acquisition. This guide provides a comparative overview of the photostability of Disperse Yellow 56, a dye traditionally used in the textile industry and more recently as a fluorescent probe in research, against the widely used Alexa Fluor family of dyes.
Quantitative Photostability Comparison
A direct quantitative comparison of the photostability of this compound and Alexa Fluor dyes is challenging due to the limited availability of standardized photobleaching data for this compound in research applications. While Alexa Fluor dyes are well-characterized for their superior photostability in microscopy and other biological imaging techniques, this compound's photobleaching properties are not as extensively documented in the scientific literature.
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) |
| This compound | ~450 | ~550 | Data not available | Data not available |
| Alexa Fluor 488 | 495 | 519 | 0.92[1] | 71,000 |
| Alexa Fluor 532 | 532 | 554 | 0.61[1] | 81,000 |
| Alexa Fluor 546 | 556 | 573 | 0.79[1] | 104,000 |
| Alexa Fluor 555 | 555 | 565 | 0.10[1] | 150,000 |
| Alexa Fluor 568 | 578 | 603 | 0.69[1] | 91,300 |
| Alexa Fluor 594 | 590 | 617 | 0.66[1] | 73,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33[1] | 239,000 |
Note: The excitation and emission maxima for this compound are approximate and can vary depending on the solvent environment. The fluorescence quantum yields for Alexa Fluor dyes were measured in aqueous solution.[1]
Key Observations
-
Alexa Fluor Dyes: The Alexa Fluor family is renowned for its exceptional photostability across the visible spectrum, a key feature that allows for longer exposure times and more robust image acquisition in demanding applications like super-resolution microscopy.[2] This high photostability is a result of their chemical structure, which is engineered to minimize photochemical degradation pathways.
-
This compound: While this compound exhibits fluorescence, its primary applications have been in industrial dyeing processes where high lightfastness on textiles is a key property.[3][4] Its utility as a fluorescent probe in biological research is an emerging area, but comprehensive characterization of its photostability in aqueous environments typical for biological imaging is lacking.
Experimental Protocol: Assessing Photostability
To enable researchers to perform their own comparative analysis, a generalized protocol for assessing the photostability of fluorescent dyes is provided below. This method involves measuring the rate of photobleaching under controlled illumination conditions.
Objective: To quantify and compare the photostability of different fluorescent dyes.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB)
-
Dye-conjugated molecules of interest (e.g., antibodies, oligonucleotides)
-
Appropriate sample preparation materials (e.g., microscope slides, coverslips, mounting medium)
-
Solution of the fluorescent dyes to be tested
Methodology:
-
Sample Preparation:
-
Prepare samples with the fluorescent dyes to be compared. For a fair comparison, it is crucial to ensure that the dye concentration and the mounting medium are consistent across all samples.
-
For imaging of dye conjugates, follow standard staining protocols to label the target of interest.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) containing the fluorescently labeled sample.
-
Use the same objective lens and illumination power for all samples.
-
Acquire a time-lapse series of images at a constant frame rate. The duration of the time-lapse and the frame rate should be chosen to capture a significant decay in fluorescence for the least stable dye.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability. For a more quantitative comparison, the data can be fitted to an exponential decay function to determine the photobleaching half-life (t½).
-
Experimental Workflow Diagram
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
References
Disperse Yellow 56: A Cost-Benefit Analysis for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical decision impacting experimental outcomes and budget allocation. This guide provides a comparative analysis of Disperse Yellow 56 against commonly used fluorescent dyes in research, offering insights into its potential cost-effectiveness and performance.
This compound, a synthetic dye traditionally used in the textile industry for coloring polyester (B1180765) fibers, has been noted for its potential application in biological research as a fluorescent marker and a nonspecific protein stain.[1][2] Its affordability presents an attractive prospect for laboratories seeking cost-effective alternatives to conventional fluorescent probes. However, a comprehensive evaluation of its performance characteristics alongside established research-grade dyes is essential for informed decision-making.
Quantitative Performance and Cost Comparison
A direct comparison of the photophysical properties of this compound with standard research fluorophores is challenging due to the limited availability of published data for its research applications. The following table summarizes the known information for this compound and provides a comparative overview of widely used fluorescent dyes.
| Feature | This compound | Fluorescein (FITC) | Alexa Fluor 488 |
| Price (per gram) | ~$172 - $307[3][4] | Varies significantly by vendor and formulation | Varies significantly by vendor and formulation |
| Quantum Yield | Data not available | ~0.92[5][6] | ~0.92[6] |
| Photostability | Data not available | Moderate[7] | High[7] |
| Solubility | Soluble in acetone[8][9] | Soluble in aqueous buffers | Soluble in aqueous buffers |
| Primary Application | Textile Dyeing[8][9][10][11][12][13] | Fluorescence Microscopy, Flow Cytometry[7][14] | Fluorescence Microscopy, Flow Cytometry[6][7] |
Experimental Protocols
Hypothetical Protocol for Staining Fixed Cells with this compound:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining with this compound:
-
Prepare a stock solution of this compound in acetone.
-
Dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µg/mL). Note: The optimal concentration will need to be determined empirically.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence.
-
Potential Research Workflow
The potential utility of this compound as a low-cost fluorescent probe could be integrated into various experimental workflows. The following diagram illustrates a hypothetical workflow for assessing drug-induced changes in cellular protein distribution using this compound as a general protein stain.
Signaling Pathway Visualization
Given its potential as a nonspecific protein stain, this compound would not be suitable for visualizing specific signaling pathways. Dyes used for such purposes are typically conjugated to antibodies or are specifically designed to interact with a particular molecule within a pathway. The diagram below illustrates a generic signaling pathway to highlight the level of specificity required, which this compound currently lacks.
Cost-Benefit Conclusion
The primary benefit of considering this compound for research applications is its low cost compared to commercially available, research-grade fluorescent probes. However, this is offset by a significant lack of data on its performance, including crucial parameters like quantum yield and photostability. Furthermore, the absence of validated protocols necessitates extensive in-house optimization, which can be time-consuming and may ultimately negate the initial cost savings.
For non-critical applications, such as initial screening or educational purposes where high sensitivity and photostability are not paramount, this compound could be a viable, budget-friendly option. However, for quantitative and high-resolution imaging studies, the well-characterized and reliable performance of established fluorescent dyes like the Alexa Fluor series, despite their higher cost, would be the more prudent choice to ensure data quality and reproducibility. Further research is required to fully elucidate the potential of this compound as a reliable tool for the scientific community.
References
- 1. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. tlr-journal.com [tlr-journal.com]
- 12. EP3132088A1 - Biocompatible and biodegradable natural disperse dyes for dyeing polyester fabrics - Google Patents [patents.google.com]
- 13. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities | MDPI [mdpi.com]
- 14. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ecotoxicity Profile: Disperse Yellow 56 and Safer Alternatives in Textile Dyeing
A comparative analysis of the aquatic toxicity of the azo dye Disperse Yellow 56 and alternative colorants reveals significant environmental concerns associated with this widely used dye. While specific ecotoxicological data for this compound remains limited in publicly accessible literature, data for analogous disperse dyes and the general toxicological profile of azo dyes indicate a clear risk to aquatic ecosystems. This guide provides a comparative overview of the ecotoxicity of this compound, alternative dyes, and the experimental protocols used for their assessment, aimed at researchers, scientists, and professionals in drug development and environmental safety.
Comparative Ecotoxicity Data
Disperse dyes, including this compound, are characterized by their low water solubility and their ability to bioaccumulate in aquatic organisms.[1] A significant concern with azo dyes like this compound is the potential for the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines.[2]
Due to a lack of specific ecotoxicity data for this compound, this comparison includes data for other structurally similar disperse dyes to provide a representative overview of the potential environmental impact.
| Dye | Test Organism | Endpoint | Result (mg/L) | Reference |
| Disperse Yellow 3 | Daphnia magna (Water Flea) | 48h EC50 | > 100 | [3] |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | > 100 | [3] | |
| Disperse Yellow 7 | Benthic Invertebrates (Hexagenia spp.) | 21-day IC25 (growth) | 9.6 µg/g | [4] |
| Benthic Invertebrates (Tubifex tubifex) | 28-day IC25 (reproduction) | 1.3 - 11.8 µg/g | [4] | |
| Disperse Orange 13 | Benthic Invertebrates (Hexagenia spp.) | 21-day IC25 (growth) | > sediment concentration | [4] |
| Benthic Invertebrates (Tubifex tubifex) | 28-day IC25 (reproduction) | > sediment concentration | [4] | |
| Natural Dye (General) | Not Applicable | Not Applicable | Generally considered biodegradable and non-toxic | [5][6] |
| Bio-based Dyes | Not Applicable | Not Applicable | Effluents are generally non-toxic and biodegradable | [7] |
EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization) on a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. IC25: The concentration of a substance that causes a 25% inhibition of a biological response (e.g., growth, reproduction).
Safer Alternatives to this compound
The textile industry is increasingly exploring sustainable alternatives to conventional synthetic dyes due to growing environmental and health concerns.[8] Key alternatives include:
-
Natural Dyes: Derived from plants, animals, and minerals, these dyes are generally biodegradable and have low toxicity.[5][6] However, they can have limitations in terms of color fastness and the need for mordants, which can have their own environmental impact.[3]
-
Bio-based Dyes: These are produced using microorganisms or enzymes and offer a promising eco-friendly alternative.[7] They are often biodegradable, and their production can be more sustainable than traditional synthetic dye manufacturing.[9]
-
Improved Synthetic Dyes: Efforts are being made to develop synthetic dyes with better environmental profiles, such as those with higher fixation rates to reduce effluent contamination and lower toxicity.[3]
Experimental Protocols for Ecotoxicity Testing
The ecotoxicity of dyes is typically assessed using standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reliable and comparable across different studies.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.[10][11]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[12]
-
Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[10] Mortalities are recorded at 24, 48, 72, and 96 hours.[10]
-
Endpoint: The primary endpoint is the 96-hour LC50 value, which is the concentration estimated to be lethal to 50% of the test fish over the 96-hour period.[10]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.[13][14]
-
Test Organism: Daphnia magna (a small crustacean) is the standard test species.[15]
-
Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.[13][16] Immobilization, defined as the inability to swim, is observed at 24 and 48 hours.[16]
-
Endpoint: The main endpoint is the 48-hour EC50 value, which is the concentration that immobilizes 50% of the daphnids.[13]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.[17][18]
-
Test Organism: Species such as Pseudokirchneriella subcapitata are commonly used.[19]
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over 72 hours.[19] The growth of the algae is measured and compared to a control group.[18]
-
Endpoint: The 72-hour EC50 value is determined, representing the concentration that causes a 50% reduction in algal growth.[17]
Below is a generalized workflow for conducting these ecotoxicity tests.
Molecular Mechanism of Toxicity: Oxidative Stress
Azo dyes are known to induce oxidative stress in aquatic organisms.[9][20] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules.[9] ROS can damage vital cellular components such as lipids, proteins, and DNA.[4]
The signaling pathway below illustrates the induction of oxidative stress by a xenobiotic, such as an azo dye, leading to cellular damage.
In this pathway, the presence of the azo dye leads to an increase in ROS. The cell's natural antioxidant defenses attempt to neutralize the ROS. However, when the production of ROS overwhelms these defenses, a state of oxidative stress occurs, leading to cellular damage and potentially cell death.
References
- 1. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are the Alternatives to Toxic Textile Dyes? → Question [fashion.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. rareandfair.com [rareandfair.com]
- 6. Advancements in Sustainable Natural Dyes for Textile Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cncolorchem.com [cncolorchem.com]
- 8. The Toxicity of Textile Dyes: Unveiling the Hidden Colours - Fibre2Fashion [fibre2fashion.com]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. marsidian.com [marsidian.com]
- 12. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: map05208 [kegg.jp]
- 16. Identification of Key Genes and Pathways Associated with Oxidative Stress in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sdc.org.uk [sdc.org.uk]
- 18. evansvanodine.co.uk [evansvanodine.co.uk]
- 19. dergi-fytronix.com [dergi-fytronix.com]
- 20. Impacts of an azo food dye tartrazine uptake on intestinal barrier, oxidative stress, inflammatory response and intestinal microbiome in crucian carp (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Protein Binding Sites of Azo Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with proteins is a cornerstone of pharmacology and toxicology. Azo dyes, a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-), are widely used in various industries, including textiles, food, and cosmetics. Due to their prevalence, understanding their potential interactions with biological macromolecules is of significant interest. This guide provides a comparative overview of the binding of azo dyes to proteins, with a focus on experimental characterization and a call for further research on specific compounds like Disperse Yellow 56.
Comparative Analysis of Azo Dye-Protein Interactions
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are often used as model proteins for studying drug and xenobiotic binding due to their abundance in the bloodstream and their ability to bind a wide range of ligands. The following table summarizes quantitative data from studies on the interaction of various azo dyes with serum albumin.
| Dye Name | Protein | Method | Binding Constant (K a ) [M⁻¹] | Stoichiometry (n) | Thermodynamic Parameters |
| Methyl Yellow | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1.23 x 10⁴ | ~1 | ΔH > 0, ΔS > 0 (hydrophobic interaction) |
| Sunset Yellow | Trypsin | Fluorescence Spectroscopy | 2.4 x 10³ (pH 6.0) | - | - |
| Congo Red | Bovine Serum Albumin (BSA) | UV-Vis Spectroscopy | - | - | - |
| Disperse Orange 1 | DNA (for comparison) | Molecular Docking | - | - | ΔG = -8.18 kcal/mol (intercalation) |
| Disperse Red 13 | Azoreductase | Molecular Docking | - | - | - |
Note: The absence of data for this compound highlights a significant knowledge gap. Researchers are encouraged to apply the methodologies outlined in this guide to characterize its protein binding properties.
Experimental Protocols for Characterizing Dye-Protein Interactions
The following are detailed methodologies for key experiments used to characterize the binding of small molecules like azo dyes to proteins.
Fluorescence Quenching Spectroscopy
This technique is used to determine the binding affinity and mechanism of interaction between a fluorescent protein (like serum albumin, which has intrinsic fluorescence due to tryptophan residues) and a quencher molecule (the dye).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein (e.g., 1 x 10⁻⁵ M Human Serum Albumin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the azo dye (e.g., 1 x 10⁻³ M) in the same buffer.
-
-
Titration:
-
To a constant volume of the protein solution in a quartz cuvette, add successive aliquots of the dye solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 5 minutes).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the protein at a fixed excitation wavelength (e.g., 280 nm for tryptophan).
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, calculate the binding constant (K a ) and the number of binding sites (n) using the double logarithm regression equation.
-
A Comparative Analysis of Azo Dyes in Dye-Sensitized Solar Cells with Alternative Organic Sensitizers
An objective guide for researchers and scientists on the performance of azo dyes in various dye-sensitized solar cell (DSSC) architectures, with a comparative look at coumarin (B35378) and carbazole-based dyes. This guide provides a summary of supporting experimental data, detailed experimental protocols, and visualizations to aid in the selection of sensitizers for photovoltaic applications.
Introduction to Disperse Yellow 56 and Azo Dyes in DSSCs
This guide provides a comparative analysis of the photovoltaic performance of various azo dyes reported in the literature and contrasts them with two other prominent classes of organic sensitizers: coumarin and carbazole (B46965) dyes.
Comparative Performance of Organic Dyes in DSSCs
The efficiency of a dye-sensitized solar cell is determined by several key parameters:
-
Open-circuit voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.
-
Short-circuit current density (Jsc): The current density through the solar cell when the voltage across the cell is zero.
-
Fill factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, representing the ratio of the maximum power from the solar cell to the theoretical power.
-
Power conversion efficiency (PCE or η): The overall efficiency of the solar cell in converting light energy into electrical energy.
The following tables summarize the performance of selected azo, coumarin, and carbazole dyes in DSSC architectures as reported in various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, such as the semiconductor material, electrolyte composition, and light source.
Table 1: Photovoltaic Performance of Azo Dyes in DSSCs
| Dye | DSSC Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Azo Dye with Acetic Acid Acceptor | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 3.52 | [1] |
| Azo Dye with Sulfonic Acid Acceptor | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 3.17 | [1] |
| Ligand 6 (Azo-Benzaldehyde) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 0.42 | [2] |
| Ligand 5 (Azo-Benzaldehyde) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 0.32 | [2] |
| Dye 1 (1,8-naphthalimide based) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 2.11 | [3] |
| Dye 2 (1,8-naphthalimide based) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 2.32 | [3] |
| Dye 3 (1,8-naphthalimide based) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 2.17 | [3] |
| SR4 (Thiophene-based Azo) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 4.50 ± 0.1 | [4] |
| SR1 (Thiophene-based Azo) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 0.37 ± 0.1 | [4] |
Table 2: Photovoltaic Performance of Coumarin Dyes in DSSCs
| Dye | DSSC Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Coumarin Dye 8 (Thieno[3,2-b]thiophene) | TiO₂, Iodide/Triiodide Electrolyte | 0.367 | 9.28 | - | 2.00 | [5] |
| Coumarin Dye 9b (Bithiophene) | TiO₂, Iodide/Triiodide Electrolyte | 0.339 | 10.19 | - | 1.78 | [5] |
| Coumarin Dye 9a (Bithiophene) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 0.95 | [5] |
Table 3: Photovoltaic Performance of Carbazole Dyes in DSSCs
| Dye | DSSC Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| CAR-TPA | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 2.12 | [6] |
| CAR-THIOHX | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 1.83 | [6] |
| NCSU-10 | TiO₂, Iodide/Triiodide Electrolyte | 0.722 | 18.01 | 0.72 | 9.37 | [7] |
| N719 (Reference) | TiO₂, Iodide/Triiodide Electrolyte | - | - | - | 8.17 | [7] |
Experimental Protocols
The following sections provide a generalized methodology for the fabrication and characterization of dye-sensitized solar cells, based on common practices found in the cited literature.
Fabrication of the TiO₂ Photoanode
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, and ethanol (B145695).
-
TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using a technique such as doctor-blading or screen printing to ensure a uniform thickness.
-
Sintering: The TiO₂-coated substrate is gradually heated to a high temperature (typically 450-500 °C) and kept at that temperature for a specific duration (e.g., 30 minutes) to sinter the TiO₂ nanoparticles, ensuring good electrical contact between them. The substrate is then allowed to cool down slowly.
Dye Sensitization
-
Dye Solution Preparation: A solution of the organic dye (azo, coumarin, or carbazole) is prepared in a suitable solvent, such as ethanol or a mixture of acetonitrile (B52724) and tert-butanol.
-
Immersion: The cooled TiO₂ photoanode is immersed in the dye solution and kept for a specific period (typically 12-24 hours) at room temperature to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent to remove any non-adsorbed dye molecules.
Assembly of the DSSC
-
Counter Electrode Preparation: A platinum (Pt) or carbon-based counter electrode is prepared. For a Pt counter electrode, a thin layer of a Pt precursor solution is often coated on an FTO glass and heated.
-
Sealing: The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn). The assembly is then heated to seal the edges.
-
Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
Photovoltaic Characterization
-
I-V Measurement: The current-voltage (I-V) characteristics of the assembled DSSC are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.
-
Parameter Extraction: The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the I-V curve. The power conversion efficiency is calculated using the formula: η (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.
Visualizing DSSC Workflow and Principles
To better understand the fabrication process and the underlying mechanism of a DSSC, the following diagrams are provided.
References
- 1. Application of azo dye as sensitizer in dye-sensitized solar cells [pccc.icrc.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Disperse Yellow 56: A Procedural Guide
The proper disposal of Disperse Yellow 56, a synthetic azo dye, is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature, this compound must be managed as hazardous waste. Adherence to established protocols is essential to mitigate potential health risks and prevent environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. Personnel handling this compound should be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile, to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.[1]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a properly fitted respirator (e.g., N95).[1]
-
-
Handling:
-
Avoid the creation of dust. Handle the solid dye in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Prevent contact with skin, eyes, and clothing. In case of contact, immediately rinse the affected area with copious amounts of water.[1]
-
Eating, drinking, or smoking is strictly prohibited in areas where this compound is handled or stored.[1]
-
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2] The primary recommended method for final disposal is high-temperature incineration, which is managed by licensed waste disposal contractors.[1] Your institution's Environmental Health & Safety (EHS) department is the point of contact for arranging this service.[2][3]
-
Waste Identification: A chemical is considered waste when you no longer intend to use it.[4][5] This includes leftover material, contaminated items, and spilled substances.
-
Waste Collection:
-
Collect waste this compound, including any materials contaminated with the dye (e.g., weighing paper, gloves, pipette tips), in a dedicated and compatible waste container.[1]
-
Containers must be in good condition, free from leaks or cracks, and have a secure, leak-proof screw cap.[6] Plastic containers are often preferred.[3]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6]
-
-
Labeling:
-
Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6][7]
-
Ensure the SAA is inspected weekly for any signs of leakage.[6]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[6][7] Use secondary containment systems where appropriate.[7]
-
Keep the waste container closed at all times, except when adding waste.[4][3]
-
-
Arranging for Disposal:
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits and timeframes for storing hazardous waste in a Satellite Accumulation Area, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
| Parameter | Guideline | Citation(s) |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | [2][3] |
| Maximum Volume of Acutely Toxic Waste per SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | [3] |
| Time to Removal After Container is Full | Within 3 calendar days | [3][6] |
Experimental Protocols
The standard and required procedure for the disposal of this compound does not involve chemical neutralization or other experimental treatments by laboratory personnel. The protocol is strictly limited to the safe collection, labeling, storage, and subsequent transfer of the waste to the institution's EHS office for final disposal by a licensed contractor. Attempting to neutralize or treat the dye in the lab can be dangerous and may violate regulations.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Disperse Yellow 56
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Disperse Yellow 56 (CAS No. 54077-16-6), a synthetic dye used in research and development. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
This compound is a powdered dye that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed and may cause gastrointestinal discomfort.[1] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment creates a necessary barrier between the chemical and the user, mitigating exposure risks.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting with side-shields to protect against dust particles.[1] |
| Face Shield | Recommended in addition to safety goggles when handling large quantities or when there is a significant risk of dust generation. | |
| Skin Protection | Gloves | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling powdered dyes.[2][3][4] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the dye occurs.[5] |
| Lab Coat/Coveralls | A fully buttoned lab coat or coveralls should be worn to protect the skin from accidental contact.[1] | |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. | |
| Respiratory Protection | Respirator | For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of the dye powder.[6] For larger-scale operations or in areas with inadequate ventilation, a half-mask or full-facepiece air-purifying respirator with appropriate particulate filters should be used.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space, to minimize dust generation and accumulation.[1][5]
-
Assemble all necessary equipment and materials before handling the dye.
-
-
Handling :
-
In Case of a Spill :
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.[1]
-
Clean the spill area with soap and water after the material has been removed.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection :
-
Storage :
-
Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
-
The recommended method of disposal for azo dyes is high-temperature incineration.[5]
-
Do not dispose of this compound down the drain or in regular solid waste, as it can be harmful to aquatic life.[5]
-
Workflow for Safe Handling of this compound
References
- 1. Engineering Controls Database - Controlling Hazardous Dust in Dyeing Operations [cdc.gov]
- 2. titansmedicare.com [titansmedicare.com]
- 3. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 4. scandiagear.com [scandiagear.com]
- 5. wellbefore.com [wellbefore.com]
- 6. ChemKnits: Respirator Masks for Dyeing Yarn [chemknits.com]
- 7. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
